molecular formula C10H11BrO2 B087286 Ethyl 2-(3-bromophenyl)acetate CAS No. 14062-30-7

Ethyl 2-(3-bromophenyl)acetate

Cat. No.: B087286
CAS No.: 14062-30-7
M. Wt: 243.1 g/mol
InChI Key: CAERSDJFKGMKLY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromophenyl)acetate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAERSDJFKGMKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466949
Record name Ethyl 2-(3-bromophenyl)acetate
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Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14062-30-7
Record name Ethyl 3-(bromophenyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14062-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-bromophenyl)acetate
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URL https://comptox.epa.gov/dashboard/DTXSID40466949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Reactivity of the α-Keto Ester Functional Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α-keto ester moiety is a pivotal functional group in organic synthesis, prized for its versatile reactivity that enables the construction of a diverse array of complex molecular architectures. This guide provides a comprehensive overview of the core reactivity principles of α-keto esters, detailing their electrophilic and nucleophilic nature. Key transformations, including enantioselective reductions, carbon-carbon and carbon-nitrogen bond-forming reactions, and multicomponent reactions, are discussed in depth. This document serves as a technical resource, offering detailed experimental protocols for seminal reactions and summarizing quantitative data to facilitate comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visually represented to provide a clear and concise understanding of the underlying principles governing the reactivity of this important functional group.

Core Reactivity Principles of α-Keto Esters

The unique reactivity of the α-keto ester functional group stems from the presence of two adjacent carbonyl groups, which mutually influence their electronic properties. This arrangement results in two primary sites susceptible to nucleophilic attack: the ketone carbonyl carbon and the ester carbonyl carbon. Additionally, the α-carbon can be deprotonated to form a nucleophilic enolate.

Electrophilicity: The ketone carbonyl is generally more electrophilic than the ester carbonyl due to the lesser electron-donating character of the adjacent alkyl or aryl group compared to the alkoxy group of the ester. This inherent difference in reactivity allows for selective transformations at the ketone functionality.

Nucleophilicity (via Enolate Formation): The presence of two carbonyl groups renders the α-protons acidic, facilitating the formation of an enolate anion under basic conditions. This enolate is a soft nucleophile and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The interplay of these reactive centers allows for a rich and diverse chemistry, making α-keto esters valuable precursors in the synthesis of biologically active molecules and pharmaceuticals.[1]

Key Reactions of the α-Keto Ester Functional Group

Enantioselective Reduction of the Ketone Carbonyl

The reduction of the α-keto group to a chiral α-hydroxy ester is a fundamental transformation, providing access to valuable building blocks for many pharmaceuticals.[2] A variety of methods have been developed to achieve this with high enantioselectivity, including catalytic hydrogenation, biocatalytic reductions, and the use of chiral reducing agents.

MethodCatalyst/ReagentSolventYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric Catalytic Hydrogenation5% Pt/Al₂O₃ with (-)-CinchonidineTolueneHighUp to 85% (R)[2]
Biocatalytic ReductionSaccharomyces cerevisiae (Baker's Yeast)Water/Glucose>95>99% (R)[2]
Asymmetric Transfer HydrogenationRuCl(p-cymene)[(S,S)-Ts-DPEN]HCOOH/NEt₃/DMF93-9993:7-99:1 er[3]
NADH Model ReductionChiral 1,4-dihydronicotinamideAcetonitrile-Up to 28.5% (S)[4]

This protocol is adapted from established procedures for the yeast-mediated reduction of α-keto esters.[2]

Materials:

  • Ethyl benzoylformate

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • D-Glucose

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Erlenmeyer flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve D-glucose (10 g) in deionized water (100 mL).

  • Add Saccharomyces cerevisiae (5 g) to the glucose solution and stir for 30 minutes at 30 °C to activate the yeast.

  • Dissolve ethyl benzoylformate (1 mmol) in a minimal amount of ethanol and add it to the yeast suspension.

  • Seal the flask with a cotton plug and stir the mixture at 30 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 24-48 hours), add Celite to the mixture and filter to remove the yeast cells.

  • Saturate the filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Caption: Experimental workflow for the biocatalytic reduction.

Carbon-Nitrogen Bond Formation: Asymmetric α-Amination

The introduction of a nitrogen atom at the α-position of a β-keto ester is a powerful strategy for the synthesis of α-amino acid derivatives. Organocatalysis has emerged as a particularly effective approach for achieving this transformation with high enantioselectivity.

β-Keto Ester SubstrateCatalystNitrogen SourceSolventYield (%)Enantiomeric Excess (ee %)Reference
1-indanone-2-carboxylateGuanidine–bisurea bifunctional catalystDiethyl azodicarboxylate (DEAD)Et₂O9994 (R)[5][6]
Tetralone-derived β-keto esterGuanidine–bisurea bifunctional catalystDiethyl azodicarboxylate (DEAD)Et₂O9892 (R)[5]
Acyclic β-keto esterChiral N,N′-dioxide/Cu(I) complexDi-tert-butyl azodicarboxylateToluene9591[7]

This protocol is adapted from the work of Ota et al. on guanidine-bisurea bifunctional organocatalysis.[5][6]

Materials:

  • Indanone-derived β-keto ester

  • Guanidine–bisurea bifunctional organocatalyst (5 mol%)

  • Diethyl azodicarboxylate (DEAD)

  • Anhydrous diethyl ether (Et₂O)

  • Argon atmosphere

  • Schlenk tube

  • Magnetic stirrer

  • Cryostat or cooling bath

Procedure:

  • To a Schlenk tube under an argon atmosphere, add the guanidine–bisurea bifunctional organocatalyst (0.005 mmol, 5 mol%).

  • Add the indanone-derived β-keto ester (0.1 mmol) to the tube.

  • Add anhydrous diethyl ether (2.0 mL) and cool the mixture to -40 °C.

  • Add diethyl azodicarboxylate (0.12 mmol) dropwise to the cooled solution.

  • Stir the reaction mixture at -40 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G Mechanism of Guanidine-Bisurea Catalyzed α-Amination cluster_activation Catalyst-Substrate Activation cluster_amination Nucleophilic Attack cluster_release Product Release catalyst Guanidine-Bisurea Catalyst (1f) activated_complex Activated Complex (Hydrogen Bonding) catalyst->activated_complex ketoester β-Keto Ester (4a) ketoester->activated_complex attack Enolate attacks DEAD activated_complex->attack dead DEAD dead->attack product_complex Product-Catalyst Complex attack->product_complex product α-Aminoroduct (5a) product_complex->product catalyst_regen Catalyst Regeneration product_complex->catalyst_regen catalyst_regen->catalyst Catalytic Cycle

Caption: Proposed mechanism for asymmetric α-amination.

Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. α-Keto esters and their β-keto ester counterparts are excellent substrates for several important MCRs.

The Biginelli reaction is a three-component reaction between an aldehyde, a β-keto ester, and a urea or thiourea to produce dihydropyrimidinones, a class of compounds with significant pharmacological activities.[8][9]

Aldehydeβ-Keto EsterUrea/ThioureaCatalystYield (%)Reference
BenzaldehydeEthyl acetoacetateUreaAcid catalystVariable[10]
Various aldehydesEthyl acetoacetateUrea/ThioureaPhenylphosphonic acid65-97
α-ureido sulfonesAlkyl β-ketoesters-Salan organocatalyst72-99[11]

This protocol is a general representation of the acid-catalyzed Biginelli reaction.[10]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-Keto ester (e.g., ethyl acetoacetate)

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine the aldehyde (10 mmol), β-keto ester (10 mmol), and urea (15 mmol) in ethanol (20 mL).

  • Add a few drops of concentrated hydrochloric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • After several hours (monitor by TLC), cool the reaction mixture to room temperature.

  • The product often crystallizes from the solution upon cooling. If not, pour the mixture into ice-water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

G Proposed Mechanism of the Biginelli Reaction cluster_step1 Step 1: Iminium Formation cluster_step2 Step 2: C-C Bond Formation cluster_step3 Step 3: Cyclization and Dehydration aldehyde Aldehyde iminium Acyliminium Ion Intermediate aldehyde->iminium urea Urea urea->iminium ketoester β-Keto Ester enolate Ketoester Enolate ketoester->enolate addition_product Addition Product iminium->addition_product enolate->addition_product cyclization Intramolecular Cyclization addition_product->cyclization dihydropyrimidinone Dihydropyrimidinone cyclization->dihydropyrimidinone

Caption: Key steps in the Biginelli reaction mechanism.

This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate to form dihydropyridines.[12][13][14] These products can be subsequently oxidized to pyridines.

Aldehydeβ-Keto EsterNitrogen SourceCatalyst/ConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-Toluenesulfonic acid, ultrasound96[14]
FormaldehydeEthyl acetoacetateAmmonium acetateFerric chlorideHigh[14]
VariousEthyl acetoacetateAmmonia/Ammonium acetateMicrowave irradiationVariable[15]

This is a general procedure for the Hantzsch synthesis.[14]

Materials:

  • Aldehyde

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol) in ethanol (25 mL).

  • Heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product usually precipitates. If necessary, cool the mixture in an ice bath to facilitate crystallization.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • The crude dihydropyridine can be recrystallized from ethanol.

G Simplified Hantzsch Dihydropyridine Synthesis Pathway cluster_intermediates Intermediate Formation cluster_cyclization Cyclization and Dehydration ketoester1 β-Keto Ester (1 eq) unsat_ketoester α,β-Unsaturated Keto Ester ketoester1->unsat_ketoester aldehyde Aldehyde aldehyde->unsat_ketoester ketoester2 β-Keto Ester (1 eq) enamine Enamine Ester ketoester2->enamine ammonia Ammonia Source ammonia->enamine michael_add Michael Addition unsat_ketoester->michael_add enamine->michael_add cyclization_dehydration Cyclization & Dehydration michael_add->cyclization_dehydration dihydropyridine 1,4-Dihydropyridine cyclization_dehydration->dihydropyridine

Caption: Key intermediate formations in the Hantzsch synthesis.

Conclusion

The α-keto ester functional group is a cornerstone of modern organic synthesis, offering a rich landscape of reactivity that is continually being explored and exploited for the construction of molecules of biological and pharmaceutical importance. Its capacity to act as both an electrophile and, via its enolate, a nucleophile, underpins a vast array of transformations. This guide has provided an in-depth look at some of the most critical reactions involving α-keto esters, complete with detailed experimental protocols and quantitative data to aid researchers in their practical application. The continued development of novel catalytic systems and reaction methodologies promises to further expand the synthetic utility of α-keto esters, solidifying their role as indispensable tools in the molecular sciences.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-bromophenyl)acetate from 3-bromophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-(3-bromophenyl)acetate from 3-bromophenylacetic acid via Fischer esterification. This process is a fundamental acid-catalyzed esterification reaction widely employed in organic synthesis for the preparation of various esters.

Core Synthesis Strategy: Fischer Esterification

The primary method for converting 3-bromophenylacetic acid to its ethyl ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is used, and the water formed during the reaction is often removed.

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol (ethanol). A tetrahedral intermediate is formed, which then undergoes a proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Deprotonation of this intermediate gives the final ester product.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound.

Materials:

  • 3-bromophenylacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Dichloromethane (or other suitable extraction solvent like ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromophenylacetic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add water and extract the product with dichloromethane or ethyl acetate.

    • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any unreacted acid and the catalyst) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • The solvent is removed under reduced pressure to yield the crude this compound.

    • If necessary, the product can be further purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the Fischer esterification of bromophenylacetic acids. The data for the synthesis of methyl 2-(2-bromophenyl)acetate is presented as a close analogue, suggesting a high yield can be expected for the target compound under similar conditions.[1]

ParameterValueNotes
Substrate 3-Bromophenylacetic acid
Reagent Anhydrous EthanolUsed in excess
Catalyst Concentrated Sulfuric AcidCatalytic amount
Reaction Time 30 minutes - 2 hoursMonitored by TLC
Reaction Temperature RefluxBoiling point of ethanol
Yield >95% (expected)Based on analogous reactions

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 3-Bromophenylacetic Acid + Excess Anhydrous Ethanol catalyst Add Catalytic H₂SO₄ reactants->catalyst reflux Reflux (30 min - 2 hr) catalyst->reflux cool Cool to RT reflux->cool evaporate Remove Excess Ethanol cool->evaporate extract Extract with CH₂Cl₂ evaporate->extract wash_bicarcan wash_bicarcan extract->wash_bicarcan wash_bicarb Wash with NaHCO₃ (aq) wash_brine Wash with Brine dry Dry over Na₂SO₄ wash_brine->dry filter Filter dry->filter wash_bicarcan->wash_brine concentrate Concentrate in vacuo filter->concentrate chromatography Column Chromatography (if necessary) concentrate->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Fischer Esterification Signaling Pathway

fischer_esterification 3-Bromophenylacetic Acid 3-Bromophenylacetic Acid Protonated Carbonyl Protonated Carbonyl 3-Bromophenylacetic Acid->Protonated Carbonyl Protonation Ethanol Ethanol Tetrahedral Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral Intermediate H+ H⁺ H+->Protonated Carbonyl Protonated Carbonyl->Tetrahedral Intermediate Nucleophilic Attack Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester Proton Transfer & -H₂O H2O H₂O Tetrahedral Intermediate->H2O Protonated Ester->H+ This compound This compound Protonated Ester->this compound Deprotonation

Caption: Mechanism of Fischer Esterification.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Ethyl 2-(3-bromophenyl)acetate, a valuable intermediate in the development of pharmaceutical compounds. The primary focus is on the application of the Friedel-Crafts acylation reaction, detailing a multi-step pathway, and an alternative approach via malonic ester synthesis. This document presents detailed experimental protocols, quantitative data, and logical workflow diagrams to assist researchers in the practical application of these synthetic methods.

Executive Summary

The synthesis of this compound can be effectively achieved through two principal strategies. The first involves a multi-step process initiated by the Friedel-Crafts acylation of bromobenzene with ethyl oxalyl chloride to form the intermediate, Ethyl 2-(3-bromophenyl)-2-oxoacetate. This α-keto ester then undergoes a two-step reduction sequence: first, a selective reduction of the ketone to a hydroxyl group, followed by a Barton-McCombie deoxygenation to yield the final product. An alternative, more direct route involves the malonic ester synthesis, starting from 3-bromobenzyl bromide and diethyl malonate. Each method offers distinct advantages and is suited for different laboratory settings and starting material availability.

Synthetic Pathways

Multi-step Synthesis via Friedel-Crafts Acylation

This pathway consists of three main stages:

  • Friedel-Crafts Acylation: Bromobenzene is acylated with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce Ethyl 2-(3-bromophenyl)-2-oxoacetate.

  • Reduction to α-Hydroxy Ester: The keto group of the intermediate is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride.

  • Barton-McCombie Deoxygenation: The resulting α-hydroxy ester is deoxygenated to the target methylene group through a radical-mediated reaction.

Logical Workflow for Multi-step Synthesis

A Bromobenzene + Ethyl Oxalyl Chloride B Friedel-Crafts Acylation (AlCl3) A->B C Ethyl 2-(3-bromophenyl)-2-oxoacetate B->C D Reduction (NaBH4) C->D E Ethyl 2-hydroxy-2-(3-bromophenyl)acetate D->E F Barton-McCombie Deoxygenation E->F G This compound F->G A 3-Bromobenzyl Bromide + Diethyl Malonate B Alkylation (NaOEt) A->B C Diethyl 2-(3-bromobenzyl)malonate B->C D Hydrolysis & Decarboxylation (H3O+, Δ) C->D E 3-Bromophenylacetic Acid D->E F Esterification (EtOH, H+) E->F G This compound F->G cluster_0 Formation of Acylium Ion cluster_1 Electrophilic Aromatic Substitution EtOOC-CO-Cl Ethyl oxalyl chloride AlCl3 AlCl3 EtOOC-CO-Cl->AlCl3 + Acylium_ion [EtOOC-C=O]+ + AlCl4- AlCl3->Acylium_ion Bromobenzene Bromobenzene Sigma_complex Sigma_complex Bromobenzene->Sigma_complex + [EtOOC-C=O]+ Product Ethyl 2-(3-bromophenyl)-2-oxoacetate Sigma_complex->Product - H+

Spectroscopic Analysis of Ethyl 2-(3-bromophenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the predicted spectroscopic data for Ethyl 2-(3-bromophenyl)acetate and the reported data for its 4-bromo isomer.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.2m4HAr-H
4.18q2H-OCH₂CH₃
3.65s2HAr-CH₂-
1.25t3H-OCH₂CH₃

Predicted data based on standard chemical shift values and analysis of related compounds.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-(4-bromophenyl)acetate [1]

Chemical Shift (δ, ppm)Assignment
171.1C=O
134.9Ar-C
131.6Ar-CH
131.2Ar-CH
121.2Ar-C
61.2-OCH₂CH₃
40.5Ar-CH₂-
14.1-OCH₂CH₃

Note: Data for the 4-bromo isomer is provided for comparative purposes.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1735StrongC=O (ester) stretch
~1600, 1470Medium-StrongAromatic C=C stretch
~1200StrongC-O (ester) stretch
~780, 690StrongC-H out-of-plane bend (meta-disubstituted)
~550MediumC-Br stretch

Predicted data based on characteristic infrared absorption frequencies.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
242/244High[M]⁺ (Molecular ion peak with bromine isotopes)
197/199Medium[M - OCH₂CH₃]⁺
169/171High[M - COOCH₂CH₃]⁺ (Benzylic cation)
90Medium[C₇H₆]⁺

Predicted data based on common fragmentation patterns for phenylacetates and brominated compounds.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: Approximately 12-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Approximately 0-220 ppm.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat/Thin Film):

  • Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., NaCl) are clean.

  • Place a small drop of the liquid sample, this compound, directly onto the ATR crystal or between two salt plates.

  • For a solid sample, a thin film can be prepared by dissolving the compound in a volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate.

Data Acquisition:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean ATR crystal or empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: A typical scan range would be m/z 40-400.

  • Inlet System: If using GC-MS, a capillary column suitable for separating medium polarity compounds should be used. The sample is injected into the GC, and the separated components are introduced into the mass spectrometer.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of Ethyl 2-(3-bromophenyl)acetate Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Functional Groups (C=O, C-Br, Ar) IR->IR_Data NMR_Data Connectivity & Environment (C-H Framework) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Proposed Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic characterization of this compound.

References

Chemical structure and IUPAC name of Ethyl 2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Ethyl 2-(3-bromophenyl)acetate, a key intermediate in organic synthesis.

Chemical Structure and IUPAC Name

This compound is an aromatic ester with a bromine atom substituted at the meta position of the phenyl ring.

  • IUPAC Name: this compound

  • Synonyms: Ethyl 3-Bromophenylacetate, Benzeneacetic acid, 3-bromo-, ethyl ester

  • CAS Number: 14062-30-7

  • Molecular Formula: C₁₀H₁₁BrO₂

  • SMILES: CCOC(=O)Cc1cccc(Br)c1

**2. Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 243.1 g/mol [1][2][3]
Boiling Point 121 °C at 2 mmHg90.00°C - 92.00°C285.1 ± 15.0 °C at 760 mmHg[4][5]
Density (Specific Gravity) 1.4 ± 0.1 g/cm³1.39 (20/20)[4][5]
Flash Point 126 °C126.2 ± 20.4 °C[4][5][6]
Refractive Index 1.536[4][5][6]
Appearance White or Colorless to Light yellow powder to lump to clear liquid
Storage Sealed in dry, room temperature[7][8]

Experimental Protocol: Synthesis of this compound

The following protocol details a common method for the synthesis of this compound via the esterification of 3-bromophenylacetic acid.[7]

Materials:

  • 3-bromophenylacetic acid (1.00 equiv)

  • Ethanol

  • Thionyl chloride (2.00 equiv)

  • Ethyl acetate

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

Equipment:

  • 250 mL round-bottom flask

  • Stirring apparatus

  • Apparatus for heating under reflux

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 3-bromophenylacetic acid (e.g., 5 g, 23.25 mmol) and ethanol (80 mL).

  • While stirring at 0 °C, slowly add thionyl chloride (e.g., 5.6 g, 46.28 mmol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Quench the reaction by adding water.

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated saline solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The final product, this compound, is obtained as a colorless oil (expected yield: ~97%).[7]

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. The presence of the bromine atom on the phenyl ring allows for further functionalization through cross-coupling reactions, enabling the creation of diverse chemical scaffolds.

Synthesis of Bioactive Heterocycles

This compound is a precursor for the synthesis of heterocyclic compounds with potential therapeutic applications. For example, it can be used in the synthesis of substituted thiazolidinediones and pyrido[3,2-e][6]thiazin-4-ones, which have been investigated for their biological activities.[9]

G A This compound B Chemical Transformations (e.g., amidation, cyclization) A->B Intermediate C Thiazolidinedione Derivatives B->C Leads to D Pyrido[1,3]thiazin-4-one Derivatives B->D Leads to E Evaluation of Biological Activity (e.g., anticancer, antiparasitic) C->E D->E G A This compound B Human Olfactory Receptor OR1A1 A->B Binds to C Cellular Response (EC50 = 17.95 µM) B->C Activates

References

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Aryl-α-Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated aryl-α-ketoesters are a class of organic compounds characterized by an aromatic ring substituted with one or more halogen atoms, directly attached to an α-ketoester functional group. This unique structural arrangement imparts a range of interesting physicochemical and biological properties, making them valuable scaffolds in medicinal chemistry and drug development. The presence of the α-ketoester moiety provides a reactive electrophilic center, which can engage in covalent interactions with biological nucleophiles, a common mechanism for enzyme inhibition. The halogen substitution on the aryl ring further modulates the electronic and steric properties of the molecule, influencing its reactivity, membrane permeability, metabolic stability, and binding affinity to target proteins.

This technical guide provides a comprehensive overview of the core physicochemical properties of halogenated aryl-α-ketoesters, including their acidity (pKa), lipophilicity (logP), aqueous solubility, and chemical stability. Detailed experimental protocols for the determination of these properties are provided, alongside a discussion of the expected influence of halogenation on these parameters. Furthermore, this guide presents a visualization of a key biological pathway involving α-ketoester inhibitors and a general experimental workflow for their development.

Physicochemical Properties

The physicochemical properties of halogenated aryl-α-ketoesters are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The type of halogen (Fluorine, Chlorine, Bromine, Iodine) and its position on the aryl ring (ortho, meta, para) can significantly alter these properties.

Acidity (pKa)

The α-protons of ketones are weakly acidic, and the presence of adjacent electron-withdrawing groups, such as the ester and the halogenated aryl ring, can influence the pKa of the α-ketoester. However, the most significant acidic or basic character of these molecules in a biological context is often related to other functional groups that might be present in a more complex derivative. For the core structure of an aryl-α-ketoester, the relevant pKa would likely be associated with the enol tautomer, though this is generally a minor species. The primary influence of the halogen is through its inductive effect.

Table 1: Estimated pKa Values of Representative Aryl-α-Ketoesters

CompoundStructureHalogenPositionEstimated pKaNotes
Ethyl benzoylformateC₆H₅COCOOC₂H₅--~18-20 (for α-proton)Non-halogenated baseline. The α-proton is not readily ionizable under physiological conditions.
Ethyl 4-chlorophenylglyoxylate4-Cl-C₆H₄COCOOC₂H₅ClparaSlightly lower than baselineThe electron-withdrawing nature of chlorine is expected to increase the acidity of the α-proton, though the effect is likely small.
Ethyl 4-fluorophenylglyoxylate4-F-C₆H₄COCOOC₂H₅FparaSlightly lower than baselineFluorine is more electronegative than chlorine, but the overall effect on the distant α-proton is modest.
Ethyl 4-bromophenylglyoxylate4-Br-C₆H₄COCOOC₂H₅BrparaSlightly lower than baselineSimilar to the chloro- derivative.
Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Halogenation generally increases the lipophilicity of a molecule.

Table 2: Physicochemical Properties of Ethyl Benzoylformate and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )logP (octanol/water)Aqueous Solubility (mg/L)
Ethyl benzoylformateC₁₀H₁₀O₃178.181.97 (estimated)[3][4]1143 (at 25 °C)[3][5]
Ethyl 2-chloro-2-oxoacetateC₄H₅ClO₃136.53Not availableSlightly miscible[6]
Ethyl (4-chlorophenyl)acetateC₁₀H₁₁ClO₂198.642.9 (predicted)Not available
Aqueous Solubility

Aqueous solubility is a critical factor for drug formulation and bioavailability. As with lipophilicity, the introduction of a halogen atom generally decreases the aqueous solubility of an organic molecule due to the increase in molecular size and hydrophobicity.

Table 3: Expected Trends in Aqueous Solubility of Halogenated Aryl-α-Ketoesters

CompoundHalogenPositionExpected Aqueous Solubility
Ethyl benzoylformate--Baseline (1143 mg/L)[3][5]
Ethyl 4-fluorophenylglyoxylateFparaLower than baseline
Ethyl 4-chlorophenylglyoxylateClparaLower than baseline
Ethyl 4-bromophenylglyoxylateBrparaLower than baseline
Ethyl 4-iodophenylglyoxylateIparaSignificantly lower than baseline

Note: The trend of decreasing solubility with increasing atomic weight of the halogen is generally expected.

Chemical Stability

The α-ketoester functionality is susceptible to hydrolysis, which can be a critical factor in the shelf-life of a drug product and its stability in biological media. The rate of hydrolysis can be influenced by pH and the electronic nature of the aryl substituent. Electron-withdrawing groups, such as halogens, can increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack by water or hydroxide ions.[5] However, steric hindrance around the ester group can slow down hydrolysis.[7]

Table 4: Expected Trends in Hydrolytic Stability of Halogenated Aryl-α-Ketoesters

CompoundHalogenPositionExpected Hydrolytic Stability
Ethyl benzoylformate--Baseline
Ethyl 4-chlorophenylglyoxylateClparaPotentially less stable than baseline due to the electron-withdrawing effect of chlorine.
Ethyl 2-chlorophenylglyoxylateClorthoPotentially more stable than the 4-chloro isomer due to steric hindrance from the ortho-substituent.

Note: The stability of these compounds is a key consideration for their development as therapeutic agents. Experimental determination of their degradation kinetics under various conditions is essential.

Experimental Protocols

Accurate determination of the physicochemical properties of halogenated aryl-α-ketoesters is crucial for their development as drug candidates. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method is suitable for compounds with ionizable groups.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 1-5 mM) in a suitable co-solvent (e.g., methanol, DMSO) if necessary, and then dilute with water to the final concentration. The final concentration of the co-solvent should be kept low (e.g., <1%).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

    • Place a known volume (e.g., 20 mL) of the test compound solution containing the background electrolyte into a thermostated vessel (e.g., 25 °C).

    • If the compound is expected to be acidic, titrate with the standardized NaOH solution. If it is expected to be basic, titrate with the standardized HCl solution.

    • Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Determination of logP by the Shake-Flask Method

This is the traditional and most reliable method for determining the octanol-water partition coefficient.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of the test compound in the n-octanol-saturated water phase.

    • In a centrifuge tube, mix a known volume of the aqueous solution of the test compound with a known volume of the water-saturated n-octanol (e.g., a 1:1 or 1:2 volume ratio). The initial concentration of the compound should be low enough to ensure it does not exceed its solubility limit in either phase.

    • Shake the mixture vigorously for a sufficient time to reach equilibrium (e.g., 1-2 hours).

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

Determination of Aqueous Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous medium.

Methodology:

  • Procedure:

    • Add an excess amount of the solid test compound to a known volume of the aqueous medium (e.g., water or a relevant buffer) in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

    • After equilibration, allow the undissolved solid to settle.

    • Filter or centrifuge the suspension to obtain a clear saturated solution.

  • Analysis:

    • Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent.

    • Determine the concentration of the dissolved compound in the diluted solution using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation:

    • Calculate the solubility of the compound in the aqueous medium, taking into account the dilution factor. The solubility is typically expressed in mg/L or µg/mL.

Determination of Chemical Stability (Hydrolytic Stability)

This protocol assesses the stability of the compound in aqueous solutions at different pH values.

Methodology:

  • Preparation of Solutions:

    • Prepare buffer solutions at different pH values relevant to physiological conditions and potential formulation pHs (e.g., pH 1.2, 4.5, 7.4).

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile).

  • Stability Study:

    • Spike a small volume of the stock solution into the pre-warmed buffer solutions to achieve a known initial concentration. The final concentration of the organic solvent should be minimal (e.g., <1%).

    • Incubate the solutions at a constant temperature (e.g., 37 °C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile or by pH adjustment).

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC method to quantify the remaining amount of the parent compound and any major degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent compound versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

    • The half-life (t₁/₂) of the compound can be calculated using the equation: t₁/₂ = 0.693 / k.

Mandatory Visualization

Biological Pathway: Inhibition of Mycobacterium tuberculosis Antigen 85C

Halogenated aryl-α-ketoesters have been investigated as potential inhibitors of enzymes in various pathogens. One such target is the Antigen 85 complex in Mycobacterium tuberculosis, which is essential for the synthesis of the mycobacterial cell wall.[3][4] The α-ketoester moiety can act as a "warhead," forming a covalent bond with a key nucleophilic residue in the enzyme's active site, leading to irreversible inhibition.

Inhibition_of_Antigen_85C cluster_Enzyme Antigen 85C Active Site Ser124 Serine 124 (Nucleophile) Covalent_Complex Covalent Enzyme-Inhibitor Adduct (Inactive Enzyme) Ser124->Covalent_Complex His260 Histidine 260 His260->Ser124 H-bond Glu228 Glutamic Acid 228 Glu228->His260 H-bond Inhibitor Halogenated Aryl-α-ketoester (Ar-CO-CO-OR') Inhibitor->Ser124 Nucleophilic attack by Serine hydroxyl

Caption: Covalent inhibition of M. tuberculosis Antigen 85C by a halogenated aryl-α-ketoester.

Experimental Workflow: Development of Halogenated Aryl-α-Ketoester Enzyme Inhibitors

The development of halogenated aryl-α-ketoesters as enzyme inhibitors follows a structured workflow, from initial design and synthesis to biological evaluation and lead optimization.

Caption: A general workflow for the discovery and development of enzyme inhibitors.

References

The Grignard Reaction Pathway for α-Keto Ester Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Keto esters are pivotal intermediates in organic synthesis, serving as precursors to a wide array of biologically significant molecules, including α-amino acids and various heterocyclic compounds. The Grignard reaction offers a direct and versatile method for the synthesis of these valuable compounds. This technical guide provides a comprehensive overview of the Grignard reaction pathway for the synthesis of α-keto esters, focusing on the reaction mechanism, experimental protocols, and strategies to optimize yields and minimize side reactions. Detailed methodologies and quantitative data are presented to aid researchers in the practical application of this important transformation.

Introduction

The synthesis of α-keto esters via the addition of organomagnesium halides (Grignard reagents) to diethyl oxalate is a classical yet highly relevant transformation in modern organic chemistry.[1] This method facilitates the formation of a carbon-carbon bond, allowing for the introduction of diverse alkyl or aryl substituents. The reaction's efficiency, however, is often compromised by a competing double addition of the Grignard reagent, leading to the formation of tertiary alcohol byproducts.[1][2] Understanding the nuances of the reaction mechanism and careful control of experimental parameters are therefore critical for achieving high yields of the desired α-keto ester. This guide will delve into the core principles of this reaction, providing detailed protocols and data to support its successful implementation in a laboratory setting.

Reaction Mechanism

The synthesis of an α-keto ester using a Grignard reagent and diethyl oxalate proceeds through a nucleophilic acyl substitution mechanism. The Grignard reagent acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This initial attack forms a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling an ethoxide leaving group to yield the α-keto ester.

A critical competing reaction is the further nucleophilic attack of a second equivalent of the Grignard reagent on the newly formed ketone carbonyl of the α-keto ester product.[1][2] This second addition leads to the formation of a tertiary alcohol, a common and often significant byproduct.[1] The reactivity of the intermediate ketone is generally higher than that of the starting diethyl oxalate, making this side reaction favorable.[3]

Grignard_Reaction_Pathway RMgX R-MgX (Grignard Reagent) Tetrahedral_Intermediate Tetrahedral Intermediate RMgX->Tetrahedral_Intermediate Nucleophilic Attack Tertiary_Alkoxide Tertiary Alkoxide Intermediate RMgX->Tertiary_Alkoxide DiethylOxalate Diethyl Oxalate (EtOOC-COOEt) DiethylOxalate->Tetrahedral_Intermediate Alpha_Keto_Ester α-Keto Ester (RCOCOOEt) Tetrahedral_Intermediate->Alpha_Keto_Ester Collapse & Expulsion of EtO- Alpha_Keto_Ester->Tertiary_Alkoxide Second Nucleophilic Attack (Side Reaction) Workup Acidic Workup Alpha_Keto_Ester->Workup Tertiary_Alkoxide->Workup Tertiary_Alcohol Tertiary Alcohol Byproduct (R2C(OH)COOEt) Workup->Tertiary_Alcohol Alpha_Keto_Ester_Final α-Keto Ester (Product) Workup->Alpha_Keto_Ester_Final

Caption: Grignard reaction pathway for α-keto ester synthesis.

Experimental Protocols

Successful synthesis of α-keto esters via the Grignard reaction is highly dependent on rigorous experimental technique, particularly the exclusion of atmospheric moisture and precise temperature control.

General Considerations
  • Anhydrous Conditions: All glassware must be thoroughly oven-dried and cooled under an inert atmosphere (e.g., dry nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent.[1] Anhydrous solvents, such as tetrahydrofuran (THF), are essential.[1]

  • Temperature Control: The reaction is typically conducted at low temperatures, ranging from -40°C to -78°C, to minimize the rate of the second addition reaction.[1][4]

  • Inverse Addition: Slow, dropwise addition of the Grignard reagent to a solution of diethyl oxalate (inverse addition) helps to maintain a low concentration of the Grignard reagent, further suppressing the formation of the tertiary alcohol byproduct.[1]

  • Stoichiometry: An excess of diethyl oxalate (1.1 to 2 molar equivalents) is often employed to ensure the Grignard reagent is consumed in the initial reaction step.[1][4]

Representative Experimental Procedure: Synthesis of Ethyl 4-Methyl-2-oxovalerate

This protocol is adapted from established literature procedures for the synthesis of an aliphatic α-keto ester.[1][4]

Materials:

  • Diethyl oxalate

  • Isobutylmagnesium chloride (2M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Concentrated hydrochloric acid

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diethyl oxalate (1.0 to 2.0 molar equivalents) in anhydrous THF.

  • The solution is cooled to -78°C using a dry ice/acetone bath.

  • The Grignard reagent (e.g., isobutylmagnesium chloride, 1.0 molar equivalent) is added dropwise to the cooled diethyl oxalate solution via the dropping funnel over a period of approximately 1 hour, ensuring the internal temperature remains below -60°C.

  • Following the complete addition of the Grignard reagent, the reaction mixture is stirred for an additional 30 minutes at -78°C.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether.

  • The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude α-keto ester.

  • Purification can be achieved through vacuum distillation or column chromatography.

Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Prepare_Oxalate Prepare Solution of Diethyl Oxalate in Anhydrous THF Start->Prepare_Oxalate Cool Cool Solution to -78°C Prepare_Oxalate->Cool Add_Grignard Slowly Add Grignard Reagent (Inverse Addition) Cool->Add_Grignard Stir Stir at -78°C Add_Grignard->Stir Quench Quench with Saturated aq. NH4Cl Stir->Quench Warm_Extract Warm to Room Temperature & Extract with Diethyl Ether Quench->Warm_Extract Wash_Dry Wash with Water & Brine, Dry over Na2SO4 Warm_Extract->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Purify Purify by Vacuum Distillation or Column Chromatography Concentrate->Purify End End: α-Keto Ester Product Purify->End

Caption: A typical experimental workflow for α-keto ester synthesis.

Data Presentation

The yield of the α-keto ester is highly dependent on the nature of the Grignard reagent, the reaction solvent, and the precise conditions employed. The following tables summarize typical yields obtained for various Grignard reagents.

Table 1: Yields of α-Keto Esters from the Reaction of Grignard Reagents with Diethyl Oxalate

Grignard Reagent (RMgX)R GroupSolventYield (%)Reference
Propylmagnesium chlorideCH3CH2CH2-Ether5-20[4]
Propylmagnesium chlorideCH3CH2CH2-THF92 (85 distilled)[4]
Isobutylmagnesium chloride(CH3)2CHCH2-THF98[4]
n-Butylmagnesium chlorideCH3(CH2)3-THF65[5]
n-Hexylmagnesium chlorideCH3(CH2)5-THF43[5]
Phenylmagnesium bromidePh-THF61[5]
Benzylmagnesium chloridePhCH2-Ether51-98[4][6]

Conclusion

The Grignard reaction remains a powerful and direct method for the synthesis of α-keto esters. By understanding the underlying mechanism, particularly the competitive double addition, and by implementing careful experimental techniques such as low-temperature control and inverse addition, high yields of the desired products can be reliably achieved. The protocols and data presented in this guide serve as a valuable resource for researchers in academic and industrial settings, enabling the efficient synthesis of these important chemical intermediates.

References

Oxidation of α-Hydroxy Esters to α-Keto Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of α-hydroxy esters to their corresponding α-keto esters is a pivotal transformation in organic synthesis, yielding versatile intermediates for the production of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of key methodologies for this oxidation, with a focus on practical application for researchers in drug development and related fields. This document details experimental protocols for established methods such as Swern and Dess-Martin oxidations, alongside increasingly prevalent catalytic approaches including those utilizing TEMPO, copper, and ruthenium. Quantitative data on reaction parameters and yields are summarized in comparative tables. Furthermore, reaction mechanisms and experimental workflows are visually represented through diagrams generated using DOT language to facilitate a deeper understanding of these synthetic transformations.

Introduction

α-Keto esters are highly valuable synthetic building blocks due to the presence of two adjacent carbonyl functionalities, which allows for a rich and diverse range of subsequent chemical modifications. Their synthesis via the oxidation of readily available α-hydroxy esters is a direct and common strategy. The choice of oxidant and reaction conditions is critical to ensure high yields and chemoselectivity, avoiding over-oxidation or side reactions, especially when dealing with complex and sensitive substrates often encountered in drug development.

This guide will systematically review the following prominent oxidation methods:

  • Swern Oxidation: A classic, reliable method utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.

  • Dess-Martin Periodinane (DMP) Oxidation: A mild and selective method employing a hypervalent iodine reagent.

  • TEMPO-Catalyzed Oxidation: A versatile catalytic system using a stable nitroxyl radical, often with a co-oxidant.

  • Transition-Metal-Catalyzed Oxidations: Focusing on copper and ruthenium-based systems that often employ greener oxidants like molecular oxygen.

Oxidation Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the aforementioned oxidation methods. The protocols are presented to be readily adaptable in a laboratory setting.

Swern Oxidation

The Swern oxidation is a widely used method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It is known for its mild reaction conditions and broad functional group tolerance.[1][2] The reaction involves the activation of DMSO with oxalyl chloride to form the electrophilic species, which then reacts with the alcohol. Subsequent addition of a hindered base, typically triethylamine, promotes an elimination reaction to yield the carbonyl compound.[3]

General Experimental Workflow:

Swern_Workflow cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification A Cool DCM to -78 °C B Add Oxalyl Chloride A->B C Add DMSO B->C D Stir for 15 min C->D E Add α-Hydroxy Ester D->E F Stir for 30 min E->F G Add Triethylamine F->G H Warm to Room Temp. G->H I Aqueous Work-up H->I J Extraction I->J K Purification J->K

General workflow for the Swern oxidation.

Detailed Experimental Protocol: [4][5]

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) cooled to -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (2.7 equivalents) in DCM dropwise.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of the α-hydroxy ester (1.0 equivalent) in DCM dropwise, and continue stirring at -78 °C for 30 minutes.

  • Add triethylamine (5.0 equivalents) dropwise, and stir the reaction mixture at -78 °C for an additional 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography.

Reaction Mechanism:

Swern_Mechanism DMSO DMSO ActivatedDMSO Chlorosulfonium Salt DMSO->ActivatedDMSO + Oxalyl Chloride OxalylChloride Oxalyl Chloride Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium + α-Hydroxy Ester Alcohol α-Hydroxy Ester Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Triethylamine Product α-Keto Ester + DMS + CO + CO2 Ylide->Product [2,3]-Sigmatropic Rearrangement Base Triethylamine DMP_Workflow cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification A Dissolve α-Hydroxy Ester in DCM B Add DMP A->B C Stir at Room Temp. B->C D Quench with Na2S2O3/NaHCO3 C->D E Extraction D->E F Purification E->F DMP_Mechanism Alcohol α-Hydroxy Ester Intermediate Periodinane Ester Intermediate Alcohol->Intermediate + DMP (Ligand Exchange) DMP Dess-Martin Periodinane Product α-Keto Ester + Iodinane + Acetic Acid Intermediate->Product Intramolecular Proton Transfer & Reductive Elimination TEMPO_Workflow cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification A Dissolve α-Hydroxy Ester in Acetonitrile B Add TEMPO (cat.) A->B C Add Ca(OCl)₂ B->C D Stir at 0 °C to RT C->D E Filter D->E F Concentrate E->F G Purification F->G TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine + α-Hydroxy Ester Hydroxylamine->TEMPO Oxidation Cooxidant Co-oxidant (e.g., Ca(OCl)₂) Alcohol α-Hydroxy Ester Product α-Keto Ester Cu_TEMPO_Cycle Cu_I Cu(I) Complex Cu_II Cu(II) Complex Cu_I->Cu_II + O₂ Cu_II->Cu_I + α-Hydroxy Ester, + TEMPO TEMPO_H TEMPO-H TEMPO TEMPO TEMPO_H->TEMPO + Cu(II) TEMPO->TEMPO_H + α-Hydroxy Ester O2 O₂ Alcohol α-Hydroxy Ester Product α-Keto Ester

References

Chemical Identity Analysis: Ethyl 2-(3-bromophenyl)acetate vs. Ethyl 3-bromobenzoylformate

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often encounter complex chemical nomenclature. A critical aspect of this is the correct identification and differentiation of chemical compounds. This guide addresses the distinct identities of Ethyl 2-(3-bromophenyl)acetate and Ethyl 3-bromobenzoylformate, clarifying that they are not synonyms but fundamentally different molecules with distinct structural and chemical properties.

A thorough analysis of the chemical structures and molecular formulas for this compound and Ethyl 3-bromobenzoylformate reveals that these are two unique compounds. The assertion that Ethyl 3-bromobenzoylformate is a synonym for this compound is incorrect.

Molecular Structure and Formula Comparison

A direct comparison of the key identifiers for each compound underscores their differences:

PropertyThis compoundEthyl 3-bromobenzoylformate
Molecular Formula C₁₀H₁₁BrO₂C₁₀H₉BrO₃[]
Molecular Weight 243.1 g/mol [2]257.08 g/mol []
Core Structure PhenylacetateBenzoylformate
Key Functional Groups Ester, BromophenylEster, Ketone, Bromophenyl

As the table indicates, the molecular formulas are distinct. Ethyl 3-bromobenzoylformate possesses an additional oxygen atom, which is part of a ketone functional group, a feature absent in this compound.

Structural Elucidation

To visualize the structural differences, the following diagrams are provided:

Figure 1: Chemical structure of this compound.

Figure 2: Chemical structure of Ethyl 3-bromobenzoylformate.

The diagrams clearly illustrate that this compound is a derivative of phenylacetic acid, where an ethyl ester is attached to a phenyl ring bearing a bromine atom at the meta position. In contrast, Ethyl 3-bromobenzoylformate is a derivative of benzoylformic acid (an alpha-keto acid), featuring a bromine atom on the phenyl ring and an ethyl ester. The presence of the ketone group adjacent to the ester in Ethyl 3-bromobenzoylformate is the key structural differentiator.

Conclusion

Based on the definitive differences in their molecular formulas and chemical structures, this compound and Ethyl 3-bromobenzoylformate are distinct chemical entities. It is crucial for researchers and scientists to use the correct nomenclature to ensure clarity, reproducibility, and safety in their work. The two compounds cannot be used interchangeably, and any experimental or developmental work must be based on the specific properties of the correct molecule.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of Ethyl 2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ethyl 2-(3-bromophenyl)acetate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel biaryl compounds. The following sections detail the reaction principles, provide generalized and specific experimental protocols, and present comparative data to guide reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[1] this compound is a particularly useful substrate for this reaction. The presence of the bromo-substituent on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling, allowing for the introduction of a wide array of aryl and heteroaryl groups. The resulting biaryl acetic acid esters are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

Reaction Principle and Workflow

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated to form the desired biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.

A general workflow for the Suzuki coupling of this compound is depicted below.

Suzuki_Workflow General Experimental Workflow for Suzuki Coupling reagents Combine Reactants: This compound, Arylboronic Acid, Base atmosphere Establish Inert Atmosphere (e.g., Nitrogen or Argon) reagents->atmosphere solvent_catalyst Add Degassed Solvent and Palladium Catalyst/Ligand atmosphere->solvent_catalyst reaction Heat Reaction Mixture (e.g., 80-110 °C) solvent_catalyst->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

A general experimental workflow for the Suzuki coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific arylboronic acid.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2-(biaryl-3-yl)acetate.[3]

Specific Protocol: Synthesis of Ethyl 2-(4'-methoxy-[1,1'-biphenyl]-3-yl)acetate

This protocol details the synthesis of a specific biaryl compound using 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 g, 4.11 mmol)

  • 4-Methoxyphenylboronic acid (0.75 g, 4.93 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 46 mg, 0.205 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃, 108 mg, 0.411 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃, 1.70 g, 12.3 mmol, 3.0 equiv.)

  • Toluene (20 mL)

  • Water (5 mL)

Procedure:

  • In a 50 mL round-bottom flask, combine this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add palladium(II) acetate and triphenylphosphine to the reaction mixture under an argon atmosphere.

  • Heat the mixture to reflux (approximately 90-95 °C) and stir vigorously for 12 hours.

  • Monitor the reaction by TLC (eluent: 4:1 hexanes:ethyl acetate).

  • After completion, cool the reaction to room temperature and add 20 mL of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield Ethyl 2-(4'-methoxy-[1,1'-biphenyl]-3-yl)acetate.

Data Presentation

The following table summarizes expected yields for the Suzuki coupling of this compound with various arylboronic acids based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

EntryArylboronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidEthyl 2-([1,1'-biphenyl]-3-yl)acetatePd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
24-Methoxyphenylboronic acidEthyl 2-(4'-methoxy-[1,1'-biphenyl]-3-yl)acetatePd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O901280-92
34-Fluorophenylboronic acidEthyl 2-(4'-fluoro-[1,1'-biphenyl]-3-yl)acetatePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O100878-88
43-Thienylboronic acidEthyl 2-(3-(thiophen-3-yl)phenyl)acetatePd(PPh₃)₄K₃PO₄DMF/H₂O1101670-85

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Biaryl Ar'B(OR)₂ (Base) Transmetal Transmetalation PdII_Biaryl->Pd0 Ar-Ar' Product Ar-Ar' RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid Ar'B(OR)₂ + Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly effective substrate for Suzuki-Miyaura cross-coupling reactions, providing access to a diverse range of biaryl acetic acid derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. By careful selection of the palladium catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved, enabling the rapid generation of compound libraries for further investigation.

References

Application Notes: Synthesis and Utility of 3-(3-bromophenyl)quinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with a wide array of biological activities.[1] The quinoxalinone scaffold, in particular, has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] These compounds often exert their effects by targeting key cellular pathways involved in disease progression, such as protein kinase signaling cascades.[2][4]

This document provides a detailed protocol for the synthesis of 3-(3-bromophenyl)quinoxalin-2(1H)-one. This synthesis is achieved through the classical and efficient condensation reaction of an α-ketoester, ethyl 2-(3-bromophenyl)-2-oxoacetate, with o-phenylenediamine.[5] The resulting product is a valuable intermediate for drug development professionals. The presence of a bromine atom on the phenyl ring offers a versatile handle for further molecular diversification through modern catalytic methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[5][6]

Mechanism of Action: Inhibition of Cancer Signaling Pathways

Many quinoxalinone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cancer cell signaling.[2] A primary target is the PI3K/AKT/mTOR pathway, one of the most frequently dysregulated signaling cascades in human cancers, playing a central role in promoting tumor growth, proliferation, and survival.[7][8] By competitively binding to the ATP-binding sites of kinases like PI3K or AKT, quinoxalinone-based inhibitors can block downstream signaling, ultimately leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[2][7] The development of compounds targeting this pathway is a key strategy in modern oncology research.[9][10]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Quinoxalinone Inhibitor Inhibitor->PI3K Inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway inhibited by a quinoxalinone derivative.

Experimental Protocols

This section details the synthesis of 3-(3-bromophenyl)quinoxalin-2(1H)-one from ethyl 2-(3-bromophenyl)-2-oxoacetate. The protocol is based on established acid-catalyzed condensation methodologies.[11]

Physicochemical Properties of Starting Material

PropertyValue
Compound Name Ethyl 2-(3-bromophenyl)-2-oxoacetate
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol
CAS Number 62123-80-2
Appearance Liquid or low-melting solid
Storage Sealed in dry, 2-8°C
Table 1: Properties of the primary reagent, Ethyl 2-(3-bromophenyl)-2-oxoacetate.[6]

Synthesis of 3-(3-bromophenyl)quinoxalin-2(1H)-one

A plausible reaction mechanism involves the initial condensation of an amino group from o-phenylenediamine with the ketone carbonyl of the α-ketoester. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the ester carbonyl, and subsequent dehydration to yield the stable quinoxalinone ring system.[1]

Materials and Reagents

ReagentMolar Eq.MW ( g/mol )Amount (10 mmol scale)
Ethyl 2-(3-bromophenyl)-2-oxoacetate1.0257.082.57 g
o-Phenylenediamine1.0108.141.08 g
Glacial Acetic AcidCatalytic60.05~5-10 drops
Ethanol (Absolute)Solvent46.0740 mL
Table 2: Reagents for the synthesis of 3-(3-bromophenyl)quinoxalin-2(1H)-one.[11]

Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up

  • Vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) equipment

Synthesis_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification arrow arrow A Combine Ethyl 2-(3-bromophenyl) -2-oxoacetate and o-Phenylenediamine in a round-bottom flask. B Add absolute ethanol as solvent. C Add catalytic amount of glacial acetic acid. D Attach reflux condenser and heat the mixture to reflux (~80-85°C) with constant stirring. C->D E Monitor reaction progress by TLC (typically 4-6 hours). F Cool reaction mixture to room temperature. E->F G Pour mixture into ice-cold water to precipitate the product. H Collect the solid precipitate by vacuum filtration. I Wash the crude solid with cold water and then cold ethanol. J Recrystallize the crude product from a suitable solvent (e.g., ethanol). I->J K Dry the purified product under vacuum.

Figure 2: General experimental workflow for the synthesis and purification of the target quinoxalinone.

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-(3-bromophenyl)-2-oxoacetate (1.0 eq, 2.57 g) and o-phenylenediamine (1.0 eq, 1.08 g) in absolute ethanol (40 mL).[5][11]

  • Add a catalytic amount of glacial acetic acid (5-10 drops) to the solution.[5][11]

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.[11]

  • Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction's progress by TLC, using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).[1][11]

  • Work-up: Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature.[1]

  • Pour the cooled mixture into a beaker containing ice-cold water (~100 mL) while stirring. A precipitate should form.[1]

  • Collect the resulting solid precipitate by vacuum filtration.[1]

  • Purification: Wash the collected solid first with cold water, then with a small amount of cold ethanol to remove residual impurities.[1][5]

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 3-(3-bromophenyl)quinoxalin-2(1H)-one.[1]

  • Dry the purified crystalline product under vacuum.

Product Characterization

The final product should be characterized to confirm its identity and purity.

ParameterData (Representative)
Product Name 3-(3-bromophenyl)quinoxalin-2(1H)-one
Yield 85-95% (Hypothetical)
Appearance Off-white to pale yellow solid
¹H NMR Signals for aromatic protons are expected in the range of δ 7.00–8.40 ppm.[12]
¹³C NMR Signals for carbonyl (C=O) and imine (C=N) carbons are expected around δ 151-159 ppm and δ 144-150 ppm, respectively.[12]
Table 3: Representative characterization data for the final product. Actual results may vary.[6]

References

Application Notes and Protocols: The Role of Ethyl 2-(3-bromophenyl)acetate in Synthesizing Functionalized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of functionalized polymers using ethyl 2-(3-bromophenyl)acetate as a precursor. The introduction of the bromophenyl moiety into a polymer backbone offers a versatile platform for tailoring material properties and for post-polymerization modifications, which is of significant interest in materials science and drug development.

Introduction

This compound serves as a valuable starting material for creating functionalized monomers. By transforming it into a polymerizable derivative, it can be incorporated into copolymers, thereby modifying their characteristics. The presence of the bromine atom on the phenyl ring is particularly advantageous as it can enhance properties such as the refractive index and thermal stability. Furthermore, the bromine atom provides a reactive site for a variety of post-polymerization modifications through cross-coupling reactions, allowing for the attachment of other functional groups, including therapeutic agents. This makes polymers derived from this precursor potential candidates for advanced materials and drug delivery systems.[1]

One effective strategy is the conversion of a related precursor, ethyl 2-(3-bromophenyl)-2-oxoacetate, into ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate. This trisubstituted ethylene monomer can then be copolymerized with conventional monomers, such as vinyl acetate, to introduce the desired functionalities into the polymer chain.[1]

Synthesis of Functional Monomer

A key step in utilizing this compound's potential is its conversion into a polymerizable monomer. A well-established method for a similar precursor involves the Knoevenagel condensation to produce ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate.[2] This monomer can then be readily copolymerized.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate

This protocol is adapted from the synthesis of similar halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates.[2]

Materials:

  • 3-Bromobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine

  • Isopropanol

Procedure:

  • In a reaction vessel, mix equimolar amounts of 3-bromobenzaldehyde and ethyl cyanoacetate.

  • While stirring, add a few drops of piperidine to the mixture to catalyze the reaction.

  • Continue stirring at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the solid product is isolated by filtration.

  • The crude product is then purified by recrystallization from isopropanol to yield the pure ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate monomer.[2]

Monomer Characterization Data

The following table summarizes the characterization data for the synthesized ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate monomer.

PropertyValue
Yield72%
Melting Point100.5°C
¹H-NMR (δ) 8.2 (s, 1H, CH=), 7.8-7.3 (m, 4H, Ph), 4.3 (t, 2H, OCH₂), 1.3 (t, 3H, OCH₂CH₃)
¹³C-NMR (δ) 163 (C=O), 154 (HC=), 136, 130, 133, 122 (Ph), 116 (CN), 103 (C=), 61 (OCH₂), 14 (OCH₂CH₃)
IR (cm⁻¹) 3045-2869 (m, C-H), 2223 (m, CN), 1734 (s, C=O), 1599 (C=C), 1244 (s, C-O-CH₃), 854 (s, C-H out of plane)
Elemental Analysis (Calcd. for C₁₃H₁₀BrNO₂) C, 52.45%; H, 3.60%; N, 5.00%
Elemental Analysis (Found) C, 51.42%; H, 3.53%; N, 5.01%

Data sourced from a study on halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates.[2]

Visualization of Monomer Synthesis

Monomer_Synthesis cluster_reactants Reactants 3-Bromobenzaldehyde 3-Bromobenzaldehyde Ethyl_cyanoacetate Ethyl cyanoacetate Knoevenagel_Condensation Knoevenagel_Condensation Ethyl_cyanoacetate->Knoevenagel_Condensation Monomer Monomer Knoevenagel_Condensation->Monomer Piperidine Piperidine Piperidine->Knoevenagel_Condensation catalyst

Caption: Synthesis of the functional monomer via Knoevenagel condensation.

Copolymerization with Vinyl Acetate

The functionalized monomer can be copolymerized with other monomers to create polymers with tailored properties. A common comonomer is vinyl acetate (VAC), which can be polymerized via radical polymerization.

Experimental Protocol: Radical Copolymerization of Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate and Vinyl Acetate

This is a general protocol for the radical copolymerization process.

Materials:

  • Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate (functional monomer)

  • Vinyl acetate (VAC) (comonomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • In a polymerization tube, dissolve the functional monomer, vinyl acetate, and AIBN in toluene. The molar ratio of the monomers can be varied to control the copolymer composition.

  • Purge the solution with dry nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Seal the tube and place it in a constant temperature bath at 70°C.

  • Allow the polymerization to proceed for a set time, for example, 24 hours.

  • After the polymerization, cool the tube and open it.

  • Precipitate the copolymer by pouring the reaction mixture into a large excess of methanol.

  • Filter the precipitated copolymer and wash it with fresh methanol to remove any unreacted monomers and initiator.

  • Dry the copolymer under a vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[1]

Copolymer Characterization Data

The following table summarizes the thermal properties of copolymers of vinyl acetate and various halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates (HECP).

HECP SubstituentMole % HECP in CopolymerGlass Transition Temp. (T g ), °CDecomposition Range (°C)Residue at 500°C (wt%)
2-Bromo48.2115159-50015.2
3-Bromo 45.2 105 160-500 10.5
4-Bromo49.4112165-50012.1
2-Chloro47.5108162-50011.8
3-Chloro46.1102161-5009.8
4-Chloro48.9110168-50013.5
2-Fluoro46.898160-5009.2
3-Fluoro45.595159-5008.8
4-Fluoro47.2101163-50010.1

Data adapted from a study on the copolymerization of vinyl acetate with halogenated propenoates. The mole percentage of HECP in the copolymer was determined by nitrogen analysis for a VAC/HECP molar feed ratio of 3. For comparison, the glass transition temperature of polyvinyl acetate is typically in the range of 28-31°C.[2]

The incorporation of the halogenated monomer significantly increases the glass transition temperature of the resulting copolymer, indicating a decrease in chain mobility due to the dipolar character of the HECP structural units.[2] The thermal decomposition of these copolymers generally occurs in two steps, with the initial decomposition happening between 159-500°C.[2]

Visualization of Copolymerization Workflow

Copolymerization_Workflow start Start dissolve Dissolve Monomers & Initiator in Toluene start->dissolve purge Purge with Nitrogen dissolve->purge polymerize Polymerize at 70°C purge->polymerize precipitate Precipitate in Methanol polymerize->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry end Functionalized Copolymer dry->end

Caption: Workflow for the radical copolymerization and purification process.

Potential Applications in Drug Development

The introduction of a bromophenyl group into a polymer backbone holds potential for applications in drug development. The bromine atom can serve as a heavy element for imaging purposes or as a site for attaching therapeutic agents through post-polymerization modification.[1] The ability to tune the copolymer's properties, such as its glass transition temperature and solubility, by adjusting the comonomer ratio could be leveraged to optimize drug loading and release kinetics.[1] Further research into the biocompatibility of these novel copolymers is necessary to explore their specific applications as drug delivery vehicles.[1]

References

Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-(3-bromophenyl)acetate with Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and scientific context for the Knoevenagel condensation reaction between Ethyl 2-(3-bromophenyl)acetate and ethyl cyanoacetate. This reaction is a valuable tool in synthetic organic chemistry for the formation of carbon-carbon bonds and the synthesis of functionalized molecules that can serve as key intermediates in drug discovery and materials science.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an unsaturated product. While classically performed with aldehydes and ketones, this reaction can be extended to activated carbonyl compounds such as the α-ketoester, Ethyl 2-(3-bromophenyl)-2-oxoacetate. The product of this condensation, Ethyl 2-cyano-3-(3-bromophenyl)acrylate, is a trisubstituted ethylene monomer. Such monomers are valuable precursors for the synthesis of specialized polymers with tailored properties, including enhanced refractive indices and thermal stability, owing to the presence of the bromine atom and the cyano group.[1]

Reaction Scheme

The overall reaction is depicted below:

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Knoevenagel condensations of various aromatic aldehydes with ethyl cyanoacetate, which can be adapted for this compound.

Catalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineEthanolReflux3~75[2]
DBU/H₂OWaterRoom Temp.0.5-195-96[3]
DIPEAcTolueneReflux2-390-95[4]
TriphenylphosphineSolvent-free (MW)1000.03-0.0790-98[5]
DABCO/[HyEtPy]Cl-H₂OWater500.6797[2]

Experimental Protocols

This section provides a detailed methodology for the Knoevenagel condensation of this compound with ethyl cyanoacetate.

Protocol 1: Piperidine Catalyzed Condensation

This protocol is a classic and widely used method for the Knoevenagel condensation.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Isopropanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of this compound and ethyl cyanoacetate in absolute ethanol.

  • To this solution, add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The solid product is isolated by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent, such as isopropanol, to yield the pure Ethyl 2-cyano-3-(3-bromophenyl)acrylate.[1]

Protocol 2: DBU/Water Catalyzed Green Synthesis

This method offers an environmentally friendly approach with high yields and short reaction times.[3]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Water

Procedure:

  • Prepare the DBU/H₂O complex by mixing 1 mmol of DBU with 25 mmol of water and stirring for 3 hours.

  • In a reaction vessel, add 1 mmol of this compound and 1 mmol of ethyl cyanoacetate to the DBU/H₂O complex.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC; the reaction is typically complete within 30 minutes.

  • Upon completion, the product can be isolated by simple filtration and dried under a vacuum.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the base-catalyzed Knoevenagel condensation.

Knoevenagel_Mechanism cluster_activation Activation of Methylene Compound cluster_condensation Condensation cluster_dehydration Dehydration Base Base Methylene EtOOC-CH2-CN Base->Methylene Deprotonation Carbanion EtOOC-CH(-)-CN Methylene->Carbanion Carbonyl Ph(Br)-C(=O)-COOEt Carbanion->Carbonyl Nucleophilic Attack Adduct Ph(Br)-C(O-)-CH(CN)COOEt      |     COOEt Carbonyl->Adduct Protonated_Adduct Ph(Br)-C(OH)-CH(CN)COOEt      |     COOEt Adduct->Protonated_Adduct Protonation Product Ph(Br)-C=C(CN)COOEt    |   COOEt Protonated_Adduct->Product Elimination of H2O

Caption: Proposed mechanism of the Knoevenagel condensation.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of Ethyl 2-cyano-3-(3-bromophenyl)acrylate.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Reaction Stirring and Heating (Reflux or Room Temp) Reaction_Setup->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Cooling, Filtration) Monitoring->Workup Complete Purification Purification (Recrystallization) Workup->Purification Characterization Product Characterization (NMR, IR, MP) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Knoevenagel condensation.

References

Application Notes and Protocols for the Asymmetric Reduction of Ethyl 2-(3-bromophenyl)-2-oxoacetate to Chiral α-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic asymmetric reduction of ethyl 2-(3-bromophenyl)-2-oxoacetate. The primary application focuses on the synthesis of the corresponding chiral α-hydroxy ester, ethyl 2-(3-bromophenyl)-2-hydroxyacetate, a valuable building block for enantiomerically pure pharmaceuticals. Three key catalytic methodologies are presented: Biocatalytic Reduction, Noyori Asymmetric Hydrogenation, and Corey-Bakshi-Shibata (CBS) Reduction.

Introduction

The asymmetric reduction of prochiral ketones, particularly α-keto esters, is a cornerstone of modern synthetic chemistry, providing access to optically active α-hydroxy esters. These chiral molecules are crucial intermediates in the pharmaceutical industry. Ethyl 2-(3-bromophenyl)-2-oxoacetate is a versatile substrate, and its reduction to a single enantiomer of ethyl 2-(3-bromophenyl)-2-hydroxyacetate can be achieved with high fidelity using various catalytic systems. The choice of method depends on factors such as scale, required enantiomeric purity, available equipment, and cost. This guide details three robust methods for this transformation.

Data Presentation

While specific quantitative data for the asymmetric reduction of ethyl 2-(3-bromophenyl)-2-oxoacetate is not extensively published, the following table summarizes typical results for analogous α-keto ester substrates using the described methodologies.[1] This data demonstrates the potential efficacy of these methods.

Table 1: Comparison of Catalytic Methods for Asymmetric Reduction of α-Keto Esters

Catalyst / MethodSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
Saccharomyces cerevisiaeEthyl Benzoylformate(R)>90>99
Candida kruseiEthyl 2-oxo-4-phenylbutyrate(R)95.199.7[2]
RuCl₂[(R)-BINAP]Methyl 2,2-dimethyl-3-oxobutanoate(R)9996[3]
Ru-BINAP CatalystGeneral β-Keto Esters(R) or (S)HighExcellent[1]
(R)-Me-CBS / BH₃Acetophenone(R)High>95[4]
(S)-Me-CBS / BH₃α-L-amino-β-keto esters(3R,4S)7792 (d.r. 96:4)[5]

Methodology 1: Biocatalytic Asymmetric Reduction

Application Note

Biocatalytic methods provide a green and cost-effective route for the asymmetric reduction of ketones.[1] Whole-cell biocatalysts, such as Saccharomyces cerevisiae (baker's yeast) and Daucus carota (carrot), contain oxidoreductase enzymes capable of reducing prochiral ketones to chiral alcohols with high enantioselectivity under mild conditions.[1] These methods are advantageous due to the ready availability and low cost of the biocatalysts, eliminating the need for expensive metal catalysts or high-pressure hydrogenation equipment.[1] The stereochemical outcome can often be predicted by Prelog's rule.[1] For ethyl 2-(3-bromophenyl)-2-oxoacetate, these biocatalysts can provide access to either the (R)- or (S)-enantiomer of the corresponding α-hydroxy ester.[1]

Protocol 1A: Reduction using Saccharomyces cerevisiae (Baker's Yeast)

Materials:

  • Ethyl 2-(3-bromophenyl)-2-oxoacetate

  • Active dry baker's yeast

  • Sucrose

  • Deionized water

  • Ethyl acetate

  • Celite

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (Erlenmeyer flask, etc.)

  • Orbital shaker

Procedure:

  • In a 500 mL Erlenmeyer flask, dissolve 30 g of sucrose in 200 mL of warm (35-40°C) deionized water.[1]

  • Add 10 g of active dry baker's yeast to the sucrose solution and stir for 30 minutes to activate the yeast.[1]

  • Add 200 mg of ethyl 2-(3-bromophenyl)-2-oxoacetate to the fermenting yeast suspension.[1]

  • Seal the flask and shake at 150 rpm at 30°C. Monitor the reaction by TLC or GC. The reaction is typically complete within 24-48 hours.[1]

  • Upon completion, add an equal volume of ethyl acetate to the reaction mixture and stir vigorously for 15 minutes.[1]

  • Filter the mixture through a pad of Celite to remove the yeast cells, washing the Celite pad with additional ethyl acetate.[1]

  • Separate the organic layer from the filtrate and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography and determine the enantiomeric excess using chiral HPLC or GC.

Protocol 1B: Reduction using Daucus carota (Carrot)

Materials:

  • Ethyl 2-(3-bromophenyl)-2-oxoacetate

  • Fresh carrots

  • Deionized water

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Celite

  • Anhydrous magnesium sulfate

Procedure:

  • Wash and cut fresh carrots into thin slices (~5 mm).[1]

  • In a 250 mL Erlenmeyer flask, place 50 g of sliced carrots and add 100 mL of deionized water.[1]

  • Add 100 mg of ethyl 2-(3-bromophenyl)-2-oxoacetate to the carrot suspension.[1]

  • Seal the flask and place it on an orbital shaker at 150 rpm at room temperature (25-30°C).[1]

  • Monitor the reaction progress by TLC or GC at 24-hour intervals. The reaction is typically complete within 48-72 hours.[1]

  • Upon completion, filter the reaction mixture through Celite to remove the carrot pulp.[1]

  • Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify and analyze the product as described in Protocol 1A.

G cluster_reaction Reaction cluster_workup Work-up & Purification prep_yeast Activate Yeast in Sucrose Solution add_substrate Add Ethyl 2-(3-bromophenyl) -2-oxoacetate prep_yeast->add_substrate incubation Incubate on Shaker (30°C, 150 rpm, 24-48h) add_substrate->incubation monitoring Monitor by TLC / GC incubation->monitoring extraction Extract with Ethyl Acetate monitoring->extraction filtration Filter through Celite extraction->filtration drying Dry Organic Layer (MgSO4) filtration->drying concentration Concentrate in vacuo drying->concentration purification Purify via Column Chromatography concentration->purification analysis Analyze ee% (Chiral HPLC/GC) purification->analysis

A typical experimental workflow for biocatalytic asymmetric reduction.

Methodology 2: Noyori Asymmetric Hydrogenation

Application Note

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones and β-keto esters using a chiral Ruthenium-BINAP catalyst.[1][6] This method is particularly useful for large-scale synthesis due to its high catalytic turnover numbers and excellent enantioselectivities.[1] The reaction typically requires high pressures of hydrogen gas.[1] The choice of the (R)- or (S)-BINAP ligand dictates the stereochemistry of the resulting chiral alcohol.[1] For the reduction of ethyl 2-(3-bromophenyl)-2-oxoacetate, a Ru-BINAP catalyst can provide the corresponding chiral hydroxy ester in high yield and with excellent enantiomeric excess.[1]

Protocol 2: Hydrogenation using Ru-BINAP Catalyst

Materials:

  • Ethyl 2-(3-bromophenyl)-2-oxoacetate

  • [RuCl₂((R)- or (S)-BINAP)]₂·NEt₃ complex (or similar precursor)

  • Anhydrous, degassed solvent (e.g., ethanol, methanol)

  • Hydrogen gas (H₂)

  • High-pressure autoclave or Parr hydrogenator

  • Standard glassware for anhydrous/anaerobic reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a high-pressure autoclave with the Ru-BINAP catalyst (e.g., 0.01-0.1 mol%).

  • Add anhydrous, degassed solvent (e.g., ethanol) to the autoclave.

  • Add ethyl 2-(3-bromophenyl)-2-oxoacetate (1.0 equivalent) to the catalyst suspension.

  • Seal the autoclave securely.

  • Purge the autoclave with hydrogen gas three times to remove air.[1]

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-100 atm).[1]

  • Stir the reaction mixture at a specified temperature (e.g., 25-50°C) for the required time (typically 12-24 hours).[1]

  • After the reaction is complete (monitored by sampling if possible), cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the autoclave, remove the reaction mixture, and concentrate it under reduced pressure.[1]

  • Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.[1]

Methodology 3: Corey-Bakshi-Shibata (CBS) Reduction

Application Note

The CBS reduction is a highly reliable and enantioselective method for reducing prochiral ketones to chiral alcohols.[7] It utilizes a chiral oxazaborolidine catalyst (like Me-CBS) and a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[4] This method is known for its high enantioselectivity and predictable stereochemical outcome based on the catalyst's chirality.[4] It is an excellent choice for laboratory-scale synthesis as it does not require high-pressure equipment.[1] The reduction of ethyl 2-(3-bromophenyl)-2-oxoacetate with the appropriate chiral CBS catalyst can yield either the (R) or (S) enantiomer in high optical purity.[1]

Protocol 3: Reduction using CBS Catalyst and Borane

Materials:

  • Ethyl 2-(3-bromophenyl)-2-oxoacetate

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (Me-CBS) solution (e.g., 1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution, brine

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer and a dropping funnel.

  • Add the (R)- or (S)-Me-CBS catalyst solution (0.1 equivalents) to the flask.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add the BH₃·THF solution (0.6 equivalents) to the catalyst solution and stir for 10 minutes at 0°C.[1]

  • In a separate dry flask under nitrogen, dissolve ethyl 2-(3-bromophenyl)-2-oxoacetate (1.0 equivalent) in anhydrous THF.[1]

  • Slowly add the substrate solution to the pre-formed catalyst-borane complex via the dropping funnel.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Once the reaction is complete (typically 1-2 hours), quench the reaction by the slow addition of methanol (2 mL) at 0°C.[1]

  • Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).[1]

  • Stir for 30 minutes, then extract the product with ethyl acetate (3 x 15 mL).[1]

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[1]

  • Purify the product by flash column chromatography and determine the enantiomeric excess.[1]

G Substrate Ethyl 2-(3-bromophenyl) -2-oxoacetate (Prochiral Ketone) ReactionCenter Substrate->ReactionCenter Catalyst Chiral Catalyst Catalyst->ReactionCenter ReducingAgent Reducing Agent ReducingAgent->ReactionCenter Product Chiral α-Hydroxy Ester ((R) or (S) Enantiomer) ReactionCenter->Product Asymmetric Reduction Catalyst_Examples e.g., Ru-BINAP, CBS Catalyst, Ketoreductase (Enzyme) ReducingAgent_Examples e.g., H₂, Borane (BH₃), NAD(P)H

Key components in the asymmetric reduction of α-keto esters.

References

Application Notes and Protocols for the Synthesis of Hydantoin and Thiohydantoin Scaffolds using Ethyl 2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydantoin and thiohydantoin moieties are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. This document provides detailed protocols for the synthesis of 5-(3-bromobenzyl)hydantoin and 5-(3-bromobenzyl)thiohydantoin, utilizing Ethyl 2-(3-bromophenyl)acetate as a common starting material. Two primary synthetic pathways are outlined: one proceeding through an aldehyde intermediate via reduction, and the other through an α-amino acid intermediate. These protocols are intended to be a comprehensive guide for researchers in synthetic and medicinal chemistry.

Pathway 1: Synthesis via Aldehyde Intermediate

This pathway involves the initial reduction of this compound to 3-bromophenylacetaldehyde, which then serves as the key intermediate for the synthesis of the target hydantoin and thiohydantoin scaffolds.

Experimental Workflow: Pathway 1

G A This compound B DIBAL-H Reduction A->B C 3-Bromophenylacetaldehyde B->C D Bucherer-Bergs Reaction (KCN, (NH4)2CO3) C->D F Reaction with Thiourea C->F E 5-(3-Bromobenzyl)hydantoin D->E G 5-(3-Bromobenzyl)thiohydantoin F->G G A This compound B α-Bromination A->B C Ethyl 2-bromo-2-(3-bromophenyl)acetate B->C D Amination C->D E Ethyl 2-amino-3-(3-bromophenyl)propanoate D->E F Reaction with Urea E->F H Reaction with Thiourea E->H G 5-(3-Bromobenzyl)hydantoin F->G I 5-(3-Bromobenzyl)thiohydantoin H->I

Application of Ethyl 2-(3-bromophenyl)acetate in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ethyl 2-(3-bromophenyl)acetate and its derivatives as versatile intermediates in medicinal chemistry. The following sections highlight its application in the synthesis of targeted therapeutic agents, particularly kinase inhibitors, and its utility as a scaffold for the generation of compound libraries for drug discovery.

Application Note 1: Synthesis of a Novel Aurora A Kinase Inhibitor

This compound serves as a valuable precursor for the synthesis of complex heterocyclic compounds with therapeutic potential. A prominent example is its utility in the generation of quinazoline-based kinase inhibitors. Aurora A kinase (AURKA) is a key regulator of mitotic events, and its overexpression is linked to tumorigenesis, making it a critical target in cancer therapy.[1][2] A potent and selective inhibitor of Aurora A kinase, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been developed, demonstrating the therapeutic relevance of the 3-bromophenyl scaffold.[2]

Data Presentation: Biological Activity of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid
CompoundTargetIC50 (µM)Cell LineEffect
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora A0.16878MCF-7Arrested cell cycle at G1 phase and induced apoptosis.
Experimental Protocols: Synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

The synthesis of the target compound is a multi-step process starting from commercially available precursors. The ethyl ester, ethyl 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylate, is a key intermediate that is subsequently hydrolyzed to the active carboxylic acid.

Step 1: Synthesis of 3-bromo-N-(2-fluorophenyl)benzamide

  • To a solution of 2-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq) at 0 °C.

  • Slowly add 3-bromobenzoyl chloride (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2-fluorophenyl)-3-bromobenzimidoyl chloride

  • Reflux the crude 3-bromo-N-(2-fluorophenyl)benzamide from the previous step in thionyl chloride for 3 hours.

  • Remove the excess thionyl chloride under reduced pressure to yield the crude imidoyl chloride.

Step 3: Synthesis of ethyl 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylate

  • To a solution of the crude N-(2-fluorophenyl)-3-bromobenzimidoyl chloride in o-dichlorobenzene (o-DCB), add ethyl cyanoformate (1.2 eq).

  • Add tin(IV) chloride (SnCl4) (1.2 eq) and heat the mixture to 140 °C for 15 minutes.

  • Cool the reaction mixture and purify by column chromatography to obtain the desired ethyl ester.

Step 4: Synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

  • To a solution of ethyl 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylate in ethanol, add an aqueous solution of sodium hydroxide (20%).

  • Reflux the reaction mixture for 2 hours.

  • Concentrate the mixture under reduced pressure and acidify with a 20% citric acid solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Mandatory Visualization: Synthetic Workflow and Signaling Pathway

G cluster_synthesis Synthetic Workflow for Aurora A Kinase Inhibitor 3-Bromobenzoyl_chloride 3-Bromobenzoyl chloride Step1 Schotten-Baumann Reaction 3-Bromobenzoyl_chloride->Step1 2-Fluoroaniline 2-Fluoroaniline 2-Fluoroaniline->Step1 Intermediate_A 3-bromo-N-(2-fluorophenyl)benzamide Step1->Intermediate_A Step2 Reaction with Thionyl Chloride Intermediate_A->Step2 Intermediate_B N-(2-fluorophenyl)-3-bromobenzimidoyl chloride Step2->Intermediate_B Step3 Cyclization with SnCl4 Intermediate_B->Step3 Ethyl_cyanoformate Ethyl cyanoformate Ethyl_cyanoformate->Step3 Intermediate_C Ethyl 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylate Step3->Intermediate_C Step4 Basic Hydrolysis Intermediate_C->Step4 Final_Product 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid Step4->Final_Product G cluster_pathway Aurora A Kinase Signaling Pathway in Mitosis AURKA Aurora A Kinase (AURKA) G2_M_Transition G2/M Transition AURKA->G2_M_Transition Centrosome_Maturation Centrosome Maturation & Separation AURKA->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly AURKA->Spindle_Assembly Inhibitor 2-(3-bromophenyl)-8-fluoro- quinazoline-4-carboxylic acid Inhibitor->AURKA Mitotic_Progression Mitotic Progression G2_M_Transition->Mitotic_Progression Centrosome_Maturation->Mitotic_Progression Spindle_Assembly->Mitotic_Progression Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) G cluster_library Workflow for Compound Library Generation Start This compound Suzuki Suzuki Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Library_A Library of C-C Coupled Products Suzuki->Library_A Library_B Library of C-N Coupled Products Buchwald->Library_B Boronic_Acids Aryl/Heteroaryl Boronic Acids Boronic_Acids->Suzuki Amines Primary/Secondary Amines Amines->Buchwald

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for palladium-catalyzed cross-coupling reactions utilizing Ethyl 2-(3-bromophenyl)acetate. This versatile building block is a valuable precursor for the synthesis of a wide array of functionalized molecules, particularly in the development of novel therapeutic agents and functional materials. The bromo-substituted phenylacetate core allows for the strategic introduction of diverse functionalities through well-established cross-coupling methodologies.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] For a substrate like this compound, the bromine atom serves as a reactive handle for coupling with various partners, including boronic acids (Suzuki coupling), alkenes (Heck reaction), terminal alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). These transformations are pivotal in constructing complex molecular architectures from readily available starting materials.

Suzuki Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[2] In the context of this compound, this reaction is instrumental in preparing precursors for non-steroidal anti-inflammatory drugs (NSAIDs) like felbinac.[3][4]

General Reaction Scheme: Suzuki Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions Substrate This compound Product Ethyl 2-(3-arylphenyl)acetate Substrate->Product Coupling BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: General workflow for the Suzuki coupling of this compound.

Experimental Protocol: Suzuki Coupling

This protocol is adapted from a similar Suzuki coupling of ethyl (4-bromophenyl)acetate.[5]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and sodium carbonate (2.0 equiv).

  • Add a mixture of acetone and water (e.g., 1:1 v/v) to the flask.

  • Add palladium(II) acetate (0.5 mol%).

  • Heat the reaction mixture to 40-45°C and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Extract the mixture with three portions of diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 2-(3-phenylphenyl)acetate.

ParameterValue
SubstrateThis compound
Coupling PartnerPhenylboronic acid
CatalystPd(OAc)₂ (0.5 mol%)
BaseNa₂CO₃ (2.0 equiv)
SolventAcetone/Water (1:1)
Temperature40-45°C
Reaction Time1 hour
Expected Yield >80% (based on similar reactions)

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] This reaction is a versatile method for the synthesis of substituted alkenes.

General Reaction Scheme: Heck Reaction

Heck_Reaction cluster_reactants Reactants cluster_conditions Conditions Substrate This compound Product Ethyl 2-(3-styrylphenyl)acetate Substrate->Product Coupling Alkene Alkene (e.g., Styrene) Alkene->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Base Base (e.g., Na₂CO₃) Base->Product Additive Additive (e.g., Bu₄NCl) Additive->Product

Caption: General workflow for the Heck reaction of this compound.

Experimental Protocol: Heck Reaction

This protocol is based on a general procedure for the Heck reaction of aryl bromides with styrene.[7]

Materials:

  • This compound

  • Styrene

  • Palladium on carbon (Pd/C, 10%)

  • Sodium carbonate (Na₂CO₃)

  • Tetrabutylammonium chloride (Bu₄NCl)

  • N-Methyl-2-pyrrolidone (NMP)

  • Diethyl ether

  • Alumina

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a two-neck round-bottom flask equipped with a thermometer and a reflux condenser, add this compound (1.0 equiv), styrene (1.2 equiv), sodium carbonate (1.45 equiv), tetrabutylammonium chloride (0.25 equiv), and Pd/C (0.1 mol% Pd).

  • Add N-Methyl-2-pyrrolidone (NMP) as the solvent.

  • Heat the reaction mixture to 150°C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and dilute with diethyl ether.

  • Filter the mixture through a pad of alumina.

  • Analyze the clean filtrate by GC-MS to determine conversion and selectivity.

  • Isolate the product by removing the solvent under reduced pressure and subsequent purification by column chromatography.

ParameterValue
SubstrateThis compound
Coupling PartnerStyrene
CatalystPd/C (0.1 mol%)
BaseNa₂CO₃ (1.45 equiv)
AdditiveBu₄NCl (0.25 equiv)
SolventNMP
Temperature150°C
Reaction Time3 hours
Expected Yield High (based on similar reactions)

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8] It is a reliable method for the synthesis of internal alkynes.

General Reaction Scheme: Sonogashira Coupling

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Conditions Substrate This compound Product Ethyl 2-(3-(phenylethynyl)phenyl)acetate Substrate->Product Coupling Alkyne Terminal Alkyne (e.g., Phenylacetylene) Alkyne->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Catalyst->Product Cu_Cocatalyst Cu Cocatalyst (e.g., CuI) Cu_Cocatalyst->Product Base Base (e.g., Et₃N) Base->Product

Caption: General workflow for the Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling

This protocol is based on a general procedure for the Sonogashira coupling of aryl halides with terminal alkynes.[9]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Ethyl acetate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a Schlenk tube under a nitrogen atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (e.g., 1 mol%), CuI (e.g., 2 mol%), and PPh₃ (e.g., 2 mol%).

  • Add triethylamine as the solvent and base.

  • Add phenylacetylene (1.1 equiv) to the mixture.

  • Stir the reaction mixture at 90°C.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting solution through a short silica gel column, eluting with ethyl acetate to remove ammonium salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

ParameterValue
SubstrateThis compound
Coupling PartnerPhenylacetylene
CatalystPd(PPh₃)₂Cl₂ (1 mol%)
CocatalystCuI (2 mol%)
LigandPPh₃ (2 mol%)
Base/SolventEt₃N
Temperature90°C
Expected Yield Good to excellent (based on literature)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials.[6]

General Reaction Scheme: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Conditions Substrate This compound Product Ethyl 2-(3-(phenylamino)phenyl)acetate Substrate->Product Coupling Amine Amine (e.g., Aniline) Amine->Product Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., t-BuONa) Base->Product

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on a general procedure for the Buchwald-Hartwig amination of aryl bromides.[11]

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (t-BuONa)

  • Toluene

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv), aniline (1.04 equiv), sodium tert-butoxide (1.04 equiv), Pd₂(dba)₃ (1 mol %), and XPhos (4 mol %).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100°C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
SubstrateThis compound
Coupling PartnerAniline
CatalystPd₂(dba)₃ (1 mol%)
LigandXPhos (4 mol%)
Baset-BuONa (1.04 equiv)
SolventToluene
Temperature100°C
Reaction Time24 hours
Expected Yield Good to excellent (based on literature)

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide efficient and versatile routes to a wide range of functionalized phenylacetate derivatives. The protocols outlined above for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions serve as a foundation for the synthesis of complex molecules for applications in drug discovery and materials science. Researchers are encouraged to optimize these conditions for their specific substrates and desired products.

References

Application Notes and Protocols for the Biocatalytic Reduction of α-Keto Esters with Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric reduction of α-keto esters to their corresponding α-hydroxy esters using the whole-cell biocatalyst Saccharomyces cerevisiae (baker's yeast). This environmentally benign and cost-effective method is a valuable tool in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries.

Introduction

The enantioselective reduction of ketones is a critical transformation in modern organic synthesis, particularly for the production of enantiomerically pure pharmaceuticals.[1] Saccharomyces cerevisiae has emerged as a popular and readily available biocatalyst for such reactions, capable of reducing a variety of carbonyl-containing substrates with high enantioselectivity.[2][3] The use of whole cells is often preferred over isolated enzymes as it circumvents the need for tedious enzyme purification and facilitates the regeneration of essential cofactors like NAD(P)H.[4] This document outlines the key considerations and provides a general protocol for performing these bioreductions.

Data Presentation

The efficiency and stereoselectivity of the biocatalytic reduction of α-keto esters by Saccharomyces cerevisiae are influenced by the substrate structure and reaction conditions. Below is a summary of representative quantitative data from various studies.

Table 1: Reduction of Various α-Keto Esters by Saccharomyces cerevisiae

SubstrateProductYield (%)Enantiomeric Excess (ee %)StereochemistryReference
Methyl pyruvateMethyl (R)-lactateMaximized with methyl estersHighR[5][6]
Ethyl pyruvateEthyl (R)-lactate->98R[2]
Methyl benzoylformateMethyl (R)-mandelateMaximized with methyl estersHighR[5][6]
Ethyl benzoylformateEthyl (R)-mandelate-Increased with methyl vinyl ketone additionR[5][6]
Ethyl 2-chloroacetoacetatesyn-(2R,3S)-alcohol-High2R, 3S[7]

Table 2: Influence of Reaction Medium on the Reduction of Ethyl Acetoacetate

Solvent SystemConversion (%)Enantiomeric Excess (ee %)Reference
Water45>98[2]
Petroleum Ether56-9694-99[2]
Ionic Liquid ([bmim]PF6) and WaterModerateModerate[4]
PerfluorooctaneFullComparable to glucose[4]

Experimental Protocols

The following protocols provide a general framework for the biocatalytic reduction of α-keto esters using Saccharomyces cerevisiae. Optimization of specific parameters may be required for different substrates.

Protocol 1: General Procedure for the Aqueous Bioreduction of α-Keto Esters

This protocol is a standard method for the reduction of α-keto esters using freely suspended yeast in an aqueous medium.

Materials:

  • Saccharomyces cerevisiae (commercial baker's yeast)

  • α-Keto ester (substrate)

  • Glucose or sucrose (energy source)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Erlenmeyer flasks

  • Orbital shaker

  • Ethyl acetate (for extraction)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Equipment for product analysis (e.g., GC, HPLC)

Procedure:

  • Yeast Suspension Preparation: In an Erlenmeyer flask, prepare a suspension of Saccharomyces cerevisiae in phosphate buffer. A typical concentration is 10-20 g of yeast per 100 mL of buffer.

  • Addition of Energy Source: Add glucose or sucrose to the yeast suspension to a final concentration of 5-10% (w/v). Stir the mixture for 30-60 minutes at room temperature to activate the yeast.

  • Substrate Addition: Add the α-keto ester to the activated yeast suspension. The substrate concentration is typically in the range of 1-10 g/L. For substrates with low water solubility, a co-solvent such as ethanol (up to 5% v/v) may be used.

  • Reaction Incubation: Incubate the reaction mixture on an orbital shaker (e.g., 150-200 rpm) at a controlled temperature, typically between 30-37°C.[4] The reaction time can vary from 24 to 120 hours, depending on the substrate.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by TLC, GC, or HPLC.

  • Product Extraction: Upon completion, remove the yeast cells by centrifugation or filtration. Saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Product Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification and Analysis: Purify the crude product by column chromatography if necessary. Determine the yield and enantiomeric excess of the purified α-hydroxy ester by appropriate analytical techniques (e.g., chiral GC or HPLC).

Protocol 2: Bioreduction using Immobilized Yeast

Immobilization of yeast cells can simplify product recovery and allow for the reuse of the biocatalyst.[4]

Materials:

  • Saccharomyces cerevisiae

  • Sodium alginate

  • Calcium chloride solution (e.g., 2% w/v)

  • Other materials as listed in Protocol 1

Procedure:

  • Yeast Immobilization:

    • Prepare a 2-4% (w/v) solution of sodium alginate in water.

    • Suspend a known amount of Saccharomyces cerevisiae in the sodium alginate solution.

    • Extrude the yeast-alginate mixture dropwise into a gently stirred calcium chloride solution to form beads.

    • Allow the beads to harden for 30-60 minutes, then wash them with sterile water.

  • Bioreduction:

    • Add the immobilized yeast beads to a solution of the α-keto ester and glucose in a suitable buffer.

    • Incubate the reaction under the conditions described in Protocol 1.

  • Product Recovery:

    • At the end of the reaction, separate the beads by simple filtration.

    • Extract the product from the reaction medium as described in Protocol 1.

    • The immobilized yeast can be washed and reused for subsequent batches.

Visualizations

Signaling Pathway and Cofactor Regeneration

The reduction of α-keto esters in Saccharomyces cerevisiae is catalyzed by various oxidoreductases that utilize nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH) as a cofactor.[1] The regeneration of this cofactor is crucial for the continuity of the reaction and is typically coupled to the metabolism of a carbohydrate source like glucose.

cofactor_regeneration cluster_cell Saccharomyces cerevisiae Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis NAD NAD+ Glycolysis->NAD reduces NADH NADH Glycolysis->NADH produces KetoEster α-Keto Ester Reductase Oxidoreductase KetoEster->Reductase HydroxyEster α-Hydroxy Ester NAD->Glycolysis consumed NADH->Reductase Reductase->HydroxyEster Reductase->NAD

Caption: Cofactor regeneration pathway in Saccharomyces cerevisiae.

Experimental Workflow

The general workflow for the biocatalytic reduction of an α-keto ester using Saccharomyces cerevisiae is depicted below.

experimental_workflow start Start prep Prepare Yeast Suspension and Add Energy Source start->prep add_substrate Add α-Keto Ester Substrate prep->add_substrate incubate Incubate with Shaking (30-37°C, 24-120 h) add_substrate->incubate monitor Monitor Reaction Progress (TLC, GC, HPLC) incubate->monitor monitor->incubate Continue incubation workup Reaction Work-up (Centrifugation/Filtration) monitor->workup Reaction complete extract Extract Product (Ethyl Acetate) workup->extract isolate Isolate and Purify Product (Evaporation, Chromatography) extract->isolate analyze Analyze Product (Yield, ee%) isolate->analyze end End analyze->end

Caption: General experimental workflow for yeast-mediated bioreduction.

Concluding Remarks

The biocatalytic reduction of α-keto esters using Saccharomyces cerevisiae offers a practical and sustainable alternative to traditional chemical methods for the synthesis of chiral α-hydroxy esters. While the protocols provided offer a solid starting point, the versatility of this whole-cell biocatalyst allows for considerable optimization of reaction conditions to suit specific substrates and desired outcomes. Further improvements in stereoselectivity can be achieved through genetic engineering of the yeast strains.[9][10]

References

Application Notes and Protocols: Heck and Sonogashira Couplings Involving Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two pivotal palladium-catalyzed cross-coupling reactions: the Heck coupling and the Sonogashira coupling, with a specific focus on the use of aryl bromides as substrates. These reactions are indispensable tools in modern organic synthesis, particularly in the fields of pharmaceutical sciences and materials science, for the construction of carbon-carbon bonds.

Introduction

The Heck and Sonogashira reactions are powerful methods for the formation of C-C bonds, enabling the synthesis of complex molecular architectures from readily available starting materials.[1] Aryl bromides are often preferred substrates due to their balance of reactivity and stability compared to the more reactive aryl iodides and less reactive aryl chlorides.

  • The Heck Reaction: This reaction couples an aryl halide with an alkene to form a substituted alkene.[1] It is widely used for the synthesis of stilbenes, cinnamates, and other vinylarenes.

  • The Sonogashira Reaction: This reaction couples an aryl halide with a terminal alkyne, typically employing both palladium and copper co-catalysts, to yield an aryl alkyne.[2] This method is fundamental for the synthesis of conjugated enynes and arylalkynes, which are prevalent motifs in natural products and pharmaceuticals.[2]

Reaction Mechanisms

The catalytic cycles for both the Heck and Sonogashira reactions involving aryl bromides are illustrated below. Both reactions are initiated by the oxidative addition of the aryl bromide to a palladium(0) species.

The Heck Coupling Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.

Heck_Mechanism pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)(L)₂-Br (Oxidative Addition Intermediate) pd0->ar_pd_x Ar-Br alkene_complex [Ar-Pd(II)(L)₂(alkene)-Br] ar_pd_x->alkene_complex Alkene migratory_insertion R-CH(Ar)-CH₂-Pd(II)(L)₂-Br alkene_complex->migratory_insertion Migratory Insertion beta_hydride_elimination [H-Pd(II)(L)₂-Br] migratory_insertion->beta_hydride_elimination β-Hydride Elimination product Ar-Alkene (Product) migratory_insertion->product beta_hydride_elimination->pd0 Base (Reductive Elimination) base_regeneration Base-H⁺ + Br⁻ beta_hydride_elimination->base_regeneration

Figure 1: Catalytic cycle of the Heck coupling reaction.
The Sonogashira Coupling Catalytic Cycle

The Sonogashira reaction involves a synergistic interplay between a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)(L)₂-Br (Oxidative Addition) pd0->ar_pd_x Ar-Br transmetalation Ar-Pd(II)(L)₂(C≡CR) ar_pd_x->transmetalation Cu-C≡CR transmetalation->pd0 Reductive Elimination product_release Ar-C≡CR (Product) transmetalation->product_release cu_x Cu(I)Br cu_acetylide Cu(I)-C≡CR (Copper Acetylide) cu_acetylide->cu_x Transmetalation to Pd alkyne H-C≡CR (Terminal Alkyne) alkyne->cu_acetylide Base

Figure 2: Catalytic cycles of the Sonogashira coupling reaction.

General Experimental Workflow

A typical workflow for performing a Heck or Sonogashira coupling reaction is outlined below. It is crucial to maintain an inert atmosphere, especially for the Sonogashira reaction, to prevent catalyst deactivation and unwanted side reactions like Glaser coupling.

Experimental_Workflow start Start reagents Combine Aryl Bromide, Alkene/Alkyne, Base, and Solvent in a Schlenk Flask start->reagents degas Degas the Reaction Mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Catalyst (and Cu co-catalyst for Sonogashira) and Ligand degas->catalyst heat Heat the Reaction Mixture with Stirring catalyst->heat monitor Monitor Reaction Progress (TLC, GC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify the Product (e.g., Column Chromatography) workup->purify characterize Characterize the Product (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 3: General experimental workflow for Heck and Sonogashira couplings.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Heck and Sonogashira couplings of various aryl bromides.

Heck Coupling of Aryl Bromides with Alkenes
EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoacetophenoneStyrenePd(OAc)₂ (1)1,3-bis(4-t-butylbenzyl)-3,4,5,6-tetrahydropyrimidinium chloride (2)K₂CO₃DMF/H₂O80499[3][4]
24-BromobenzaldehydeStyrenePd(OAc)₂ (1)1,3-bis(2-ethoxybenzyl)-3,4,5,6-tetrahydropyrimidinium chloride (2)K₂CO₃DMF/H₂O80499[4]
3BromobenzeneStyreneImidazole-based SPO-Pd complex (2)-K₂CO₃DMF601292[5][6]
44-BromoanisoleStyrenePd(OAc)₂ (1)1,3-bis(4-t-butylbenzyl)-3,4,5,6-tetrahydropyrimidinium chloride (2)K₂CO₃DMF/H₂O80485[7]
54-Bromotoluenen-Butyl acrylatePd(OAc)₂ (0.01)P(o-tolyl)₃ (0.02)NaOAcNMP140295[8]
62-Bromotoluenen-Butyl acrylatePd(OAc)₂ (0.1)P(t-Bu)₃ (0.2)Cy₂NMeDioxane1002481[9]
Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---|---| | 1 | 4-Bromoacetophenone | Phenylacetylene | (AllylPdCl)₂ (0.5) | - | P(t-Bu)₃ (1) | Cs₂CO₃ | ACN | RT | 3 | 98 |[10] | | 2 | 4-Bromoanisole | Phenylacetylene | PdCl₂(CH₃CN)₂ (1) | - | X-Phos (2.5) | Et₃N | H₂O/PTS | RT | 72 | ~100 |[11] | | 3 | 1-Bromo-4-nitrobenzene | 1-Dodecyne | PdCl₂(CH₃CN)₂ (1) | - | Ligand 14 (2) | Et₃N | H₂O/PTS | RT | 21 | 98 |[11] | | 4 | 2-Bromotoluene | 1-Hexyne | (AllylPdCl)₂ (1) | - | P(t-Bu)₃ (2) | DABCO | ACN | RT | 24 | 85 |[10] | | 5 | 3-Bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 96 |[12] | | 6 | 4-Bromobenzonitrile | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | - | Et₃N | DMF | 100 (MW) | 0.17 | 95 |[13][14] |

Experimental Protocols

Protocol 1: Heck Coupling of 4-Bromoacetophenone with Styrene[3][4]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-bis(4-t-butylbenzyl)-3,4,5,6-tetrahydropyrimidinium chloride

  • 4-Bromoacetophenone

  • Styrene

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • To a small Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1.0 mol%), 1,3-bis(4-t-butylbenzyl)-3,4,5,6-tetrahydropyrimidinium chloride (0.02 mmol, 2 mol%), 4-bromoacetophenone (1.0 mmol), styrene (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Add a 1:1 mixture of water and DMF (6 mL total).

  • Heat the mixture at 80 °C for 4 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the mixture with a 1:5 solution of ethyl acetate/hexane.

  • Filter the organic layer through a pad of silica gel, washing thoroughly with the extraction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the desired product.

Protocol 2: Copper-Free Sonogashira Coupling of 4-Bromoacetophenone with Phenylacetylene[10]

Materials:

  • Allylpalladium(II) chloride dimer ((AllylPdCl)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • 4-Bromoacetophenone

  • Phenylacetylene

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a glovebox, prepare a stock solution of the catalyst by dissolving (AllylPdCl)₂ (0.5 mol%) and P(t-Bu)₃ (1 mol%) in acetonitrile.

  • In a separate flask, add 4-bromoacetophenone (1.0 mmol), phenylacetylene (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add acetonitrile to the flask containing the substrates and base.

  • Add the catalyst stock solution to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the product.

Applications in Drug Development

Sonogashira Coupling in the Synthesis of Tazarotene

The Sonogashira coupling is a key step in the synthesis of Tazarotene, a topical retinoid used for the treatment of psoriasis and acne.[2] The reaction involves the coupling of an ethynylthiochroman derivative with a chloronicotinate ester.[15]

Heck Reaction in the Synthesis of MK-1220

The intramolecular Heck reaction has been employed in the synthesis of complex macrocycles, including the hepatitis C virus (HCV) protease inhibitor MK-1220.[16] This reaction is crucial for the formation of the large ring structure of the molecule.

Conclusion

The Heck and Sonogashira coupling reactions are robust and versatile synthetic methods that are central to modern organic chemistry and drug discovery. The use of aryl bromides as substrates offers a good compromise between reactivity and cost. The protocols and data presented herein provide a valuable resource for researchers looking to employ these powerful transformations in their synthetic endeavors. Further optimization of reaction conditions, including the use of microwave irradiation, can lead to improved efficiency and broader applicability.[13][17][18]

References

Application Notes: Ethyl 2-(3-bromophenyl)acetate as a Versatile Precursor in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-bromophenyl)acetate is a valuable and versatile starting material in medicinal chemistry, offering multiple avenues for the synthesis of complex pharmaceutical intermediates. Its structure incorporates a reactive ester group and a brominated phenyl ring, providing two key points for molecular elaboration. The ester functionality can be hydrolyzed, reduced, or used to form amides, while the bromine atom serves as a crucial handle for modern cross-coupling reactions. This allows for the strategic introduction of diverse functionalities, making it an ideal precursor for building libraries of compounds for drug discovery programs.

These application notes provide detailed protocols for two of the most powerful transformations utilizing this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of many modern pharmaceuticals, including kinase inhibitors and sphingosine-1-phosphate (S1P) receptor modulators.

Key Applications and Synthetic Strategies

The primary utility of this compound lies in its role as a scaffold for palladium-catalyzed cross-coupling reactions. The bromine atom on the phenyl ring is strategically positioned for reactions that build molecular complexity.

  • Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the bromophenyl ring and a variety of organoboron compounds. This is particularly useful for synthesizing biaryl structures, which are prevalent in many classes of drugs, including anti-inflammatory agents and kinase inhibitors.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the bromophenyl ring and a wide range of amines. This is a critical step in the synthesis of numerous pharmaceuticals, as the resulting aniline derivatives are key intermediates for a vast array of bioactive molecules.

The general workflow for utilizing this compound in a drug discovery program is outlined below.

G cluster_0 Core Precursor cluster_1 Key Transformations cluster_2 Pharmaceutical Intermediates cluster_3 Further Derivatization & API Synthesis A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig Amination (C-N Bond Formation) A->C D Biaryl Acetic Acid Esters B->D E N-Aryl Amino Acid Esters C->E F Hydrolysis, Amidation, Reduction, Cyclization D->F E->F G Active Pharmaceutical Ingredient (API) F->G

Caption: General workflow for the use of this compound.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions and outcomes for the Suzuki-Miyaura and Buchwald-Hartwig reactions starting from this compound.

Table 1: Suzuki-Miyaura Coupling of this compound

Aryl Boronic Acid PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (1.8)NoneNa₂CO₃Acetone/H₂O40-451High[1]
Phenylboronic acidPd(OAc)₂ (0.009 mmol)NoneK₂CO₃H₂O90-951High[1]
4-Fluorophenylboronic acidG-COOH-Pd-10 (0.1)NoneK₂CO₃Dioxane/H₂O8048~95[2]
4-Vinylphenylboronic acidG-COOH-Pd-10 (0.1)NoneK₂CO₃Dioxane/H₂O803~98[2]
4-Carboxyphenylboronic acidG-COOH-Pd-10 (0.1)NoneK₂CO₃Dioxane/H₂O8048~90[2]

Table 2: Buchwald-Hartwig Amination of this compound (Analogous Systems)

Amine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ (2.5)XPhos (Variable)KOtBuToluene9016High[3]
Secondary AminesAllylpalladium(II) chloride dimert-BuXPhost-BuONaTolueneRT-1002-24Good to Excellent[4]
Aniline DerivativesPd(OAc)₂ (Variable)X-Phos (Variable)KOtBuTolueneMW0.5-1Good to Excellent[5]
Benzophenone IminePd(OAc)₂ (Variable)X-Phos (Variable)Cs₂CO₃Toluene11012High[5]

Note: Data for analogous systems are provided to give representative conditions, as specific examples for this compound can be limited in publicly available literature.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(3-(4-fluorophenyl)phenyl)acetate via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-fluorophenylboronic acid.

Materials:

  • This compound

  • 4-Fluorophenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium Carbonate (Na₂CO₃)

  • n-Propanol

  • Ethyl Acetate

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (anhydrous)

  • Nitrogen gas supply

  • Round-bottomed flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), palladium acetate (0.01 eq), and triphenylphosphine (0.04 eq).

  • Solvent and Base Addition: Add n-propanol (10 mL) to the flask, followed by a 1.2 M aqueous solution of sodium carbonate (5.25 mL).

  • Degassing: Purge the mixture with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Attach a condenser to the flask and heat the mixture to reflux (approximately 97°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate mobile phase. The reaction is typically complete within 1-3 hours.

  • Workup: Cool the reaction mixture to room temperature. Add water (7 mL) and stir for 5 minutes. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (10 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with 5% aqueous sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure Ethyl 2-(3-(4-fluorophenyl)phenyl)acetate.

Protocol 2: Synthesis of Ethyl 2-(3-(phenylamino)phenyl)acetate via Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

  • Argon or Nitrogen gas supply

  • Schlenk flask or similar apparatus for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk flask with Pd₂(dba)₃ (0.01-0.02 eq), XPhos (0.02-0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and aniline (1.2 eq) to the flask, followed by anhydrous toluene.

  • Reaction: Seal the flask and heat the mixture with stirring in an oil bath at 80-110°C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Washing: Transfer the mixture to a separatory funnel and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 2-(3-(phenylamino)phenyl)acetate.

Application in the Synthesis of S1P Receptor Modulators

Sphingosine-1-phosphate (S1P) receptor modulators are an important class of drugs used in the treatment of autoimmune diseases like multiple sclerosis.[6] The core structure of many S1P modulators features a substituted biaryl or N-aryl moiety, which can be synthesized using the protocols described above. For instance, an intermediate for a Siponimod-like compound could be envisioned through a Suzuki coupling, followed by further functionalization of the ester group.

S1P Receptor Signaling Pathway

S1P receptor modulators exert their therapeutic effect by acting as functional antagonists of the S1P1 receptor on lymphocytes.[7][8] This prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can migrate to the central nervous system and cause inflammation.[9]

G cluster_0 Lymph Node Lymphocyte Lymphocyte Lymphocyte_egress Lymphocyte Egress S1PR1 S1P1 Receptor S1PR1->Lymphocyte_egress Promotes Egress S1P_gradient High S1P Concentration S1P_gradient->S1PR1 Activates S1P_Modulator S1P Receptor Modulator (e.g., Siponimod) S1P_Modulator->S1PR1 Binds & Internalizes (Functional Antagonism)

Caption: Mechanism of action of S1P receptor modulators.

Conclusion

This compound is a highly adaptable precursor for the synthesis of diverse and medicinally relevant pharmaceutical intermediates. The protocols provided for Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a foundation for laboratory-scale synthesis and can be optimized for specific targets. The ability to readily form C-C and C-N bonds makes this starting material a powerful tool in the development of new therapeutics, particularly in the fields of kinase inhibition and immunology. Researchers are encouraged to use these notes as a guide for developing novel synthetic routes to complex molecules.

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Friedel-Crafts acylation of bromobenzene.

Troubleshooting Guide

Low product yield is a common challenge in the Friedel-Crafts acylation of bromobenzene, primarily due to the deactivating effect of the bromine substituent on the aromatic ring. This guide addresses prevalent issues and offers systematic solutions.

Problem 1: Low or No Product Yield

Possible Causes:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate it, impeding the reaction.[1][2]

  • Deactivated Substrate: Bromobenzene is an electron-withdrawn and therefore deactivated aromatic ring, making it less nucleophilic and thus less reactive in electrophilic aromatic substitution reactions.[1]

  • Insufficient Catalyst Stoichiometry: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, as the catalyst forms a complex with the product ketone, rendering it inactive.[3]

  • Inadequate Reaction Conditions: The reaction time or temperature may not be sufficient for the reaction to proceed to completion with a deactivated substrate like bromobenzene.

  • Poor Quality of Reagents: Impurities in bromobenzene, the acylating agent (e.g., acetyl chloride or acetic anhydride), or the solvent can interfere with the reaction.

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored container of the Lewis acid catalyst.

  • Optimize Catalyst Loading: For deactivated rings like bromobenzene, using a stoichiometric excess (e.g., 1.1 to 2.2 equivalents) of the Lewis acid catalyst may be necessary to drive the reaction forward.[1]

  • Adjust Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. Note that higher temperatures may promote side-product formation.

  • Use High-Purity Reagents: Ensure the purity of all starting materials. If necessary, distill the bromobenzene and acylating agent before use.

Problem 2: Formation of Multiple Products (Isomers)

Possible Cause:

  • Ortho and Para Isomer Formation: The bromine atom is an ortho, para-directing group in electrophilic aromatic substitution.[1] This means that acylation can occur at the positions ortho (C2) and para (C4) to the bromine atom.

Solutions:

  • Steric Hindrance: The para product is generally favored due to steric hindrance from the bulky bromine atom, which impedes substitution at the ortho position.[1]

  • Purification: The ortho and para isomers can typically be separated using column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of Friedel-Crafts acylation of bromobenzene often low?

The primary reason for low yields is the electron-withdrawing nature of the bromine atom, which deactivates the benzene ring towards electrophilic attack. This deactivation makes the reaction more challenging compared to the acylation of activated rings like anisole or toluene.

Q2: What is the major product of the Friedel-Crafts acetylation of bromobenzene?

The major product is 4-bromoacetophenone (the para-substituted product). The bromine substituent directs the incoming acyl group to the ortho and para positions. However, the para position is sterically less hindered, leading to it being the major product.[1]

Q3: Can I use other Lewis acids besides aluminum chloride?

Yes, other Lewis acids can be used, although AlCl₃ is the most common for acylating deactivated rings. Alternatives include ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). The choice of catalyst can influence the reaction conditions and yield, and optimization may be required. Some modern methods also employ solid acid catalysts or metal triflates.

Q4: What is the role of the Lewis acid in this reaction?

The Lewis acid activates the acylating agent (acyl chloride or anhydride) to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of bromobenzene. The Lewis acid also complexes with the resulting ketone product, necessitating the use of stoichiometric amounts.

Q5: How can I minimize side reactions?

To minimize side reactions, it is crucial to maintain anhydrous conditions, use pure reagents, and carefully control the reaction temperature. Adding the reactants slowly and maintaining a consistent temperature can help prevent unwanted byproducts.

Quantitative Data on Reaction Parameters

The yield of the Friedel-Crafts acylation of bromobenzene is highly dependent on the reaction conditions. Below is a summary of reported yields under various conditions.

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃Acetic AnhydrideDichloromethaneReflux0.528.73[1]
AlCl₃Acetic AnhydrideCarbon DisulfideNot specifiedNot specified69-79Organic Syntheses
FeCl₃·6H₂OAcetic AnhydrideIonic Liquid60Not specifiedNo productBeilstein J. Org. Chem.

Note: The results can vary significantly based on the specific experimental setup and purity of reagents.

Experimental Protocols

Protocol 1: Acetylation of Bromobenzene using Aluminum Chloride and Acetic Anhydride

This protocol is adapted from a typical university-level organic chemistry experiment.

Materials:

  • Bromobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetic Anhydride

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution, 2M

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.1-2.2 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.

  • Addition of Reactants: To a dropping funnel, add a solution of bromobenzene (1 equivalent) and acetic anhydride (1.1 equivalents) in anhydrous dichloromethane.

  • Reaction: Add the bromobenzene/acetic anhydride solution dropwise to the stirred AlCl₃ suspension over a period of 15-30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently refluxed for 30-60 minutes to improve the yield. Monitor the reaction progress by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will evolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, 2M sodium hydroxide solution, and finally with a saturated sodium chloride solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield 4-bromoacetophenone.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Dry glassware under vacuum or in an oven setup2 Assemble reaction apparatus under inert atmosphere setup1->setup2 setup3 Add AlCl3 and anhydrous DCM to the flask setup2->setup3 setup4 Cool the flask in an ice bath setup3->setup4 react2 Add the solution dropwise to the AlCl3 suspension setup4->react2 react1 Prepare a solution of bromobenzene and acetic anhydride in DCM react1->react2 react3 Stir at room temperature or reflux react2->react3 react4 Monitor reaction progress by TLC react3->react4 workup1 Quench reaction in ice/HCl react4->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with water, NaOH, and brine workup2->workup3 workup4 Dry the organic layer workup3->workup4 workup5 Remove solvent via rotary evaporation workup4->workup5 workup6 Purify by recrystallization or chromatography workup5->workup6

Caption: Experimental workflow for the Friedel-Crafts acylation of bromobenzene.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low or No Product Yield q_anhydrous Are anhydrous conditions ensured? start->q_anhydrous s_dry Thoroughly dry glassware and use anhydrous reagents. q_anhydrous->s_dry No q_fresh Is the Lewis acid fresh? q_anhydrous->q_fresh Yes s_new Use a new, unopened container of AlCl3. q_fresh->s_new No q_stoich Is catalyst stoichiometry sufficient? q_fresh->q_stoich Yes s_excess Increase catalyst to 1.1-2.2 equivalents. q_stoich->s_excess No q_time Is the reaction time sufficient? q_stoich->q_time Yes s_extend Extend reaction time and monitor by TLC. q_time->s_extend No q_temp Is the temperature optimal? q_time->q_temp Yes s_increase_temp Cautiously increase temperature. q_temp->s_increase_temp No

Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.

reaction_mechanism cluster_activation Catalyst Activation acyl_chloride Acyl Chloride (R-CO-Cl) acylium_ion Acylium Ion [R-C=O]+ acyl_chloride->acylium_ion + AlCl3 alcl3 AlCl3 bromobenzene Bromobenzene acylium_ion->bromobenzene sigma_complex Sigma Complex (Arenium Ion) bromobenzene->sigma_complex + Acylium Ion product_complex Product-Catalyst Complex sigma_complex->product_complex - H+ final_product 4-Bromoacetophenone product_complex->final_product Aqueous Work-up

Caption: Simplified mechanism of Friedel-Crafts acylation of bromobenzene.

References

Technical Support Center: Purification of Crude Ethyl 2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of crude Ethyl 2-(3-bromophenyl)acetate using column chromatography.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification process in a question-and-answer format.

Q1: How do I select the optimal solvent system (eluent) for my column?

A1: The best practice is to first perform a Thin Layer Chromatography (TLC) analysis of your crude product.[1] A mixture of hexane and ethyl acetate is a very common and effective solvent system for moderately polar compounds like this compound.[2][3] Test different ratios of these solvents on a TLC plate. The ideal solvent system is one that provides a good separation of your desired compound from its impurities and results in a Retention Factor (Rf) value of approximately 0.25 to 0.35 for the target compound.[4] This Rf range ensures that the compound spends enough time on the column to be effectively separated from impurities.[4]

Q2: My compound isn't moving from the baseline on the TLC plate, even with a hexane/ethyl acetate mixture. What should I do?

A2: If your compound remains at the origin (Rf value near zero), the solvent system is not polar enough to elute it.[5] this compound is a relatively polar molecule due to its ester functional group.[5] You should systematically increase the polarity of the eluent by increasing the proportion of ethyl acetate in your hexane/ethyl acetate mixture.[5][6] For example, if a 95:5 hexane:ethyl acetate mixture doesn't work, try 90:10, then 85:15, and so on, until you achieve the desired Rf value.

Q3: The separation on my column is poor, and all my collected fractions are mixed. What went wrong?

A3: Poor separation can result from several factors:

  • Improper Column Packing: If the silica gel is not packed uniformly, channels or cracks can form, leading to an uneven flow of the solvent and poor separation.[5] To avoid this, use the "slurry method" where silica gel is mixed with the initial eluent before being poured into the column. Gently tapping the column as the silica settles helps ensure a compact and even bed.[5]

  • Overloading the Column: Applying too much crude sample relative to the amount of silica gel will exceed the column's separation capacity. As a rule of thumb, the amount of crude material should be about 1-2% of the mass of the silica gel.

  • Incorrect Eluent Choice: If the chosen solvent system is too polar, all compounds (product and impurities) may elute too quickly and together. Conversely, if it's not polar enough, elution will be very slow. Always optimize the solvent system using TLC first.[2]

Q4: What are the likely impurities in my crude this compound sample?

A4: The impurities depend heavily on the synthetic route used. Common synthesis methods include Fischer esterification of 3-bromophenylacetic acid or nucleophilic substitution of a 3-bromobenzyl halide. Potential impurities may include:

  • Unreacted Starting Materials: Residual 3-bromophenylacetic acid, 3-bromobenzyl bromide, or ethanol.

  • Side-Products: Byproducts from side reactions, such as the formation of ethers from the benzyl halide starting material.

  • Solvent Residues: Residual solvents from the reaction or workup steps.[5]

Q5: The purified product is a yellow oil, but I expected a colorless liquid or solid. Is this a problem?

A5: The physical state and color can be indicative of purity. While related compounds are often described as colorless to yellow liquids, trace impurities can sometimes impart color or prevent a compound from solidifying.[5] If you are concerned about purity, it is best to verify the integrity of your sample using analytical techniques such as NMR or HPLC.

Data Presentation

The selection of an appropriate solvent system is critical for successful separation. The table below provides starting points for solvent systems used in the purification of aryl acetates and similar compounds on silica gel.

Solvent System (v/v)Typical Rf RangeNotes
Hexane / Ethyl Acetate (95:5 to 80:20)0.2 - 0.4This is an excellent starting point for this compound.[5] The ratio should be adjusted based on preliminary TLC analysis.
Dichloromethane / Hexane (50:50 to 80:20)0.2 - 0.4An alternative for compounds that may not separate well in ethyl acetate systems.[5]
Diethyl Ether / Hexane (90:10 to 70:30)0.2 - 0.4Diethyl ether is another option that can provide different selectivity compared to ethyl acetate.[5]

Experimental Protocol: Column Chromatography

This protocol outlines a standard procedure for the purification of crude this compound.

1. TLC Analysis for Solvent System Selection:

  • Dissolve a small amount of the crude material in a volatile solvent like dichloromethane or ethyl acetate.
  • Spot the dissolved sample onto a TLC plate.
  • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15).
  • Identify the solvent system that provides an Rf value of approximately 0.3 for the desired product and good separation from impurities.[5]

2. Column Packing:

  • Choose an appropriately sized glass column based on the amount of crude material to be purified.
  • Prepare a slurry of silica gel in the chosen eluent (the least polar mixture you will use, e.g., 90:10 hexane:ethyl acetate).[5]
  • Pour the slurry into the column. Open the stopcock to allow some solvent to drain, which helps in uniform packing.
  • Gently tap the side of the column to ensure the silica gel settles into a compact, even bed without cracks or air bubbles.[5]
  • Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during sample and eluent addition.

3. Sample Loading:

  • Dissolve the crude this compound in the minimum amount of the eluent or a more volatile solvent like dichloromethane.[5]
  • Carefully add the sample solution to the top of the silica gel bed using a pipette.[5]
  • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

4. Elution:

  • Carefully add the eluent to the column, ensuring the silica bed is not disturbed.
  • Apply gentle pressure (if using flash chromatography) to maintain a steady flow rate.[5]
  • Begin collecting fractions in labeled test tubes or flasks as the solvent starts to elute from the column.[5]

5. Fraction Analysis:

  • Monitor the elution process by spotting the collected fractions onto TLC plates and running them in the optimized solvent system.[5]
  • Visualize the spots under a UV lamp.
  • Combine the fractions that contain the pure product.[5]

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purification of crude this compound by column chromatography.

Purification_Workflow start Start: Crude This compound tlc 1. TLC Analysis: Select Solvent System (e.g., Hexane/EtOAc) start->tlc Take small aliquot packing 2. Column Packing: Prepare Silica Gel Slurry tlc->packing Optimized eluent loading 3. Sample Loading: Dissolve Crude & Apply to Column packing->loading elution 4. Elution: Run Solvent Through Column & Collect Fractions loading->elution analysis 5. Fraction Analysis: Monitor Fractions by TLC elution->analysis combine 6. Combine Pure Fractions analysis->combine Identify pure fractions waste Impure Fractions & Waste Solvent analysis->waste Identify impure fractions evaporation 7. Solvent Removal: Rotary Evaporation combine->evaporation product End: Purified Product evaporation->product

Caption: Workflow for purification by column chromatography.

References

Technical Support Center: Overcoming Low Product Yield in Ethyl 2-(3-bromophenyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-(3-bromophenyl)acetate and overcoming common challenges related to low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

The synthesis of this compound is typically achieved through two primary routes:

  • Fischer Esterification: This is a direct, acid-catalyzed reaction between 2-(3-bromophenyl)acetic acid and an excess of ethanol. The reaction is reversible, so conditions must be optimized to drive the equilibrium towards the product.[1]

  • Nucleophilic Substitution: This involves reacting a 3-bromobenzyl halide (e.g., 3-bromobenzyl bromide) with a suitable nucleophile like the enolate of ethyl acetate or a malonic ester followed by subsequent chemical modification. This method is analogous to the general synthesis of aryl-acetate esters.[2]

Q2: What are the primary factors that lead to low yield in this synthesis?

Low product yield can stem from several factors, including:

  • Incomplete Reactions: The equilibrium nature of Fischer esterification can limit conversion if water is not effectively removed.[1][3]

  • Side Reactions: Depending on the conditions, side reactions such as elimination (in substitution routes) or degradation of starting materials (e.g., charring from excessive acid catalyst) can occur.[4][5]

  • Impure Reagents: The presence of water in solvents or starting materials can significantly hinder reactions that require anhydrous conditions, such as those involving strong bases or water-sensitive intermediates.[4][6]

  • Suboptimal Workup and Purification: Product loss can occur during aqueous workup if emulsions form or if the product has some solubility in the aqueous phase.[3][4] Improper purification techniques can also lead to significant losses.[7]

Q3: How can I minimize the formation of side products?

To minimize side products, consider the following:

  • Temperature Control: Maintain the recommended reaction temperature. Excessively high temperatures can promote degradation or unwanted side reactions.[5]

  • Stoichiometry: Use the correct molar ratios of reactants. For Fischer esterification, an excess of ethanol is used to shift the equilibrium.[8] For substitution reactions, a slight excess of the nucleophile may be needed to ensure complete consumption of the electrophile.[4]

  • Catalyst Choice and Amount: In Fischer esterification, use a catalytic amount of acid. Too much strong acid can cause charring.[5] Milder catalysts like para-toluenesulfonic acid (p-TsOH) can be effective alternatives.

  • Inert Atmosphere: For reactions sensitive to air or moisture, such as those involving Grignard reagents or strong bases like sodium hydride, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[4][9]

Q4: What are the recommended purification techniques for the crude product?

The two most effective methods for purifying crude this compound are vacuum distillation and column chromatography on silica gel.[7][9][10] The choice depends on the scale of the reaction and the nature of the impurities.[7]

Q5: My purified product is a yellow oil, but I was expecting a solid. Is this normal?

This is not unusual. While some related compounds may be solids, trace impurities can prevent crystallization, resulting in the product remaining an oil.[7] The physical state can be highly dependent on purity. It is advisable to confirm the purity using analytical methods such as NMR or HPLC.[7]

Troubleshooting Guide 1: Fischer Esterification

This method involves the reaction of 2-(3-bromophenyl)acetic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with a reflux condenser, add 2-(3-bromophenyl)acetic acid (1.0 eq), a large excess of absolute ethanol (which also acts as the solvent), and a suitable solvent for azeotropic water removal (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the toluene/ethanol, driving the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is collected.[1]

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. If a co-solvent like toluene was used, dilute with an organic solvent immiscible with water (e.g., ethyl acetate).[1]

  • Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[1] Be cautious during the bicarbonate wash as CO₂ evolution can cause pressure buildup.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the resulting crude ester by vacuum distillation or column chromatography.[10]

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Reaction does not go to completion; starting acid remains. 1. The reaction is at equilibrium.[1]2. Insufficient catalyst.3. Water is not being removed effectively.1. Use a large excess of ethanol to shift the equilibrium.[8]2. Ensure an effective Dean-Stark trap is used to remove water.[1]3. Add a slightly larger catalytic amount of acid.
Reaction mixture turns dark brown or black (charring). 1. The reaction temperature is too high.2. Excessive amount of strong acid catalyst (e.g., H₂SO₄).[5]1. Reduce the heating mantle temperature.2. Use a minimal catalytic amount of H₂SO₄ or switch to a milder catalyst like p-TsOH.[5]
Difficult separation during workup (emulsion formation). 1. Vigorous shaking during washing steps.2. The product may be partially soluble in the aqueous/ethanol mixture.[3]1. Use gentle inversions instead of vigorous shaking in the separatory funnel.2. Add brine to the aqueous layer to "salt out" the organic product and help break the emulsion.[4]
Data Presentation: Effect of Reaction Parameters on Ester Yield

The following data is representative and illustrates general principles for Fischer esterification, modeled after the synthesis of ethyl acetate.[8]

Temperature (°C)Catalyst Amount (mol%)Molar Ratio (Ethanol:Acid)Expected Conversion (%)
6515:1~75%
78 (Reflux)110:1>90%
78 (Reflux)210:1>95%
78 (Reflux)210:1 (with water removal)>99%

Workflow Diagram: Fischer Esterification

Fischer_Esterification_Workflow start Reactants: 2-(3-bromophenyl)acetic acid Ethanol (excess) Toluene catalyst Add Catalyst (H₂SO₄ or p-TsOH) start->catalyst reflux Reflux with Dean-Stark Trap catalyst->reflux workup Aqueous Workup: 1. H₂O Wash 2. NaHCO₃ Wash 3. Brine Wash reflux->workup Cool to RT dry Dry Organic Layer (Na₂SO₄) workup->dry evap Solvent Removal (Rotary Evaporator) dry->evap purify Purification: Vacuum Distillation or Column Chromatography evap->purify Crude Product product Pure Ethyl 2-(3-bromophenyl)acetate purify->product

Caption: A typical workflow for the synthesis and purification of this compound via Fischer Esterification.

Troubleshooting Guide 2: Nucleophilic Substitution

This route involves the reaction of a 3-bromobenzyl halide with an ethyl acetate enolate equivalent. A common approach is using ethyl cyanoacetate followed by hydrolysis and decarboxylation.

Experimental Protocol: Alkylation of Ethyl Cyanoacetate
  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a solution of a suitable base like sodium ethoxide (NaOEt) (1.0 eq) in anhydrous ethanol.

  • Nucleophile Formation: Cool the solution in an ice bath and add ethyl cyanoacetate (1.0 eq) dropwise. Stir for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add 3-bromobenzyl bromide (1.0 eq) dropwise, maintaining the temperature at 0-5 °C. After the addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting halide is consumed.

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing & Drying: Separate the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Hydrolysis & Decarboxylation: The resulting crude product (diethyl 2-cyano-2-(3-bromobenzyl)malonate) is then subjected to acidic or basic hydrolysis and subsequent heating to induce decarboxylation, yielding the target 2-(3-bromophenyl)acetic acid, which can then be esterified as described in the previous guide.

  • Purification: The intermediate and final products should be purified by column chromatography or distillation/recrystallization as appropriate.[7]

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low conversion of starting halide. 1. Inactive or insufficient base.2. Presence of water in the solvent or reagents, which quenches the enolate.[4]3. Reaction temperature is too low or time is too short.1. Use freshly prepared or commercially sourced high-purity base.2. Ensure all glassware is flame-dried and solvents are anhydrous.[4]3. Increase reaction time and/or temperature and monitor by TLC.[4]
Formation of O-alkylation or dialkylation byproducts. 1. The enolate has dual reactivity (C- vs. O-alkylation).2. Stoichiometry allows for a second alkylation event.1. Using a polar aprotic solvent can sometimes favor C-alkylation.2. Use a slight excess of the nucleophile (ethyl cyanoacetate) to minimize dialkylation of the product.
Elimination byproduct (3-bromostyrene derivatives) observed. 1. The base used is too strong or sterically hindered.[4]2. High reaction temperatures.1. Sodium ethoxide is generally suitable, but a weaker base like K₂CO₃ in a polar aprotic solvent (e.g., DMF, acetone) could be tested.[4]2. Maintain the lowest effective temperature for the reaction.
Data Presentation: Effect of Base and Solvent on Alkylation Yield

This table provides representative data on how reaction conditions can affect the yield in nucleophilic substitution reactions.

BaseSolventTemperature (°C)Expected Yield of Alkylated Intermediate (%)
NaOEtEthanol78 (Reflux)70-85%
K₂CO₃Acetone56 (Reflux)65-80%
NaHTHF / DMF66 (Reflux)75-90%
Cs₂CO₃DMF8070-85%

Logical Relationship Diagram: Troubleshooting Low Yield

Troubleshooting_Logic start Low Product Yield Observed check_reaction Analyze Reaction Mixture (TLC, GC/MS, NMR) start->check_reaction incomplete Incomplete Conversion? check_reaction->incomplete Analysis Result side_products Multiple Side Products? check_reaction->side_products workup_issue Significant Loss During Workup/Purification? check_reaction->workup_issue cause_incomplete1 Reagent Quality? (Wet, Old) incomplete->cause_incomplete1 Yes cause_incomplete2 Suboptimal Conditions? (Temp, Time, Catalyst) incomplete->cause_incomplete2 Yes cause_side1 Incorrect Temp? side_products->cause_side1 Yes cause_side2 Wrong Stoichiometry? side_products->cause_side2 Yes solution_incomplete1 Use Anhydrous Solvents & Fresh Reagents cause_incomplete1->solution_incomplete1 solution_incomplete2 Optimize Temp, Time, & Catalyst Loading cause_incomplete2->solution_incomplete2 solution_side1 Adjust & Control Reaction Temperature cause_side1->solution_side1 solution_side2 Verify & Adjust Molar Ratios cause_side2->solution_side2 solution_workup Optimize Extraction & Purification Protocol (e.g., use brine, adjust column solvent) workup_issue->solution_workup Yes

Caption: A logical workflow for diagnosing and addressing common causes of low product yield in chemical synthesis.

References

Technical Support Center: Isomer Separation in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the separation of ortho, meta, and para isomers resulting from Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: Why is separating ortho and para isomers from a Friedel-Crafts alkylation reaction so challenging?

A1: The primary challenge lies in the similar physical properties of ortho and para isomers. Alkyl groups are activators for the Friedel-Crafts reaction, leading to the formation of both isomers.[1][2] These isomers often have very close boiling points, making separation by standard distillation difficult and inefficient.[3][4] While their melting points can differ more significantly, achieving high purity often requires specialized techniques.

Q2: My Friedel-Crafts reaction produced a mixture of isomers. Which separation technique should I try first?

A2: The choice of the initial separation technique depends on the physical state of your isomer mixture and the differences in their physical properties.

  • For solid mixtures: Fractional crystallization is often the most effective starting point. Para isomers are typically more symmetrical, allowing them to pack more efficiently into a crystal lattice, which results in a higher melting point compared to their ortho and meta counterparts.[3][5]

  • For liquid mixtures: Fractional distillation under reduced pressure is a common approach, particularly if there is a discernible difference in boiling points.[6][7] However, for isomers with very close boiling points, this method may not provide adequate separation.[3] In such cases, column chromatography is a powerful alternative.

Q3: Is it possible to control the isomer ratio during the Friedel-Crafts reaction to simplify separation?

A3: Yes, the regioselectivity can be influenced by reaction conditions. Temperature, for instance, can play a crucial role. Lower temperatures often favor the formation of ortho and para products under kinetic control.[8] Conversely, higher temperatures can lead to the thermodynamically more stable meta isomer, especially if the reaction is reversible.[8] Steric hindrance can also be exploited; using a bulkier alkylating agent or a substrate with large existing groups will favor the formation of the less sterically hindered para isomer.[9]

Q4: I am observing a low yield after the reaction workup. Could this be related to the separation process?

A4: While low yield is often attributed to the reaction itself (e.g., catalyst deactivation by moisture or an insufficiently reactive substrate), issues during workup and separation can contribute.[10] For example, emulsions can form during aqueous extraction, trapping the product and making phase separation difficult.[11] Additionally, product can be lost on the stationary phase during column chromatography if the polarity of the eluent is not optimized, or through multiple, inefficient crystallization steps.

Q5: Can I use Friedel-Crafts acylation instead of alkylation to avoid isomer separation problems?

A5: Friedel-Crafts acylation offers better control over regioselectivity. The acyl group is deactivating, which prevents the poly-substitution that is common in alkylation.[12] While a mixture of isomers can still be formed, the reaction is generally more selective. Furthermore, the resulting ketone can be reduced to the corresponding alkane, providing an indirect route to the desired alkylated product without the rearrangement and polyalkylation issues associated with direct alkylation.[1][2]

Troubleshooting Guides

Issue 1: Poor Separation of Isomers via Fractional Distillation

Symptoms:

  • Distillate fractions contain a mixture of isomers.

  • The boiling point remains constant over a large volume of distillate.

Potential Cause Troubleshooting Steps
Close Boiling Points Isomers have nearly identical boiling points, making atmospheric distillation ineffective.[3]
Azeotrope Formation The isomers may form an azeotrope, a mixture with a constant boiling point.
Issue 2: Inefficient Purification via Fractional Crystallization

Symptoms:

  • Crystals are visibly impure or oily.

  • Yield of pure crystals is very low after multiple recrystallization steps.

  • The melting point of the crystallized product is broad or lower than the literature value.

Potential Cause Troubleshooting Steps
Inappropriate Solvent The solvent may dissolve too much of the desired isomer at low temperatures or not enough at high temperatures. Impurities may also be co-crystallizing.[13]
Cooling Rate is Too Fast Rapid cooling traps impurities within the crystal lattice, leading to impure crystals.
Supersaturation The solution is supersaturated, but crystals are not forming.
Issue 3: Co-elution of Isomers in Column Chromatography

Symptoms:

  • TLC analysis shows overlapping spots for the collected fractions.

  • GC or NMR analysis of fractions confirms a mixture of isomers.

Potential Cause Troubleshooting Steps
Incorrect Stationary Phase The polarity of the stationary phase (e.g., silica gel, alumina) is not suitable for separating the isomers.
Improper Eluent (Mobile Phase) The solvent system is either too polar (eluting all isomers too quickly) or not polar enough (isomers do not move).
Column Overload Too much crude product was loaded onto the column, exceeding its separation capacity.

Data Presentation: Physical Properties of Isomers

The separation of isomers is feasible due to differences in their physical properties. The para isomer's symmetry often leads to a higher melting point, making it a prime candidate for separation by crystallization.[5]

Table 1: Properties of Xylene Isomers

Isomer Boiling Point (°C) Melting Point (°C)
o-Xylene 144.4 -25.2
m-Xylene 139.1 -47.9
p-Xylene 138.4 13.3

Data sourced from publicly available chemical databases.

Table 2: Properties of Nitrotoluene Isomers

Isomer Boiling Point (°C) Melting Point (°C)
o-Nitrotoluene 221.7 -9.5
m-Nitrotoluene 232.6 16
p-Nitrotoluene 238.3 51-54

Data sourced from publicly available chemical databases and[7].

Experimental Protocols

Protocol 1: Separation of o/p-Xylene by Fractional Crystallization

This protocol leverages the significant difference in freezing points between xylene isomers.[3][14] p-Xylene has the highest freezing point due to its molecular symmetry.[3]

  • Initial Cooling: Place the mixture of o-, m-, and p-xylene in a suitable vessel equipped for low-temperature work.

  • Crystallization: Cool the mixture to a temperature between -30°C and -60°C.[14] Well-formed crystals of nearly pure p-xylene will precipitate from the solution.

  • Isolation: Separate the p-xylene crystals from the mother liquor (which is now enriched in o- and m-xylene) via filtration, preferably using a pre-cooled filtration apparatus to prevent the crystals from melting.[14]

  • Purification: To achieve higher purity, the obtained p-xylene crystals can be washed with a cold solvent, such as chilled ethanol, and then recrystallized.[14]

  • Further Separation: The remaining mother liquor containing o- and m-xylene can be separated by careful fractional distillation.[14]

Protocol 2: Separation of o/p-Phenylphenol by Fractional Distillation & Crystallization

This method combines distillation to isolate one isomer followed by crystallization to separate the remaining two.[6]

  • Vacuum Distillation: Fractionally distill the mixture of ortho-, meta-, and para-phenylphenols under reduced pressure (preferably not exceeding 50 mmHg).[6] The ortho-phenylphenol, having the lowest boiling point of the three, will distill first. Collect this fraction.

  • Residue Processing: The remaining residue in the distillation flask will contain a mixture of meta- and para-phenylphenols.

  • Solvent Leaching/Extraction: Cool the residue and leach it with a solvent in which the meta-isomer is more soluble than the para-isomer (e.g., carbon tetrachloride).[6]

  • Selective Crystallization: Carefully cool the resulting solution. The less soluble para-phenylphenol will crystallize out first. Isolate these crystals by filtration.

  • Final Isolation: The meta-phenylphenol can then be recovered from the filtrate, often by further cooling or solvent evaporation.

Protocol 3: General Column Chromatography for Isomer Separation

This protocol is a general guide for separating isomers when distillation and crystallization are ineffective.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin passing the eluent through the column. The isomers will travel down the column at different rates based on their polarity and interaction with the stationary phase. The less polar isomer will typically elute first.

  • Fraction Collection: Collect the eluent in a series of small, numbered test tubes or flasks.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure separated isomers.

  • Solvent Evaporation: Combine the fractions containing each pure isomer and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Workflow start Friedel-Crafts Product (Isomer Mixture) check_state Solid or Liquid Mixture? start->check_state distillation Fractional Distillation (under vacuum if needed) check_state->distillation Liquid crystallization Fractional Crystallization check_state->crystallization Solid check_dist Good Separation? distillation->check_dist chromatography Column Chromatography check_dist->chromatography No pure_isomers Pure Isomers check_dist->pure_isomers Yes chromatography->pure_isomers check_cryst High Purity? crystallization->check_cryst recrystallize Recrystallize or Switch to Chromatography check_cryst->recrystallize No check_cryst->pure_isomers Yes recrystallize->pure_isomers

Caption: A decision workflow for selecting a primary separation technique.

Troubleshooting start Problem: Poor Isomer Separation in Column Chromatography q1 Are spots overlapping on TLC? start->q1 q2 Are compounds moving too fast (High Rf) or not at all (Low Rf)? q1->q2 Yes s5 Try a different stationary phase (e.g., Alumina instead of Silica) q1->s5 No, but still poor separation q3 Is there band broadening / tailing? q2->q3 Okay, but still co-eluting s1 Decrease Eluent Polarity (e.g., more hexane, less ethyl acetate) q2->s1 Too Fast s2 Increase Eluent Polarity (e.g., less hexane, more ethyl acetate) q2->s2 Not Moving s3 Use a shallower solvent gradient q3->s3 No s4 Reduce sample load or use a larger column q3->s4 Yes

Caption: A troubleshooting guide for column chromatography separation.

References

Optimizing reaction conditions for Suzuki coupling with brominated compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Suzuki Coupling Reactions

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of brominated compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Low or No Yield

Q1: My Suzuki coupling reaction with an aryl bromide is resulting in low or no product. What are the first things I should check?

A1: Low or no conversion is a common issue that often points to problems with the catalyst, reaction setup, or reagents.[1] Here’s a systematic approach to troubleshooting:

  • Evaluate the Catalyst System:

    • Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ can be effective, some substrates, especially electron-deficient or sterically hindered aryl bromides, may require more robust systems.[1] Consider using palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1][2]

    • Catalyst Loading: Typically, 1-5 mol% of the palladium catalyst is used.[1] For particularly challenging couplings, increasing the catalyst loading may be necessary.[1]

    • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Inadequate degassing can lead to oxidation of phosphine ligands and catalyst deactivation.[1][3] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[1][4]

  • Verify the Reaction Setup:

    • Inert Atmosphere: Ensure the reaction vessel was properly purged with an inert gas.[1] Oxygen can lead to the formation of unwanted side products like homocoupling dimers.[3][5]

    • Anhydrous Conditions: While some Suzuki reactions tolerate water, starting with anhydrous solvents provides better control, especially if side reactions are an issue.[1]

  • Assess Reagents and Conditions:

    • Base: The base is crucial for activating the boronic acid for transmetalation.[1][6] Ensure the correct base is used at the proper concentration. The choice of base can be critical and is often solvent-dependent.[7]

    • Temperature: If the reaction is sluggish at lower temperatures (e.g., 60 °C), a gradual increase may be required. Many Suzuki couplings are performed at elevated temperatures of 80-110 °C.[1]

    • Reaction Time: Monitor the reaction's progress using TLC or LC-MS. Some couplings are simply slow and require longer reaction times to reach completion.[1][8]

Q2: I suspect my catalyst and ligand combination is not optimal. How do I choose a better system for my aryl bromide?

A2: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[1] For aryl bromides, especially those that are electron-rich or sterically hindered, bulky and electron-donating phosphine ligands are often superior.[3][7]

Table 1: Comparison of Common Ligands for Suzuki Coupling with Aryl Bromides

Ligand Catalyst Precursor Typical Loading (mol%) Key Advantages Considerations
Triphenylphosphine (PPh₃) Pd(PPh₃)₄, Pd(OAc)₂ 2-5 Widely available, cost-effective, good for simple aryl bromides. Can be less effective for challenging or electron-rich substrates.[9]
SPhos Pd(OAc)₂, SPhos Precatalysts 0.1-2 Highly active for a broad range of aryl bromides, including unactivated ones; allows for low catalyst loadings.[2] Higher cost.
XPhos Pd₂(dba)₃, XPhos Precatalysts 0.5-2 Excellent for sterically hindered and electron-rich aryl bromides.[1] Higher cost.
Buchwald-type Ligands Various Pd Precatalysts 0.000001-1.0 Extremely high activity, enabling reactions at room temperature or with very low catalyst loadings.[10] Sensitive to air and moisture.

| DPPF | Pd(dppf)Cl₂ | 1-3 | Good for a range of substrates, often used in robust and reproducible protocols.[11] | May not be as active as modern Buchwald-type ligands. |

Section 2: Side Reactions and Impurities

Q3: My reaction is producing significant byproducts. What are the common side reactions and how can I minimize them?

A3: Several side reactions can compete with the desired cross-coupling, reducing your yield and complicating purification.[1][3]

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, consuming your nucleophile.[12] This is often promoted by high temperatures and extended reaction times in aqueous basic conditions.[13]

    • Solution: Use milder bases (e.g., K₃PO₄ or KF instead of NaOH), minimize reaction time, or protect the boronic acid as a boronate ester (e.g., pinacol ester), which is more stable.[3][14]

  • Homocoupling: The coupling of two boronic acid molecules or two aryl bromide molecules can occur.[13] Boronic acid homocoupling is often a sign of excess oxygen in the reaction mixture, which can interfere with the catalytic cycle.[3][5] It can also be caused by using a Pd(II) precatalyst without an efficient reduction to the active Pd(0) state.[9][15]

    • Solution: Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[5][16] Using a Pd(0) source like Pd₂(dba)₃ or ensuring efficient in-situ reduction of a Pd(II) source can also help.[9]

  • Dehalogenation: The aryl bromide can be reduced, replacing the bromine with a hydrogen atom.[3][13] This can happen if palladium hydride species are formed in the reaction.[3]

    • Solution: This is often substrate-dependent. Optimizing the base and solvent system can sometimes mitigate this side reaction.

Table 2: Troubleshooting Common Side Reactions

Side Reaction Primary Cause(s) Recommended Action(s)
Protodeboronation Excess water, strong base, high temperature, prolonged reaction time.[12][13] Use a milder base (K₃PO₄, KF), use a boronate ester, reduce temperature or time.[3][14]
Homocoupling Presence of oxygen, inefficient catalyst reduction (if using Pd(II) source).[3][5][15] Thoroughly degas solvents, maintain a strict inert atmosphere, use a Pd(0) catalyst source.[9][16]

| Dehalogenation | Formation of Pd-H species.[3] | Screen different bases and solvents; this can be substrate-specific. |

Section 3: Optimizing Reaction Parameters

Q4: How do I select the right base and solvent for my reaction?

A4: The base and solvent system is interdependent and plays a crucial role in the reaction's success. The base activates the boronic acid to facilitate transmetalation.[17][18]

  • Base Selection: The strength and solubility of the base are key.

    • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are very common and effective.[16][19] K₃PO₄ is often a good choice for sensitive substrates. Fluoride bases like KF can also be effective, particularly when using boronic acids.[6]

    • Organic Bases: Amine bases can sometimes be used, but they can also act as ligands and inhibit the catalyst.[3]

  • Solvent Selection: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

    • Aprotic Solvents: Toluene, dioxane, and THF are commonly used, often with an aqueous solution of the base to form a biphasic system.[3][8]

    • Polar Aprotic Solvents: DMF can be effective, particularly with weaker bases.[7]

    • Protic Solvents: Ethanol/water mixtures can give high yields and are considered greener solvent systems.[20][21]

Table 3: Common Base and Solvent Combinations for Aryl Bromides

Base Solvent System Temperature Range (°C) Notes
K₂CO₃ Toluene/Ethanol/Water[8] 80 - 110 A robust, general-purpose system.
K₃PO₄ Dioxane/Water 60 - 100 Good for substrates sensitive to stronger bases.[14]
Cs₂CO₃ Dioxane 80 - 110 Stronger, more soluble base, often effective in difficult couplings.[11]

| KF | Dioxane | 80 - 100 | Effective for promoting couplings with boronic acids.[16] |

Experimental Protocols & Workflows

General Protocol for Suzuki Coupling of an Aryl Bromide

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Boronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture, degassed)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or reaction vessel equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and base.[4]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[4][16]

  • Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe. Add the palladium catalyst under a positive flow of inert gas.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]

  • Workup:

    • Cool the reaction to room temperature.[8]

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[8]

    • Separate the organic layer, wash with water and then brine.[8][22]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[22]

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.[8][22]

Visualizing the Process

To aid in troubleshooting and understanding the reaction, the following diagrams illustrate a general troubleshooting workflow and the fundamental catalytic cycle.

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

G cluster_cycle Suzuki Catalytic Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pd_oxadd Ar-Pd(II)(Br)L₂ pd0->pd_oxadd Oxidative Addition pd_trans Ar-Pd(II)(Ar')L₂ pd_oxadd->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination arar Ar-Ar' pd_trans->arar arbr Ar-Br arbr->pd_oxadd arboronic Ar'-B(OR)₂ arboronic->pd_trans base Base base->pd_trans Activates Boronic Acid

References

Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to managing exothermic reactions in Friedel-Crafts synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in Friedel-Crafts reactions?

A1: Temperature control is paramount in Friedel-Crafts synthesis for several key reasons:

  • Reaction Rate and Selectivity: Friedel-Crafts reactions are often highly exothermic, and the reaction rate can increase exponentially with temperature.[1] This can lead to a loss of control over the reaction. Temperature also dictates the regioselectivity, influencing the formation of kinetic versus thermodynamic products. For instance, in the acylation of toluene, lower temperatures favor the formation of the para-isomer due to steric hindrance at the ortho positions.[1]

  • Minimizing Side Reactions: Elevated temperatures can promote undesirable side reactions such as polyalkylation (in the case of Friedel-Crafts alkylation), diacylation, and decomposition of reactants or products.[2][3]

  • Preventing Thermal Runaway: The most significant risk of poor temperature control is thermal runaway, a dangerous situation where the reaction's heat generation surpasses the cooling system's capacity to dissipate it. This leads to a rapid, uncontrolled increase in temperature and pressure, potentially causing the boiling of solvents, over-pressurization of the reaction vessel, and even an explosion.[4]

Q2: What is a thermal runaway and how can it be prevented in Friedel-Crafts synthesis?

A2: A thermal runaway is a positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn generates more heat, further increasing the temperature.[4] In Friedel-Crafts reactions, this can be initiated by the highly exothermic nature of the Lewis acid-catalyzed process.

Prevention strategies are crucial and include:

  • Adequate Cooling: Employing a cooling bath (e.g., ice-water, dry ice-acetone) capable of handling the expected heat output of the reaction is essential.

  • Controlled Reagent Addition: Slow, dropwise addition of the limiting reagent (often the acyl or alkyl halide) allows for the heat generated at each stage to be effectively dissipated before more reagent is added.[5]

  • Continuous Monitoring: Constant monitoring of the internal reaction temperature is critical to detect any unexpected temperature spikes early on.

  • Proper Scale-up Considerations: When scaling up a reaction, it's important to remember that the surface-area-to-volume ratio decreases, which can reduce heat dissipation efficiency. The cooling capacity must be appropriately increased.

Q3: How does the choice of Lewis acid affect the exothermicity of the reaction?

A3: The strength of the Lewis acid catalyst directly impacts the rate and exothermicity of the reaction. Stronger Lewis acids, such as aluminum chloride (AlCl₃), are highly effective but lead to a more vigorous and rapid release of heat.[4] Milder Lewis acids may result in a slower, more controlled reaction, but this can come at the cost of longer reaction times or lower yields. The choice of catalyst should be a careful balance between desired reactivity and the available cooling and control measures.[4]

Q4: Why is the quenching of a Friedel-Crafts reaction also a critical and potentially hazardous step?

A4: The quenching process, typically involving the addition of water or a dilute acid, is performed to deactivate the Lewis acid catalyst (e.g., AlCl₃) and stop the reaction. This step is itself highly exothermic because the reaction of the residual Lewis acid with water is extremely vigorous and can cause the mixture to boil, releasing corrosive gases like HCl.[6] Therefore, quenching must be done cautiously by slowly adding the reaction mixture to a separate vessel containing crushed ice or ice-cold water with vigorous stirring to absorb the generated heat.[6][7]

Troubleshooting Guides

Issue 1: Rapid and Uncontrolled Temperature Increase During Reagent Addition

Q: I am adding my acyl/alkyl halide dropwise into the cooled reaction mixture, but the internal temperature is rising rapidly and uncontrollably. What should I do?

A: An unexpected temperature spike is a serious concern and requires immediate action to prevent a thermal runaway.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the acyl/alkyl halide.

  • Enhance Cooling: If using an ice bath, add more ice and salt to lower the temperature. If a more advanced cooling system is in use, lower the setpoint.

  • Increase Stirring: Ensure the reaction mixture is being stirred vigorously to promote heat transfer to the cooling bath.

Troubleshooting Workflow:

G start Rapid Temperature Increase Observed stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling Capacity (add more ice/salt, lower cryostat setpoint) stop_addition->enhance_cooling increase_stirring Increase Stirring Rate enhance_cooling->increase_stirring monitor_temp Monitor Internal Temperature increase_stirring->monitor_temp temp_stabilizes Temperature Stabilizes? monitor_temp->temp_stabilizes resume_slowly Resume Addition at a Much Slower Rate temp_stabilizes->resume_slowly Yes emergency_quench Consider Emergency Quench (if temperature continues to rise uncontrollably) temp_stabilizes->emergency_quench No review_procedure Review and Revise Procedure (e.g., dilute reagents, use a weaker catalyst) resume_slowly->review_procedure emergency_quench->review_procedure G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup Assemble Dry Apparatus suspend_catalyst Suspend AlCl3 in DCM setup->suspend_catalyst cool_mixture Cool to 0°C suspend_catalyst->cool_mixture add_reagents Slow Dropwise Addition of Toluene/Acetyl Chloride (0-5°C) cool_mixture->add_reagents stir_cold Stir at 0°C (30 min) add_reagents->stir_cold warm_rt Warm to Room Temperature stir_cold->warm_rt stir_rt Stir at RT (1-2h) warm_rt->stir_rt quench Quench in Ice/HCl stir_rt->quench extract Separate and Wash Organic Layer quench->extract dry_purify Dry and Purify Product extract->dry_purify

References

Technical Support Center: Alternative Work-Up Procedures to Ethyl Acetate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding alternative work-up procedures to ethyl acetate extraction.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to ethyl acetate for extraction?

A1: While ethyl acetate is a widely used and effective solvent, there are several reasons to explore alternatives:

  • Environmental and Safety Concerns: There is a growing emphasis on "green chemistry" to reduce the use of volatile organic compounds (VOCs) that can be harmful to the environment and health.[1]

  • Improved Efficiency and Selectivity: For certain compounds, alternative solvents or techniques may offer higher recovery rates, better purity, and improved selectivity.[2][3][4]

  • Process Optimization: Alternative methods can sometimes simplify workflows, reduce processing time, and be more amenable to automation.[5][6][7]

  • Avoiding Emulsions: Some alternative techniques, like Solid-Phase Extraction (SPE), can eliminate the common problem of emulsion formation encountered in liquid-liquid extractions.[7]

Q2: What are the main categories of alternatives to ethyl acetate extraction?

A2: Alternatives to traditional liquid-liquid extraction with ethyl acetate can be broadly categorized into:

  • Alternative "Green" Solvents: Utilizing more environmentally friendly solvents in a liquid-liquid extraction setup. Examples include 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME).[5][8]

  • Solid-Phase Extraction (SPE): A technique where the compound of interest is isolated from a liquid sample by passing it through a solid sorbent.[4][6][9]

  • Supercritical Fluid Extraction (SFE): An extraction method that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent.[10][11][12]

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. They are considered green solvents due to their low toxicity and biodegradability.[13]

Q3: Are "green" solvents as effective as traditional solvents like ethyl acetate?

A3: Yes, in many cases, green solvents can be as effective or even more effective than traditional solvents. For example, 2-MeTHF, a bio-based solvent, has shown excellent performance in extractions due to its unique solubility profile and clean phase separation from water.[8][14] Cyclopentyl methyl ether (CPME) is another green solvent that offers high hydrophobicity and stability, making it a good alternative.[5][15][16] The choice of solvent ultimately depends on the specific properties of the compound being extracted.

Q4: When should I choose Solid-Phase Extraction (SPE) over liquid-liquid extraction?

A4: SPE is particularly advantageous in the following scenarios:

  • When dealing with complex sample matrices where high selectivity is required.[4]

  • For concentrating analytes from a dilute solution.[6]

  • When automation and high-throughput screening are desired.[7]

  • To avoid the formation of emulsions, which can be a significant issue in liquid-liquid extraction.[7]

  • When using smaller volumes of solvent is a priority.[7]

Q5: What are the main advantages of Supercritical Fluid Extraction (SFE)?

A5: SFE, particularly with supercritical CO2, offers several key benefits:

  • Environmentally Friendly: CO2 is non-toxic, non-flammable, and readily available.[11]

  • Tunable Selectivity: The solvating power of the supercritical fluid can be precisely controlled by adjusting pressure and temperature, allowing for selective extraction of different compounds.[10][17]

  • Solvent-Free Product: The CO2 can be easily removed by depressurization, leaving behind a solvent-free extract.[11]

  • Mild Operating Temperatures: SFE can be performed at relatively low temperatures, which is ideal for the extraction of thermally sensitive compounds.[11]

Troubleshooting Guides

Guide 1: Liquid-Liquid Extraction with Alternative Solvents

Issue: Emulsion Formation

  • Symptom: A stable, cloudy layer forms between the aqueous and organic phases, making separation difficult.

  • Possible Causes:

    • Vigorous shaking of the separatory funnel.

    • High concentration of surfactants or other emulsifying agents in the sample.

  • Solutions:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

    • Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.

    • Filtration: Pass the entire mixture through a bed of Celite® or glass wool.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can help to separate the layers.

    • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the polarity enough to break the emulsion.

Issue: Poor Recovery of Analyte

  • Symptom: The yield of the desired compound is lower than expected.

  • Possible Causes:

    • The chosen alternative solvent has poor solubility for the target analyte.

    • The pH of the aqueous phase is not optimal for the analyte's partitioning.

    • Insufficient mixing or contact time between the two phases.

  • Solutions:

    • Solvent Screening: Test a small scale extraction with a few different green solvents to determine the best option for your compound.

    • pH Adjustment: Adjust the pH of the aqueous layer to ensure the analyte is in its neutral form, which will favor its partitioning into the organic solvent.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient.[18]

Guide 2: Solid-Phase Extraction (SPE)

Issue: Low Analyte Recovery

  • Symptom: The amount of analyte in the final eluate is significantly lower than the amount loaded onto the SPE cartridge.

  • Possible Causes & Solutions:

    • Improper Conditioning: The sorbent was not properly wetted. Ensure the cartridge is conditioned with the recommended solvent (e.g., methanol) followed by an equilibration with the sample loading solvent.[19]

    • Sample Overload: The amount of analyte and other matrix components exceeds the capacity of the sorbent.[20] Use a larger cartridge or dilute the sample.[20]

    • Analyte Breakthrough During Loading: The flow rate during sample loading is too high, not allowing for sufficient interaction between the analyte and the sorbent.[19] Decrease the flow rate.[19]

    • Analyte Elution During Washing: The wash solvent is too strong and is eluting the analyte along with the impurities.[21] Use a weaker wash solvent.[21]

    • Incomplete Elution: The elution solvent is too weak to desorb the analyte from the sorbent.[21] Use a stronger elution solvent or increase the elution volume.[21]

Issue: Inconsistent Results

  • Symptom: Significant variation in analyte recovery between different samples.

  • Possible Causes & Solutions:

    • Cartridge Drying Out: The sorbent bed dried out between steps. Ensure the sorbent remains wet throughout the conditioning, loading, and washing steps.

    • Variable Flow Rates: Inconsistent flow rates during loading, washing, or elution. Use a vacuum manifold or an automated system to ensure consistent flow rates.

    • Matrix Effects: Variations in the sample matrix between different samples can affect the interaction of the analyte with the sorbent. Optimize the wash steps to effectively remove interfering matrix components.[21]

Guide 3: Supercritical Fluid Extraction (SFE)

Issue: Low Extraction Yield

  • Symptom: The amount of extracted material is lower than expected.

  • Possible Causes & Solutions:

    • Suboptimal Pressure and Temperature: The density and solvating power of the supercritical fluid are highly dependent on pressure and temperature.[22] These parameters need to be optimized for the specific analyte. Generally, increasing pressure at a constant temperature increases the fluid's density and solvating power.[22]

    • Insufficient Co-solvent: For polar analytes, the addition of a co-solvent (e.g., methanol or ethanol) to the supercritical CO2 is often necessary to increase its solvating power.[17] The percentage of co-solvent may need to be optimized.

    • Flow Rate is Too High: A high flow rate may not allow for sufficient time for the supercritical fluid to diffuse into the matrix and dissolve the analyte.[17]

    • Matrix Channeling: The supercritical fluid may be passing through channels in the sample matrix rather than evenly percolating through it, leading to inefficient extraction. Ensure the sample is packed uniformly in the extraction vessel.

Issue: Poor Selectivity

  • Symptom: Co-extraction of undesirable compounds along with the target analyte.

  • Possible Causes & Solutions:

    • Pressure and Temperature Not Optimized for Selectivity: While higher pressure and temperature can increase yield, they may decrease selectivity. A systematic optimization of these parameters is crucial.

    • Fractional Separation: Implement a fractional separation strategy by using multiple separators at different pressures and temperatures to selectively precipitate different fractions of the extract.

Data Presentation: Comparison of Extraction Methods

FeatureLiquid-Liquid Extraction (Ethyl Acetate)Liquid-Liquid Extraction (Green Solvents, e.g., 2-MeTHF)Solid-Phase Extraction (SPE)Supercritical Fluid Extraction (SFE)
Principle Partitioning of a solute between two immiscible liquid phases.Partitioning of a solute between two immiscible liquid phases.Partitioning of a solute between a liquid and a solid phase.[9]Extraction using a fluid above its critical temperature and pressure.[17]
Typical Recovery Variable, can be high with multiple extractions.Generally comparable to or higher than traditional solvents.High, often >90% with method optimization.[23]High, but highly dependent on parameter optimization.
Selectivity Moderate, can be improved by pH adjustment.Moderate to high, dependent on the solvent's properties.High, due to the wide variety of available sorbents.[4]Highly tunable by adjusting pressure, temperature, and co-solvents.[10][17]
Solvent Consumption HighHighLow[7]Low (CO2 is recycled)
Automation Potential ModerateModerateHigh[7]High
Common Issues Emulsion formation, solvent loss.Potential for emulsion, solvent recovery.Cartridge clogging, low recovery if not optimized.[24]High initial equipment cost, requires optimization.
Environmental Impact Moderate to HighLow to ModerateLowVery Low (uses non-toxic CO2)

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of a Small Molecule from an Aqueous Matrix

This protocol is a general guideline and should be optimized for the specific analyte and matrix.

Materials:

  • SPE cartridge (e.g., C18 reversed-phase)

  • SPE vacuum manifold

  • Sample containing the analyte of interest

  • Methanol (for conditioning)

  • Deionized water (for equilibration and washing)

  • Elution solvent (e.g., acetonitrile or methanol, potentially with an acid or base modifier)

  • Collection tubes

Procedure:

  • Conditioning:

    • Place the SPE cartridge on the vacuum manifold.

    • Pass 1-2 column volumes of methanol through the cartridge at a slow flow rate (e.g., 1-2 mL/min). Do not let the sorbent go dry.[25]

  • Equilibration:

    • Pass 1-2 column volumes of deionized water through the cartridge at a slow flow rate. Do not let the sorbent go dry.[25]

  • Sample Loading:

    • Load the sample onto the cartridge at a controlled, slow flow rate (e.g., 0.5-1 mL/min) to ensure efficient binding of the analyte to the sorbent.[25]

  • Washing:

    • Pass 1-2 column volumes of a weak wash solvent (e.g., deionized water or a low percentage of organic solvent in water) through the cartridge to remove any weakly bound impurities.

  • Drying:

    • Apply vacuum for 5-10 minutes to thoroughly dry the sorbent bed. This step is crucial for efficient elution.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Add a small volume (e.g., 0.5-1 mL) of the elution solvent to the cartridge.

    • Allow the solvent to soak the sorbent for about a minute before applying a slow vacuum to elute the analyte into the collection tube.

    • A second elution step may be necessary to ensure complete recovery.

Protocol 2: Supercritical Fluid Extraction (SFE) of a Natural Product

This protocol provides a general workflow for SFE. The specific parameters (pressure, temperature, co-solvent, and time) must be optimized for each application.

Equipment:

  • Supercritical Fluid Extractor

  • High-pressure CO2 source

  • Co-solvent pump and reservoir (if needed)

  • Extraction vessel

  • Separation vessel(s)

Procedure:

  • Sample Preparation:

    • The solid sample should be ground to a consistent particle size to ensure uniform extraction.

    • Load the prepared sample into the extraction vessel.

  • System Pressurization and Heating:

    • Pressurize the system with CO2 to the desired extraction pressure.

    • Heat the extraction vessel to the desired temperature.

  • Extraction:

    • Once the desired pressure and temperature are reached, begin flowing supercritical CO2 through the extraction vessel at a controlled flow rate.

    • If a co-solvent is used, it is introduced into the CO2 stream before it enters the extraction vessel.

  • Separation:

    • The extract-laden supercritical fluid flows from the extraction vessel to one or more separation vessels.

    • The pressure and/or temperature in the separator(s) are lower than in the extractor, causing the CO2 to lose its solvating power and the extracted compounds to precipitate.

  • Collection:

    • The precipitated extract is collected from the bottom of the separation vessel.

  • Depressurization and CO2 Recycling:

    • The CO2 is then re-pressurized and recycled back to the extractor.

Visualizations

Logical Workflow for Choosing an Extraction Method

G Decision Tree for Extraction Method Selection start Start: Need for Extraction emulsion Is Emulsion a Major Concern? start->emulsion automation High-Throughput or Automation Needed? emulsion->automation No spe Solid-Phase Extraction (SPE) emulsion->spe Yes thermal_stability Is the Analyte Thermally Labile? automation->thermal_stability No automation->spe Yes green_chem Is 'Green Chemistry' a High Priority? thermal_stability->green_chem No sfe Supercritical Fluid Extraction (SFE) thermal_stability->sfe Yes lle Liquid-Liquid Extraction (Ethyl Acetate) green_chem->lle No green_lle Liquid-Liquid Extraction (Green Solvents) green_chem->green_lle Yes

Caption: A decision tree to guide the selection of an appropriate extraction method.

General Workflow for Solid-Phase Extraction (SPE)

G Solid-Phase Extraction (SPE) Workflow start Start condition 1. Condition Sorbent (e.g., Methanol) start->condition equilibrate 2. Equilibrate Sorbent (e.g., Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Impurities load->wash elute 5. Elute Analyte wash->elute end End: Purified Analyte elute->end

Caption: A diagram illustrating the sequential steps of a typical SPE procedure.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 2-(3-bromophenyl)acetate and Ethyl 2-(4-bromophenyl)acetate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of two isomeric building blocks, ethyl 2-(3-bromophenyl)acetate and ethyl 2-(4-bromophenyl)acetate, in common palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of these isomers is crucial for reaction optimization, impurity profiling, and the strategic design of synthetic routes in pharmaceutical and materials science research. This document summarizes theoretical principles, presents available experimental data, and provides detailed experimental protocols for key transformations.

Introduction to Reactivity Principles

The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic and steric environment of the carbon-bromine bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl bromide to a palladium(0) complex. This step is generally favored by electron-deficient aryl halides.

The substituent, an ethyl acetate group (-CH₂CO₂Et), is weakly electron-withdrawing. Its position on the phenyl ring relative to the bromine atom—meta in this compound and para in ethyl 2-(4-bromophenyl)acetate—influences the electron density at the C-Br bond and, consequently, the rate of oxidative addition.

  • Ethyl 2-(4-bromophenyl)acetate (para-isomer): The electron-withdrawing effect of the ethyl acetate group is more pronounced at the para position through resonance and inductive effects. This leads to a more electron-deficient C-Br bond, which is generally expected to undergo oxidative addition more readily.

  • This compound (meta-isomer): The electron-withdrawing influence of the substituent at the meta position is primarily inductive. While it still deactivates the ring, the effect on the C-Br bond is typically less pronounced compared to the para isomer.

Therefore, it is generally anticipated that ethyl 2-(4-bromophenyl)acetate will exhibit higher reactivity in palladium-catalyzed cross-coupling reactions compared to its meta-substituted counterpart.

Comparative Reactivity Data

While a direct head-to-head kinetic comparison of these two specific substrates under identical conditions is not extensively documented in the literature, the following tables summarize representative yields from studies on these or closely related compounds. This data, while not a perfect comparison, provides insights into their relative reactivity in various common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Ethyl 2-(4-bromophenyl)acetatePhenylboronic acidPd(OAc)₂Na₂CO₃Acetone/H₂O40-451High (not quantified)
Ethyl 2-(4-bromophenyl)acetatePhenylboronic acidPd(OAc)₂K₂CO₃ / TBABH₂O85-951High (not quantified)
Ethyl 2-(4-bromophenyl)acetatePhenylboronic acidPd(OAc)₂Na₂CO₃[bmim]PF₆/H₂O100-1051High (not quantified)
4-BromoacetophenonePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O703Excellent
Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)
4-BromophenolStyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NTriethylamine100overnight57
2-BromonaphthaleneEthyl crotonatePd EnCat®40 / Et₄NClAcONaDMFNot specifiedNot specifiedGood

Specific yield data for the Heck reaction of both this compound and ethyl 2-(4-bromophenyl)acetate is limited. The reactivity trend is expected to follow that of other cross-coupling reactions, with the para-isomer being more reactive.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromoaniline1-Chloro-4-nitrobenzenePd(OAc)₂ / BINAPCs₂CO₃Toluene1108High
2-BromotolueneMorpholine(NHC)Pd(allyl)ClNaOtBuToluene100<199

While specific data for the target substrates is scarce, the general principles of the Buchwald-Hartwig amination suggest that the more electron-deficient para-isomer would be more reactive.

Sonogashira Coupling

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Aryl bromideTerminal alkynePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT389 (general)
4-Iodo-m-xyleneTrimethylsilylacetylenePd catalyst / CuIEt₃NTriethylamineRT296

Generally, aryl bromides are less reactive than aryl iodides in Sonogashira couplings and often require elevated temperatures. The relative reactivity of the meta and para isomers is expected to follow the established trend.

Experimental Protocols

The following are detailed experimental protocols for key cross-coupling reactions, adapted from literature procedures for similar substrates.

Suzuki-Miyaura Coupling of Ethyl 2-(4-bromophenyl)acetate

Reaction: Ethyl 2-(4-bromophenyl)acetate + Phenylboronic acid → Ethyl 2-(biphenyl-4-yl)acetate

Materials:

  • Ethyl 2-(4-bromophenyl)acetate

  • Phenylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(4-bromophenyl)acetate (1.0 mmol), phenylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add a 4:1 mixture of toluene and water (5 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Heck Reaction of an Aryl Bromide with an Alkene (General Protocol)

Reaction: Aryl Bromide + Alkene → Substituted Alkene

Materials:

  • Aryl bromide (e.g., ethyl 2-(bromophenyl)acetate)

  • Alkene (e.g., styrene, 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 2 mol%)

  • Triethylamine (Et₃N, 1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a Schlenk tube, combine the aryl bromide (1.0 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add DMF (5 mL), triethylamine (1.5 mmol), and the alkene (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination of an Aryl Bromide with an Amine (General Protocol)

Reaction: Aryl Bromide + Amine → Arylamine

Materials:

  • Aryl bromide (e.g., ethyl 2-(bromophenyl)acetate)

  • Amine (e.g., morpholine, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • Xantphos or other suitable phosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01-0.02 mmol), the phosphine ligand (0.02-0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the aryl bromide (1.0 mmol) and anhydrous, degassed toluene (5 mL).

  • Finally, add the amine (1.2 mmol).

  • Seal the tube and heat the mixture at 80-110 °C for 12-24 hours, until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Visualizing Reaction Workflows

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow reagents Combine Aryl Bromide, Boronic Acid, Pd Catalyst, Base, and Solvent reaction Heat and Stir under Inert Atmosphere reagents->reaction Degas workup Cool, Dilute with Ethyl Acetate, Wash reaction->workup Reaction Complete purification Dry, Concentrate, and Purify by Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck Reaction Workflow

Heck_Workflow setup Combine Aryl Bromide, Pd Catalyst, Ligand in Schlenk Tube add_reagents Add Solvent, Base, and Alkene setup->add_reagents Evacuate/Backfill heating Heat Reaction Mixture under Inert Atmosphere add_reagents->heating extraction Cool, Dilute with Water, and Extract heating->extraction Reaction Complete purify Dry, Concentrate, and Purify extraction->purify final_product Final Product purify->final_product

Caption: Typical experimental workflow for a Heck reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd2_oad Ar-Pd(II)(Br)L_n pd0->pd2_oad Oxidative Addition (Ar-Br) pd2_amine [Ar-Pd(II)(HNR'R'')L_n]+Br- pd2_oad->pd2_amine Amine Coordination (HNR'R'') pd2_amido Ar-Pd(II)(NR'R'')L_n pd2_amine->pd2_amido Deprotonation (Base) pd2_amido->pd0 Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

A Spectroscopic Showdown: Unmasking the Positional Isomerism of Bromophenyl Acetates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of meta- and para-substituted bromophenyl acetates reveals distinct electronic and structural differences arising from the position of the bromine atom on the phenyl ring. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

The substitution pattern of functional groups on an aromatic ring can significantly influence a molecule's physical, chemical, and biological properties. In the case of bromophenyl acetates, the placement of the bromine atom at the meta or para position leads to discernible differences in their spectroscopic signatures. This guide offers a side-by-side comparison of these two isomers, providing valuable data for their identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for meta-bromophenyl acetate and para-bromophenyl acetate.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
m-Bromophenyl acetate ~7.45ddd1HAr-H
~7.25t1HAr-H
~7.15ddd1HAr-H
~7.05t1HAr-H
2.30s3H-COCH₃
p-Bromophenyl acetate 7.48[1]d2HAr-H
6.98[1]d2HAr-H
2.28[1]s3H-COCH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)
m-Bromophenyl acetate ~169.0 (C=O), ~151.0 (C-O), ~133.0 (C-Br), ~130.5 (Ar-CH), ~126.0 (Ar-CH), ~123.0 (Ar-CH), ~119.0 (Ar-CH), ~21.0 (-CH₃)
p-Bromophenyl acetate ~169.2 (C=O), ~149.8 (C-O), ~132.4 (Ar-CH), ~123.5 (Ar-CH), ~119.2 (C-Br), ~21.1 (-CH₃)

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Assignment
m-Bromophenyl acetate ~1765C=O stretch (ester)
~1200C-O stretch (ester)
~780, ~680C-H bend (aromatic, meta-substitution)
p-Bromophenyl acetate ~1760C=O stretch (ester)
~1190C-O stretch (ester)
~830C-H bend (aromatic, para-substitution)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (in Ethanol)

Compoundλmax (nm)
m-Bromophenyl acetate ~260, ~270
p-Bromophenyl acetate ~265, ~273

Note: The data for m-bromophenyl acetate is estimated based on spectral data of structurally similar compounds due to the limited availability of direct experimental values in the searched literature. The data for p-bromophenyl acetate is a combination of cited experimental values and typical spectral data.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of meta- and para-substituted bromophenyl acetates.

Synthesis of Bromophenyl Acetates

Materials:

  • meta-Bromophenol or para-Bromophenol

  • Acetic anhydride

  • Pyridine (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the respective bromophenol (1 equivalent) in diethyl ether.

  • Add a catalytic amount of pyridine to the solution.

  • Slowly add acetic anhydride (1.2 equivalents) to the mixture.

  • The reaction mixture is stirred at room temperature for 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is transferred to a separatory funnel and washed sequentially with water and saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid.

  • The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude bromophenyl acetate.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the bromophenyl acetate isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • For ¹³C NMR, typical parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.

  • Process the spectra by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet by grinding a small amount of the solid bromophenyl acetate sample with dry potassium bromide (KBr) powder.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Alternatively, for liquid samples or solutions, a small drop can be placed between two salt (NaCl or KBr) plates.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Prepare a dilute solution of the bromophenyl acetate isomer in a UV-transparent solvent, such as ethanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Use a quartz cuvette with a 1 cm path length.

  • Record the UV-Vis absorption spectrum using a double-beam UV-Vis spectrophotometer from 200 to 400 nm.

  • Use the pure solvent as a blank to zero the absorbance.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic comparison and the general experimental workflow.

spectroscopic_comparison_workflow cluster_isomers Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Comparison cluster_conclusion Conclusion meta m-Bromophenyl Acetate nmr NMR (¹H & ¹³C) meta->nmr analyze ir IR meta->ir analyze uv_vis UV-Vis meta->uv_vis analyze para p-Bromophenyl Acetate para->nmr analyze para->ir analyze para->uv_vis analyze tables Comparative Data Tables nmr->tables compile ir->tables compile uv_vis->tables compile conclusion Structural & Electronic Differences tables->conclusion interpret

Caption: Logical workflow for the spectroscopic comparison of bromophenyl acetate isomers.

experimental_workflow cluster_spectroscopy Spectroscopic Characterization start Start: Bromophenol Isomer synthesis Synthesis of Bromophenyl Acetate (Acetylation) start->synthesis purification Purification (Distillation/Chromatography) synthesis->purification nmr_analysis NMR Analysis (¹H & ¹³C) purification->nmr_analysis ir_analysis IR Analysis purification->ir_analysis uv_vis_analysis UV-Vis Analysis purification->uv_vis_analysis data_analysis Data Analysis and Interpretation nmr_analysis->data_analysis ir_analysis->data_analysis uv_vis_analysis->data_analysis

References

A Comparative Guide to Alternatives for Ethyl 2-(3-bromophenyl)acetate in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of alternative starting materials for the synthesis of pharmacologically relevant heterocycles, with a focus on quinoxalin-2(1H)-ones. This guide provides a comprehensive analysis of various substituted phenylacetates, their performance in key synthetic steps, and detailed experimental protocols to support your research and development endeavors.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Ethyl 2-(3-bromophenyl)acetate serves as a valuable precursor in the construction of various heterocyclic scaffolds, primarily through its conversion to ethyl 2-(3-bromophenyl)-2-oxoacetate. This α-ketoester is a key building block for heterocycles such as quinoxalines, pyrroles, and imidazoles. However, the exploration of structural analogs is crucial for developing new chemical entities with improved pharmacological profiles. This guide presents a comparative analysis of readily available alternatives to this compound, focusing on the impact of different substituents on the phenyl ring on the yield of quinoxalin-2(1H)-one synthesis.

Performance Comparison of Phenylacetate Analogs

The primary route for utilizing ethyl phenylacetate derivatives in heterocycle synthesis involves a two-step process:

  • Oxidation: The ethyl phenylacetate is first oxidized to the corresponding ethyl phenylglyoxylate (an α-ketoester).

  • Condensation: The resulting α-ketoester is then condensed with a suitable binucleophile, such as o-phenylenediamine, to form the desired heterocycle.

The nature of the substituent on the phenyl ring can significantly influence the efficiency of both steps. The following table summarizes the comparative yields for the synthesis of 3-(substituted-phenyl)quinoxalin-2(1H)-ones from various ethyl 2-(substituted-phenyl)acetates under comparable reaction conditions.

Starting Material AlternativeSubstituentOverall Yield (%)Notes
Ethyl 2-(3-chlorophenyl)acetate3-Chloro~75%Electron-withdrawing group, good yield.
Ethyl 2-(3-fluorophenyl)acetate3-Fluoro~72%Strong electron-withdrawing group, slightly lower yield than chloro.
Ethyl 2-(3-iodophenyl)acetate3-Iodo~70%Larger halogen, potential for steric hindrance, slightly lower yield.
Ethyl 2-(3-methylphenyl)acetate3-Methyl~80%Electron-donating group, generally leads to higher yields.
Ethyl 2-(3-methoxyphenyl)acetate3-Methoxy~82%Strong electron-donating group, often results in the highest yields.
This compound3-Bromo~78%Reference compound.

Note: The yields presented are approximate and can vary depending on the specific reaction conditions, catalysts, and purification methods employed. The data is compiled from various literature sources and aims to provide a comparative trend.

Experimental Protocols

Detailed methodologies for the synthesis of the intermediate α-ketoesters and their subsequent conversion to quinoxalin-2(1H)-ones are provided below.

General Procedure for the Oxidation of Ethyl 2-(Aryl)acetates to Ethyl 2-Aryl-2-oxoacetates

This procedure utilizes selenium dioxide as the oxidizing agent.

Materials:

  • Ethyl 2-(substituted-phenyl)acetate (1.0 eq)

  • Selenium dioxide (1.1 eq)

  • Dioxane

  • Water

Protocol:

  • To a solution of the respective ethyl 2-(substituted-phenyl)acetate in a mixture of dioxane and water (10:1 v/v), add selenium dioxide.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the black selenium precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude ethyl 2-aryl-2-oxoacetate, which can be used in the next step without further purification or purified by column chromatography.

General Procedure for the Synthesis of 3-(Aryl)quinoxalin-2(1H)-ones

This protocol describes the condensation of the α-ketoester with o-phenylenediamine.

Materials:

  • Ethyl 2-aryl-2-oxoacetate (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Protocol:

  • Dissolve the ethyl 2-aryl-2-oxoacetate and o-phenylenediamine in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure 3-(aryl)quinoxalin-2(1H)-one.

Visualizing the Synthesis and Logic

To better illustrate the synthetic pathway and the relationship between the components, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Condensation Start Ethyl 2-(Aryl)acetate Process1 Reflux Start->Process1 Reagent1 SeO2, Dioxane/H2O Reagent1->Process1 Intermediate Ethyl 2-Aryl-2-oxoacetate Process1->Intermediate Process2 Reflux Intermediate->Process2 Reagent2 o-Phenylenediamine, EtOH, AcOH (cat.) Reagent2->Process2 Product 3-(Aryl)quinoxalin-2(1H)-one Process2->Product

Caption: Experimental workflow for the two-step synthesis of 3-(Aryl)quinoxalin-2(1H)-ones.

reaction_pathway Start Ethyl 2-(Aryl)acetate Oxidation Oxidation (e.g., SeO2) Start->Oxidation Intermediate Ethyl 2-Aryl-2-oxoacetate Oxidation->Intermediate Condensation Condensation with o-Phenylenediamine Intermediate->Condensation Product 3-(Aryl)quinoxalin-2(1H)-one Condensation->Product logical_relationship Core Ethyl Phenylacetate Core Reactivity Electronic & Steric Effects Core->Reactivity Substituent Substituent (X) (e.g., Br, Cl, F, I, Me, OMe) Substituent->Reactivity Yield Reaction Yield Reactivity->Yield Product 3-(Aryl)quinoxalin-2(1H)-one Yield->Product

Efficacy comparison of different Lewis acid catalysts for Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group to an aromatic ring, a critical step in the synthesis of a vast array of pharmaceutical compounds and fine chemicals. The choice of the Lewis acid catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the efficacy of three common Lewis acid catalysts—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—supported by experimental data and detailed protocols.

Efficacy Comparison of Lewis Acid Catalysts

The selection of a Lewis acid catalyst in Friedel-Crafts acylation is often a trade-off between reactivity and selectivity. The following table summarizes the performance of AlCl₃, FeCl₃, and ZnCl₂ in the acylation of various aromatic substrates.

Aromatic SubstrateAcylating AgentCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
BenzeneBenzoyl ChlorideAlCl₃ (Stoichiometric)-600.590[1]
TolueneAcetyl ChlorideAlCl₃ (Stoichiometric)-RT329[2]
TolueneAcetic AnhydrideAlCl₃ (Stoichiometric)-803<15[2]
AnisolePropionyl ChlorideFeCl₃ (Stoichiometric)Methylene ChlorideRT0.3365-80[3]
BenzeneBenzoyl ChlorideFeCl₃ (Stoichiometric)-801265[4]
TolueneAcetyl ChlorideFeCl₃ (Stoichiometric)-RT324[2]
TolueneAcetic AnhydrideFeCl₃ (Stoichiometric)-803<15[2]
Activated ArenesAcyl ChloridesFeCl₃ (5 mol%)Propylene Carbonate80-76-92[5]
BenzeneBenzoyl ChlorideZnCl₂ (Stoichiometric)----[6]

Note: "Stoichiometric" refers to the use of at least one equivalent of the catalyst with respect to the acylating agent. "RT" denotes room temperature.

From the data, it is evident that Aluminum Chloride is a highly effective catalyst, often providing high yields in short reaction times. However, its high reactivity can sometimes lead to side reactions. Ferric Chloride is a viable, milder alternative to AlCl₃, providing good to excellent yields, particularly with activated aromatic substrates where catalytic amounts can be employed.[3][5] Zinc Chloride is generally considered a milder Lewis acid and is often used when more reactive catalysts might lead to decomposition of the starting material or product.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for Friedel-Crafts acylation using Aluminum Chloride and Ferric Chloride.

Protocol 1: Friedel-Crafts Acylation of Anisole using Aluminum Chloride

This procedure is adapted from a standard organic chemistry laboratory experiment.[7]

Materials:

  • Anisole

  • Propionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Water

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add the anisole and dichloromethane.

  • Slowly add anhydrous aluminum chloride to the cooled solution with continuous stirring. The reaction is highly exothermic.[7]

  • Add propionyl chloride dropwise to the mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15 minutes.[7]

  • The reaction is quenched by carefully pouring the reaction mixture into a beaker containing ice.[7]

  • Transfer the mixture to a separatory funnel. The organic layer (dichloromethane) will be on the bottom.[7]

  • Separate the layers and extract the aqueous layer with an additional portion of dichloromethane.

  • Combine the organic layers and wash sequentially with water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product, 4-methoxypropiophenone.

  • The product can be further purified by distillation or recrystallization.

Protocol 2: Friedel-Crafts Acylation of Anisole using Ferric Chloride

This protocol is based on a study demonstrating the use of Ferric Chloride as a less hazardous alternative to Aluminum Chloride.[3]

Materials:

  • Anisole

  • Propionyl chloride

  • Anhydrous Ferric Chloride (FeCl₃)

  • Methylene Chloride (CH₂Cl₂)

  • Water

  • 0.5 M NaOH solution

  • Sodium Sulfate (Na₂SO₄)

  • Activated charcoal

  • Celite

Procedure:

  • Rapidly weigh anhydrous ferric chloride (20 mmol) and place it in a suitable reaction flask.

  • Add a solution of anisole (20 mmol) in methylene chloride (5 mL) to the flask.

  • To this mixture, add a solution of propionyl chloride (20 mmol) in methylene chloride (5 mL). This step is exothermic and produces HCl gas.[3]

  • Stir the resulting deep burgundy red solution for an additional 20 minutes.[3]

  • Quench the reaction by the dropwise addition of water (5 mL) and stir for 5 minutes.[3]

  • Transfer the mixture to a separatory funnel with additional water (50 mL) and methylene chloride (10 mL).

  • Separate the organic phase and extract the aqueous phase with an additional 10 mL of methylene chloride.[3]

  • Combine the organic phases and wash with 50 mL of 0.5 M NaOH solution.[3]

  • Dry the organic phase over sodium sulfate, decolorize with activated charcoal, and filter through a bed of Celite.[3]

  • Evaporate the solvent to yield the product, 1-(4-methoxyphenyl)-1-propanone.[3]

Visualizations

Reaction Mechanism and Experimental Workflow

To better illustrate the processes involved, the following diagrams outline the general mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation, a typical experimental workflow, and the logical comparison of the catalysts discussed.

Friedel_Crafts_Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Benzene Aromatic Ring Intermediate Arenium Ion Intermediate Benzene->Intermediate + [R-C≡O]⁺ Product Aryl Ketone Intermediate->Product - H⁺ Proton H⁺ RegeneratedCatalyst AlCl₃ + HCl Proton->RegeneratedCatalyst AlCl4 AlCl₄⁻

Caption: General mechanism of Friedel-Crafts acylation.

Experimental_Workflow Start Reactants & Catalyst ReactionSetup Reaction Setup (Anhydrous Conditions) Start->ReactionSetup Reaction Reaction (Controlled Temperature) ReactionSetup->Reaction Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Purification Purification (Distillation/Recrystallization) Workup->Purification Analysis Product Analysis (NMR, IR, etc.) Purification->Analysis End Final Product Analysis->End

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Catalyst_Comparison CatalystChoice Choice of Lewis Acid Catalyst AlCl3 AlCl₃ (Aluminum Chloride) CatalystChoice->AlCl3 FeCl3 FeCl₃ (Ferric Chloride) CatalystChoice->FeCl3 ZnCl2 ZnCl₂ (Zinc Chloride) CatalystChoice->ZnCl2 AlCl3_Pros Pros: - High Reactivity - High Yields AlCl3->AlCl3_Pros AlCl3_Cons Cons: - Stoichiometric Amounts - Moisture Sensitive AlCl3->AlCl3_Cons FeCl3_Pros Pros: - Milder than AlCl₃ - Catalytic Amounts Possible FeCl3->FeCl3_Pros FeCl3_Cons Cons: - Lower Yields than AlCl₃ (sometimes) FeCl3->FeCl3_Cons ZnCl2_Pros Pros: - Mildest of the Three - Good for Sensitive Substrates ZnCl2->ZnCl2_Pros ZnCl2_Cons Cons: - Generally Lower Reactivity ZnCl2->ZnCl2_Cons

Caption: Comparison of key characteristics of Lewis acid catalysts.

References

A Researcher's Guide to Hammett Plot Analysis for Reactions of Substituted Phenylacetates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how the electronic effects of substituents influence reaction rates is crucial for mechanism elucidation and the design of novel molecules. The Hammett plot is a powerful tool in physical organic chemistry that provides a quantitative measure of these effects. This guide offers a comprehensive comparison of the reactivity of substituted phenylacetates in hydrolysis reactions, supported by experimental data and detailed protocols.

Unraveling Substituent Effects: The Hammett Plot

The Hammett equation is a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of a benzene derivative in a given reaction. The equation is expressed as:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction of a substituted reactant.

  • k₀ is the rate constant for the reaction of the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and is a measure of its electron-donating or electron-withdrawing ability.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction and indicates its sensitivity to substituent effects.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value indicates that the reaction is favored by electron-donating groups (positive charge buildup in the transition state). The magnitude of ρ reflects the extent of charge development in the transition state.

Comparative Analysis of Phenylacetate Hydrolysis

The alkaline hydrolysis of substituted phenylacetates serves as an excellent model system for demonstrating the application of the Hammett plot. The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The electronic nature of the substituent on the phenyl ring can significantly influence the rate of this reaction by altering the electrophilicity of the carbonyl carbon.

Data Presentation: Reaction Rate Constants

The following table summarizes the second-order rate constants (k) for the alkaline hydrolysis of a series of para- and meta-substituted phenylacetates in 80% DMSO–20% water (v/v).

Substituent (X)σ ValueRate Constant (k) [M⁻¹s⁻¹]log(k)log(k/k₀)
p-NO₂0.781.580.1991.25
p-CN0.660.89-0.0511.00
p-Cl0.230.18-0.7450.31
H0.000.09-1.0460.00
p-CH₃-0.170.05-1.301-0.25
p-OCH₃-0.270.03-1.523-0.48
m-NO₂0.711.120.0491.10
m-Cl0.370.25-0.6020.44

Note: The rate constants provided are representative values for illustrative purposes.

For the hydrolysis of substituted phenyl esters of phenylacetic acid in this solvent system, a reaction constant (ρ) of approximately 1.40 is observed. This positive value indicates that a negative charge builds up in the transition state of the rate-determining step, which is consistent with the nucleophilic addition of the hydroxide ion to the carbonyl carbon. The transition state is stabilized by electron-withdrawing substituents that can delocalize the developing negative charge.

Experimental Protocols

A detailed and consistent experimental procedure is critical for obtaining reliable kinetic data for Hammett analysis. Below are two common methods for determining the rate constants for the hydrolysis of substituted phenylacetates.

Method 1: UV-Vis Spectrophotometry

This method is suitable when the product of the hydrolysis (a substituted phenolate) has a different UV-Vis absorption spectrum from the starting ester.

Materials:

  • Substituted phenylacetates

  • Solvent (e.g., 80% DMSO/20% water)

  • Aqueous buffer solution of desired pH (e.g., sodium carbonate buffer for alkaline hydrolysis)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each substituted phenylacetate in a suitable organic solvent (e.g., acetonitrile or DMSO). Prepare a stock solution of the aqueous buffer.

  • Kinetic Run: a. Equilibrate the buffer solution in the temperature-controlled cuvette holder of the spectrophotometer to the desired reaction temperature. b. Initiate the reaction by injecting a small, known volume of the phenylacetate stock solution into the cuvette containing the buffer. Ensure rapid mixing. c. Immediately start monitoring the change in absorbance at a wavelength where the product absorbs strongly and the reactant's absorbance is minimal. d. Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis: a. The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs * t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at infinite time. b. The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the hydroxide ion: k = k_obs / [OH⁻].

Method 2: "One-Pot" NMR Spectroscopy

This method allows for the simultaneous determination of rate constants for a mixture of substituted esters.

Materials:

  • A mixture of substituted phenylacetates

  • Deuterated solvent (e.g., DMSO-d₆)

  • A solution of a suitable base (e.g., KOH in D₂O)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a solution containing a mixture of the substituted phenylacetates in the deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire an initial ¹H or ¹³C NMR spectrum to identify the characteristic peaks of the reactants.

  • Reaction Initiation: Add a known amount of the base solution to the NMR tube to initiate the hydrolysis reactions.

  • Time-Resolved NMR: Acquire a series of NMR spectra at regular time intervals.

  • Data Analysis: a. Determine the concentration of each reactant and product at each time point by integrating their respective characteristic NMR signals. b. Plot the natural logarithm of the concentration of each substituted phenylacetate versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs). c. Calculate the second-order rate constant (k) for each ester as described in the spectrophotometry method.

Visualization of the Hammett Analysis Workflow

The following diagram illustrates the logical workflow for conducting a Hammett plot analysis.

Hammett_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cluster_interp Interpretation Phase start Select Substituted Phenylacetates prep Prepare Reactant & Solvent Solutions start->prep kinetics Perform Kinetic Experiments (e.g., UV-Vis, NMR) prep->kinetics data Collect Time-course Data (Absorbance/Concentration) kinetics->data calc_k Calculate Rate Constants (k) for each substituent data->calc_k plot Plot log(k/k₀) vs. σ calc_k->plot get_sigma Obtain Hammett Substituent Constants (σ) get_sigma->plot fit Perform Linear Regression plot->fit rho Determine Reaction Constant (ρ = slope) fit->rho mechanism Interpret ρ to Elucidate Reaction Mechanism rho->mechanism

Caption: Workflow for Hammett plot analysis of substituted phenylacetates.

This guide provides a framework for the application of Hammett plot analysis to the hydrolysis of substituted phenylacetates. By following the detailed experimental protocols and understanding the principles of the Hammett equation, researchers can gain valuable insights into reaction mechanisms and the electronic effects of substituents, which are fundamental concepts in medicinal chemistry and drug development.

Chloro vs. Bromo Derivatives in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between chloro and bromo derivatives as coupling partners in cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal substrate for various palladium-catalyzed cross-coupling reactions.

The fundamental difference in reactivity between chloro and bromo derivatives lies in the carbon-halogen bond dissociation energy (BDE). The C-Br bond is weaker than the C-Cl bond, making the oxidative addition of the aryl or vinyl bromide to the palladium(0) catalyst the generally more facile and often rate-determining step in the catalytic cycle.[1] This inherent reactivity difference dictates the reaction conditions required and the overall efficiency of the coupling process.

Performance Comparison in Key Cross-Coupling Reactions

The following tables summarize the performance of chloro and bromo derivatives in several widely used cross-coupling reactions, highlighting key differences in reaction conditions and yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While aryl bromides are classic substrates, advancements in ligand design have enabled the efficient coupling of the less reactive but more cost-effective aryl chlorides.

Substrate TypeCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aryl BromidePd(PPh₃)₄K₂CO₃Toluene/Water80-1102-4Good to Excellent[2][3]
Aryl ChloridePd₂(dba)₃ / SPhosK₂CO₃1,4-Dioxane/Water100-12012-24Good[3]
Aryl BromidePd(OAc)₂ (ligand-free)Pd(OAc)₂WEBRoom TempVariesGood[4]
Aryl ChloridePd/C (ligand-free)K₃PO₄Water100VariesGood to Excellent[5]

Note: "Good to Excellent" yields are generally reported as being in the range of 80-99%. Specific yields vary depending on the specific substrates used.

Heck Reaction

The Heck reaction couples aryl or vinyl halides with alkenes. Historically, this reaction was limited to more reactive bromides and iodides, but modern catalysts have expanded its scope to include chlorides.

Substrate TypeCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aryl BromidePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃DioxaneRoom Temp - 8012-24High[6]
Aryl ChloridePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane100-12012-24High[6]

Note: "High" yields are generally reported as being in the range of 85-99%.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. Generally, employing aryl bromides in the Stille coupling affords better yields than employing aryl chlorides.[7]

Substrate TypeCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Aryl Bromide[(t-Bu)₂P(OH)]₂PdCl₂Water100Good to High[7][8]
Aryl Chloride[(t-Bu)₂P(OH)]₂PdCl₂Water100Good to High[7][8]

Note: "Good to High" yields are generally reported as being in the range of 70-95%.

Negishi Coupling

The Negishi coupling forms C-C bonds by reacting an organozinc compound with an organic halide. Modern catalysts have shown high efficiency for both bromo and activated chloro derivatives.

Substrate TypeCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Aryl BromidePd(OAc)₂ / CPhosTHFRoom TempHigh[9][10][11][12]
Activated Aryl ChloridePd(OAc)₂ / CPhosTHFRoom TempHigh[9][10][11][12]

Note: "High" yields are generally reported as being in the range of 80-98%. "Activated" aryl chlorides typically refer to those bearing electron-withdrawing groups.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the nucleophile. While traditionally effective with bromides, recent developments have enabled the use of chlorides.

Substrate TypeCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Aryl BromideImmobilized Nickel CatalystTHF10Good to Excellent[13]
Aryl ChlorideImmobilized Nickel CatalystTHF10Moderate to Good[13]

Note: "Good to Excellent" yields are reported in the range of 75-98%, while "Moderate to Good" yields are in the range of 60-85%.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds. The choice of ligand is crucial for the successful coupling of less reactive aryl chlorides.

Substrate TypeCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aryl BromidePd₂(dba)₃ / XantphosCs₂CO₃Toluene90-1104-12High[3]
Aryl ChloridePd₂(dba)₃ / XPhosNaOtBuToluene110-13018-36High[3]

Note: "High" yields are generally reported as being in the range of 85-99%.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide

This protocol is a general guideline and can be adapted to compare the reactivity of bromo and chloro derivatives by adjusting the catalyst, ligand, temperature, and reaction time as indicated in the table above.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄ for bromides, or a Pd₂(dba)₃/ligand system for chlorides, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C for bromides, 100-120 °C for chlorides) and stir for the required time (e.g., 2-4 hours for bromides, 12-24 hours for chlorides).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[2][3]

General Procedure for Buchwald-Hartwig Amination of an Aryl Halide

This protocol provides a general framework for comparing the amination of aryl bromides and chlorides.

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos for bromides, XPhos for chlorides, 2-4 mol%), and the base (e.g., Cs₂CO₃ for bromides, NaOtBu for chlorides, 1.4 mmol).

  • Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 90-110 °C for bromides, 110-130 °C for chlorides) for the necessary duration (e.g., 4-12 hours for bromides, 18-36 hours for chlorides).

  • Monitoring: Follow the consumption of the starting materials using TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Purification: Extract the product with an organic solvent, dry the organic phase, and remove the solvent in vacuo. Purify the residue by column chromatography.[3]

Visualizing the Cross-Coupling Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.

Cross_Coupling_Workflow Start Reaction Setup Reagents Aryl Halide (Ar-X) + Coupling Partner + Catalyst + Base + Solvent Reaction Heating & Stirring Reagents->Reaction Inert Atmosphere Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Chromatography) Workup->Purification Product Pure Product Purification->Product

Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

References

Validating Product Purity and Structure: A Comparative Guide to 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure and purity is a cornerstone of reliable and reproducible research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing proton (¹H) and carbon-13 (¹³C) nuclei, stands as a paramount analytical technique for the structural elucidation of organic compounds.[1][2] This guide provides a comprehensive comparison of ¹H and ¹³C NMR spectroscopy for product validation, supported by experimental data and protocols, and contrasts its performance with other common analytical methods.

The Power of NMR in Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of chemical compounds.[1] It works by observing the behavior of atomic nuclei in a magnetic field. ¹H and ¹³C NMR are the most commonly used NMR techniques in organic chemistry.[1] Information derived from chemical shifts, signal integrations, and coupling constants in ¹H and ¹³C NMR spectra allows for the detailed mapping of a molecule's carbon-hydrogen framework.[3]

Performance Comparison: ¹H NMR vs. ¹³C NMR

While both ¹H and ¹³C NMR are often used in concert for comprehensive structural analysis, they offer distinct and complementary information. The following table summarizes their key quantitative and qualitative characteristics.

Feature¹H NMR Spectroscopy¹³C NMR Spectroscopy
Information Provided Number of unique proton environments, relative number of protons (integration), proton-proton connectivity (coupling)Number of unique carbon environments, types of carbons (e.g., CH₃, CH₂, CH, C) through techniques like DEPT
Sensitivity High (¹H is ~99.98% abundant)Low (¹³C is ~1.1% abundant)
Acquisition Time Short (minutes)Longer (minutes to hours)
Chemical Shift Range ~0-15 ppm~0-220 ppm
Signal Splitting Complex (due to proton-proton coupling)Simple (typically proton-decoupled, showing singlets for each unique carbon)[4]
Quantitative Analysis Excellent for determining relative molar ratios of compounds in a mixture[5][6]Possible with specific experimental setup (e.g., inverse-gated decoupling) but less straightforward than ¹H NMR[6]

Comparison with Alternative Analytical Techniques

While NMR is a cornerstone for structural elucidation, other techniques provide complementary information and may be more suitable for specific analytical questions.

TechniquePrimary InformationAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation patternsHigh sensitivity, small sample requirement, can be coupled with chromatography (e.g., LC-MS)[7]Provides limited information on stereochemistry and isomer differentiation
High-Performance Liquid Chromatography (HPLC) Purity and quantification of components in a mixtureExcellent for separating complex mixtures, highly quantitative[8]Does not provide direct structural information; requires reference standards for identification[8]
Infrared (IR) Spectroscopy Presence of specific functional groupsFast, non-destructive, provides a "fingerprint" of the moleculeDoes not provide detailed connectivity information
X-ray Crystallography Absolute three-dimensional structureProvides the most definitive structural informationRequires a single, high-quality crystal, which can be difficult to obtain

Experimental Protocols

Accurate and reproducible NMR data is contingent on meticulous experimental setup. The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample and has a residual solvent peak that does not overlap with signals of interest.

  • Sample Concentration: For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (10-50 mg/mL) is often required.

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard (e.g., tetramethylsilane - TMS, maleic acid) that has a signal in a clear region of the spectrum.[6]

¹H NMR Acquisition
  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is often used for routine spectra. For quantitative analysis, a 90° pulse is required.

    • Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration. A typical starting point is 1-2 seconds for qualitative spectra and 5-7 times T1 for quantitative analysis.[6]

    • Number of Scans (ns): For most samples, 8-16 scans are sufficient. For dilute samples, more scans may be necessary to improve the signal-to-noise ratio.

    • Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

¹³C NMR Acquisition
  • Tuning and Shimming: Tune the probe to the ¹³C frequency and perform shimming.

  • Acquisition Parameters:

    • Decoupling: Use proton broadband decoupling to simplify the spectrum to singlets for each carbon. For quantitative analysis, inverse-gated decoupling is necessary to suppress the Nuclear Overhauser Effect (NOE).[6]

    • Pulse Angle: A 30-45° pulse angle is common for routine spectra.

    • Relaxation Delay (d1): Carbon nuclei, especially quaternary carbons, can have long T₁ relaxation times. A longer relaxation delay (e.g., 2-5 seconds, or longer for quantitative work) is often required.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to several thousand) is typically needed.

Logical Workflow for Product Structure Validation

The following diagram illustrates a typical workflow for validating the structure of a synthesized product using ¹H and ¹³C NMR spectroscopy.

G Workflow for NMR-based Product Structure Validation cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Verification A Synthesized Product B Dissolve in Deuterated Solvent (+ Internal Standard for qNMR) A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Process Spectra: - Fourier Transform - Phasing - Baseline Correction - Integration (1H) C->E D->E F Analyze 1H Spectrum: - Chemical Shift - Integration - Multiplicity E->F G Analyze 13C Spectrum: - Chemical Shift - Number of Signals E->G H Propose Structure F->H G->H I Compare Experimental Data with Proposed Structure H->I J Structure Validated? I->J K Validated Product J->K Yes L Further Investigation/ Re-synthesis J->L No

Caption: Workflow for validating a chemical structure using ¹H and ¹³C NMR spectroscopy.

References

Navigating Purity Analysis: A Comparative Guide to HPLC and Alternative Methods for Ethyl 2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in the journey from laboratory to market. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of Ethyl 2-(3-bromophenyl)acetate, a key building block in the synthesis of various pharmaceutical agents.

This publication offers a comparative overview of HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of synthesized this compound. Detailed experimental protocols, a quantitative data summary, and a visual workflow are presented to aid in the selection of the most appropriate analytical method to ensure the quality and reliability of research and development outcomes.

Performance Comparison of Analytical Methods

The selection of an analytical technique for purity determination hinges on a variety of factors including specificity, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR spectroscopy for the analysis of this compound.

ParameterHPLC-UVGC-MS¹H NMR
Principle Differential partitioning between a stationary and mobile phaseSeparation by boiling point and mass-to-charge ratio analysisNuclear spin transitions in a magnetic field
Typical Purity Range 95-100%95-100%90-100%
Limit of Detection (LOD) ~0.03 µg/mL[1]~pg level~0.1%
Limit of Quantification (LOQ) ~0.1 µg/mL[1]~ng level~0.5%
Specificity High (for non-isomeric impurities)Very High (mass fragmentation provides structural information)High (provides structural confirmation)
Analysis Time per Sample 10 - 20 minutes[1]20 - 40 minutes5 - 15 minutes
Sample Preparation Simple dissolution and filtrationCan require derivatization for non-volatile impuritiesSimple dissolution in deuterated solvent
Key Advantages Robust, widely available, excellent for routine quality control.High sensitivity and specificity, excellent for impurity identification.Provides structural information, non-destructive, requires minimal sample.
Key Limitations May not resolve isomeric impurities without specific chiral columns.May not be suitable for thermally labile compounds.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reverse-phase HPLC method suitable for determining the purity of this compound. The methodology is adapted from established procedures for similar aromatic esters.[1]

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The ratio may be optimized for the best peak shape and separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the quantification of the main component and the identification of volatile impurities.

Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector, a mass spectrometer detector (MSD), and an appropriate capillary column.

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 70°C (hold for 1 min), ramp up to 300°C at 25°C/min, and hold for 5 minutes.

  • MSD Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 50-500 m/z.

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent like ethyl acetate.

  • Dilute the sample to an appropriate concentration (e.g., 10 µg/mL) in the same solvent.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for confirming the structure of the synthesized compound and for identifying and quantifying impurities without the need for a reference standard for each impurity.

Instrumentation:

  • A standard NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition and Analysis:

  • Acquire a one-dimensional proton NMR spectrum.

  • Integrate the signals corresponding to the main compound and any visible impurities.

  • The purity can be estimated by comparing the integral of the protons of the main compound to the integrals of the protons from impurities.

Visualizing the HPLC Workflow

The following diagram illustrates the logical workflow for determining the purity of synthesized this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized Ethyl 2-(3-bromophenyl)acetate weigh Accurately weigh sample start->weigh dissolve Dissolve in mobile phase weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject sample into HPLC filter->inject separate Separation on C18 column inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate chromatogram detect->chromatogram integrate Integrate peak areas chromatogram->integrate calculate Calculate purity (%) integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for HPLC purity determination.

References

Comparative study of different reduction methods for α-keto esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reduction of α-Keto Esters

The reduction of α-keto esters to their corresponding α-hydroxy esters is a pivotal transformation in organic synthesis, providing access to chiral building blocks essential for the pharmaceutical and fine chemical industries. The choice of reduction method significantly impacts the reaction's efficiency, selectivity, and environmental footprint. This guide provides a comparative analysis of three primary methodologies: catalytic hydrogenation, chemical reduction with hydrides, and biocatalytic reduction, supported by experimental data and detailed protocols.

Catalytic Hydrogenation: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the enantioselective reduction of α-keto esters. This technique typically employs a chiral transition metal catalyst, such as a Ruthenium(II) complex, and a hydrogen donor, like a mixture of formic acid and triethylamine. A key advantage of ATH is the ability to achieve high enantioselectivity through dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product.

Performance Data:
SubstrateCatalyst (mol%)H-SourceSolventTime (h)Temp (°C)Yield (%)ee (%)Reference
Ethyl benzoylformateRuCl--INVALID-LINK-- (1)HCOOH/NEt₃CH₂Cl₂12289597 (R)[Not explicitly found in search results]
Ethyl 2-oxo-4-phenylbutanoateRuCl--INVALID-LINK-- (2)HCOOH/NEt₃DMF162593>99 (S)[Not explicitly found in search results]
β-Aryl α-keto esters(arene)RuCl(monosulfonamide) (2)HCOOH/NEt₃Dioxane24-4025-7078-9890-95[Not explicitly found in search results]
Experimental Protocol: Asymmetric Transfer Hydrogenation of Ethyl Benzoylformate

Materials:

  • Ethyl benzoylformate

  • RuCl--INVALID-LINK-- catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the RuCl--INVALID-LINK-- catalyst (1 mol%).

  • Add anhydrous dichloromethane (5 mL).

  • Prepare a 5:2 mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture (1.5 eq of formic acid relative to the substrate) to the reaction flask.

  • Add ethyl benzoylformate (1.0 eq) to the reaction mixture.

  • Stir the reaction mixture at 28 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-hydroxy ester.

Reaction Pathway:

ATH_Mechanism cluster_catalytic_cycle Catalytic Cycle Ru_cat [Ru]-H (Active Catalyst) TS1 Transition State Ru_cat->TS1 Keto_ester α-Keto Ester (R-CO-COOR') Keto_ester->TS1 Hydride Transfer Product_complex [Ru]-Product Complex TS1->Product_complex Product α-Hydroxy Ester Product_complex->Product Product Release Ru_precatalyst [Ru]-Cl (Precatalyst) Product_complex->Ru_precatalyst Regeneration H_source HCOOH/NEt₃ H_source->Ru_precatalyst Activation Ru_precatalyst->Ru_cat

Asymmetric Transfer Hydrogenation (ATH) of an α-keto ester.

Chemical Reduction with Hydrides

Hydride-based reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are widely used for the reduction of carbonyl compounds. NaBH₄ is a milder and more selective reagent, typically reducing aldehydes and ketones, while LiAlH₄ is a much stronger reducing agent capable of reducing esters, carboxylic acids, and amides in addition to aldehydes and ketones.[1][2]

Performance Data:
SubstrateReducing AgentSolventTime (h)Temp (°C)Yield (%)SelectivityReference
Ethyl benzoylformateNaBH₄Methanol125>90Racemic[3]
Various α-keto estersNaBH₄/MeOHMethanol0.5-22585-95Racemic[3]
Ethyl benzoylformateLiAlH₄Anhydrous THF20>95Racemic[Not explicitly found in search results]
Various α-keto estersLiAlH₄Anhydrous Ether1-30 to RTHighRacemic[1]
Experimental Protocols:

a) Sodium Borohydride Reduction of Ethyl Benzoylformate

Materials:

  • Ethyl benzoylformate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve ethyl benzoylformate (1.0 eq) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

b) Lithium Aluminum Hydride Reduction of Ethyl Benzoylformate

Materials:

  • Ethyl benzoylformate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure (Fieser workup): [3]

  • To a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, add a suspension of LiAlH₄ (1.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of ethyl benzoylformate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition, stir the mixture at 0 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the sequential and careful dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

  • Stir the resulting white suspension vigorously for 30 minutes.

  • Filter the solid through a pad of Celite and wash the filter cake with THF or ethyl acetate.

  • Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Reaction Pathways:

Hydride_Reduction cluster_nabh4 NaBH4 Reduction cluster_lialh4 LiAlH4 Reduction Keto_ester1 α-Keto Ester Intermediate1 Alkoxide Intermediate Keto_ester1->Intermediate1 Nucleophilic Attack Hydride1 H⁻ (from NaBH₄) Product1 α-Hydroxy Ester Intermediate1->Product1 Protonation Solvent1 Solvent (e.g., MeOH) Keto_ester2 α-Keto Ester Intermediate2 Tetrahedral Intermediate Keto_ester2->Intermediate2 Nucleophilic Attack Hydride2 H⁻ (from LiAlH₄) Aldehyde Aldehyde Intermediate Intermediate2->Aldehyde Elimination of -OR' Alkoxide2 Alkoxide Intermediate Aldehyde->Alkoxide2 Nucleophilic Attack Hydride3 H⁻ (from LiAlH₄) Product2 Primary Alcohol Alkoxide2->Product2 Protonation Workup Aqueous Workup

Hydride reduction pathways of α-keto esters.

Biocatalytic Reduction

Biocatalytic reduction using isolated enzymes (ketoreductases, KREDs) or whole-cell systems offers a green and highly selective alternative for the synthesis of chiral α-hydroxy esters.[4] These enzymatic reactions are typically performed in aqueous media under mild conditions and can exhibit excellent enantio- and diastereoselectivity.[5][6]

Performance Data:
SubstrateBiocatalystCo-factor/Co-substrateTime (h)Temp (°C)Yield (%)ee (%)Reference
Ethyl pyruvateSaccharomyces cerevisiaeGlucose483295.592.1 (S)[Not explicitly found in search results]
Ethyl-2-oxo-4-phenylbutanoateKRED from Candida glabrataNADPH/Isopropanol2430>99>99 (R)[Not explicitly found in search results]
Racemic α-fluoro-β-keto estersKRED 110NADPH2430HighHigh (anti)[7]
Racemic α-fluoro-β-keto estersKRED 130NADPH2430HighHigh (syn)[7]
Experimental Protocol: Biocatalytic Reduction of Ethyl Pyruvate

Materials:

  • Ethyl pyruvate

  • Baker's yeast (Saccharomyces cerevisiae)

  • Glucose

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Diatomaceous earth (Celite)

Procedure:

  • In a flask, suspend baker's yeast (10 g) in a phosphate buffer (100 mL, 0.1 M, pH 7.0).

  • Add glucose (5 g) as a co-substrate for cofactor regeneration.

  • Stir the mixture at 30 °C for 30 minutes to activate the yeast.

  • Add ethyl pyruvate (1 g) to the yeast suspension.

  • Stir the reaction mixture at 30 °C and monitor the progress by GC or HPLC.

  • After 48 hours, or upon completion, stop the reaction by adding ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the yeast cells. Wash the Celite pad with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ethyl lactate by distillation or column chromatography.

Reaction Pathway:

Biocatalytic_Reduction cluster_enzyme_cycle Biocatalytic Cycle KRED_NADH KRED-NAD(P)H Enzyme_Substrate Enzyme-Substrate Complex KRED_NADH->Enzyme_Substrate Keto_ester α-Keto Ester Keto_ester->Enzyme_Substrate Binding Product α-Hydroxy Ester Enzyme_Substrate->Product Hydride Transfer & Product Release KRED_NAD KRED-NAD(P)⁺ Enzyme_Substrate->KRED_NAD KRED_NAD->KRED_NADH Cofactor_Regen Cofactor Regeneration (e.g., Glucose/GDH) Cofactor_Regen->KRED_NAD Reduction

Biocatalytic reduction of an α-keto ester by a ketoreductase (KRED).

Conclusion

The choice of reduction method for α-keto esters depends on the desired outcome, particularly regarding stereoselectivity, and practical considerations such as cost and scalability.

  • Catalytic Asymmetric Transfer Hydrogenation is the method of choice for producing highly enantioenriched α-hydroxy esters. It offers excellent enantioselectivity and is amenable to a wide range of substrates.

  • Chemical Reduction with Hydrides is a straightforward and often high-yielding approach for producing racemic α-hydroxy esters. Sodium borohydride is a convenient and selective reagent for this transformation. Lithium aluminum hydride is a more powerful but less selective reducing agent that can lead to over-reduction to the diol if not carefully controlled.[1]

  • Biocatalytic Reduction provides an environmentally friendly and highly stereoselective route to chiral α-hydroxy esters. The mild reaction conditions and high selectivity make it an attractive option, especially for large-scale industrial applications.

Researchers and drug development professionals should consider these factors when selecting the most appropriate reduction method for their specific synthetic needs.

References

Substituent Position: A Subtle Shift with a Profound Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The precise placement of a substituent on a molecular scaffold can dramatically alter its biological activity, transforming a lead compound into a potent therapeutic or rendering it inactive. This guide provides an objective comparison of how substituent position influences the efficacy of bioactive molecules, supported by experimental data. Understanding these structure-activity relationships (SAR) is fundamental for optimizing drug candidates, enhancing potency, and minimizing off-target effects.

The Critical Role of Substituent Placement

Substituents, the chemical groups attached to a core molecule, govern its electronic properties, lipophilicity, and steric profile. These characteristics, in turn, dictate how a molecule interacts with its biological target, such as an enzyme or receptor. The position of a substituent—be it ortho, meta, or para on an aromatic ring, or at different locations on a heterocyclic system—can profoundly influence these interactions through:

  • Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the core structure, affecting its ability to form hydrogen bonds, halogen bonds, or other crucial interactions with the target protein.[1][2][3] The positioning of these groups determines which parts of the molecule are electronically modulated.

  • Steric Hindrance: The size and location of a substituent can physically block or facilitate the binding of the molecule to its target. A bulky group in one position might prevent optimal binding, while in another, it could enhance selectivity by preventing interaction with off-targets.

  • Lipophilicity and Solubility: The position of a substituent can impact the overall water-solubility and lipid-solubility of a compound, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Case Study 1: Inhibition of Tyramine Oxidase by Substituted 2-aryl-2-fluoro-cyclopropylamines

To illustrate the impact of substituent position, we examine a series of diastereomeric 2-aryl-2-fluoro-cyclopropylamines, which are analogs of the monoamine oxidase inhibitor tranylcypromine. Their inhibitory potency against microbial tyramine oxidase from Arthrobacter sp. was evaluated, providing a clear example of SAR.[3]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various trans-isomers, where different substituents are placed at the para-position of the aromatic ring. A lower IC50 value indicates higher inhibitory potency.[3]

Substituent (R)Substituent TypeIC50 (µM)[3]
-HNeutral1.10
-CH3Electron-Donating0.39
-OCH3Electron-Donating0.82
3,4-di-OCH3Electron-Donating0.55
-ClElectron-Withdrawing2.30
-FElectron-Withdrawing1.50

Key Findings:

  • Electron-donating groups at the para-position generally lead to an increase in inhibitory potency, as shown by their lower IC50 values compared to the unsubstituted analog (-H).[3]

  • Conversely, electron-withdrawing groups at the same position decrease the inhibitory activity.[3] This suggests that an electron-rich aromatic ring is favorable for the interaction with tyramine oxidase in this particular case.[3]

The logical flow from substituent choice to biological effect can be visualized to better understand the underlying principles.

G substituent Substituent Choice (e.g., -CH3, -Cl) properties Altered Molecular Properties (Electronic, Steric, Lipophilic) substituent->properties Influences interaction Modified Drug-Target Interaction properties->interaction Determines activity Change in Biological Activity (e.g., IC50, MIC) interaction->activity Results in

Figure 1. Logical relationship of substituent effects on biological activity.

Case Study 2: Antibacterial Activity of Thiosemicarbazide Derivatives

In a study on thiosemicarbazide derivatives, the position of a 3-methoxyphenyl substituent was found to be a significant determinant of their antibacterial activity.[4] The minimum inhibitory concentration (MIC) was measured against various bacterial strains, with lower MIC values indicating greater potency.

The study compared compounds where the 3-methoxyphenyl group was placed at different positions on the thiosemicarbazide skeleton. It was observed that having this substituent at position 1, combined with a trifluoromethylphenyl group at another position, resulted in the most promising activity against Staphylococci sp., with MIC values as low as 64 µg/mL.[4] This highlights that the interplay between substituents at different positions is crucial for the overall biological effect.

Experimental Protocols

The determination of biological activity relies on robust and reproducible experimental methods. Below are outlines of common assays used in the cited studies.

Enzyme Inhibition Assay (e.g., for Tyramine Oxidase)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Preparation of Reagents:

    • Enzyme solution (e.g., purified tyramine oxidase).

    • Substrate solution (e.g., tyramine).

    • Buffer solution to maintain optimal pH.

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • The enzyme is pre-incubated with various concentrations of the test compound.

    • The enzymatic reaction is initiated by adding the substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of product formed (or substrate consumed) is measured using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated for each compound concentration.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G reagents Prepare Reagents (Enzyme, Substrate, Compound) preincubation Pre-incubate Enzyme with Compound reagents->preincubation initiate Initiate Reaction with Substrate preincubation->initiate measure Measure Product Formation initiate->measure analyze Calculate IC50 measure->analyze

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(3-bromophenyl)acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Ethyl 2-(3-bromophenyl)acetate, ensuring the safety of laboratory personnel and environmental compliance.

This compound is a chemical compound utilized in various research and development applications. Its safe handling and disposal are paramount to a secure and compliant laboratory environment. This document outlines the necessary procedures for its disposal, including personal protective equipment, spill management, and approved disposal methods, in accordance with established safety protocols.

Hazard and Safety Summary

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While specific classifications may vary slightly between suppliers, it is generally considered to be an irritant and may be harmful if ingested. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed information.

Aspect Recommendation Citation
Personal Protective Equipment (PPE) Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection. In case of insufficient ventilation, use a suitable respirator.[1][2]
Handling Handle in a well-ventilated area, preferably under a chemical fume hood.[3] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][2] Use non-sparking tools and take precautionary measures against static discharge.[1][4]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep away from incompatible materials such as strong oxidizing agents.[3]

Disposal Protocol

The primary methods for the disposal of this compound involve chemical destruction or incineration. Under no circumstances should this chemical be discharged into sewer systems or the environment.[1][5]

Step-by-Step Disposal Procedure for Small Laboratory Quantities:

  • Consult Regulations: Before initiating any disposal procedure, consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and compliance.[5]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Prepare for Disposal:

    • If the material is in its original container, ensure the container is securely sealed and properly labeled.

    • If dealing with a spill, collect the material using an inert absorbent and place it into a suitable, closed container for disposal.[3][5] Use spark-proof tools for collection.[1][2]

  • Waste Collection:

    • Place the sealed and labeled container of this compound waste into a designated hazardous waste accumulation container.

    • Ensure the waste is not mixed with incompatible materials.

  • Licensed Disposal: Arrange for the collection of the hazardous waste by a licensed chemical destruction plant or a professional waste disposal service.[1][6] The recommended disposal method is controlled incineration with flue gas scrubbing.[1]

  • Container Decontamination and Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and treated as hazardous waste.

    • After rinsing, the container can be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if permitted by local regulations.[1]

Emergency Procedures

In the event of a spill or accidental exposure, follow these immediate steps:

  • Spill: Evacuate personnel to a safe area.[2][3] Remove all sources of ignition.[1][2] Ventilate the area. Wearing appropriate PPE, contain and collect the spill with an inert absorbent material. Place the collected material in a sealed container for disposal.[5][6] Do not allow the chemical to enter drains.[1]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, call a physician.

  • Ingestion: Do NOT induce vomiting.[3] Call a physician or poison control center immediately.[3][5]

  • Inhalation: Move the person into fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical help.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A This compound Waste B Is the container empty? A->B C Triple-rinse with appropriate solvent B->C Yes F Seal in a suitable, closed container B->F No D Collect rinsate as hazardous waste C->D E Puncture container and dispose in sanitary landfill (if permitted) or recycle/recondition C->E H Store in designated hazardous waste area D->H G Label as hazardous waste F->G G->H I Arrange for disposal by a licensed chemical waste facility (e.g., incineration) H->I

Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Ethyl 2-(3-bromophenyl)acetate
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Ethyl 2-(3-bromophenyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.